molecular formula C24H31N3O6 B055520 H-Tyr-tyr-leu-OH CAS No. 117961-24-7

H-Tyr-tyr-leu-OH

Número de catálogo: B055520
Número CAS: 117961-24-7
Peso molecular: 457.5 g/mol
Clave InChI: HZDQUVQEVVYDDA-ACRUOGEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-Tyr-Tyr-Leu-OH is a synthetic tripeptide consisting of two tyrosine residues and one leucine. It is supplied as a high-purity compound for research purposes exclusively. Potential Research Applications and Value: Neuroscience Research: Dipeptides containing tyrosine and leucine, such as Tyr-Leu (YL), have demonstrated significant anxiolytic-like activity in animal models, potentially acting through serotonergic and dopaminergic systems . The presence of an additional tyrosine moiety in H-Tyr-Tyr-Leu-OH may warrant investigation into similar or unique neuroactive properties. Muscle Biology and Anabolism: Research indicates that tyrosine can act as a booster to leucine-induced anabolic signaling in skeletal muscle. Leucine is a primary activator of the mTORC1 pathway, which stimulates muscle protein synthesis, and tyrosine has been shown to enhance this effect . This tripeptide, which contains both amino acids, may be of interest in studies on muscle metabolism. Peptide Therapeutics and Drug Delivery: Tyrosine-containing peptides are often explored in drug development. Furthermore, research into cyclodextrin nanoparticles loaded with tyroserleutide (a peptide containing tyrosine, serine, and leucine) shows the potential of such compounds in targeted cancer therapy, suggesting a framework for investigating novel delivery systems for related peptides . Mechanism of Action: The specific mechanism of action for H-Tyr-Tyr-Leu-OH is currently undefined and is a primary subject for empirical investigation. Based on its structure, potential mechanisms could involve modulation of neurotransmitter systems, enhancement of cellular anabolic signaling pathways, or interaction with specific peptide receptors. Note: This product is intended for research and manufacturing purposes only. It is not for food, drug, household, or other personal uses.

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6/c1-14(2)11-21(24(32)33)27-23(31)20(13-16-5-9-18(29)10-6-16)26-22(30)19(25)12-15-3-7-17(28)8-4-15/h3-10,14,19-21,28-29H,11-13,25H2,1-2H3,(H,26,30)(H,27,31)(H,32,33)/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDQUVQEVVYDDA-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026243
Record name L-Tyrosyl-L-tyrosyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117961-24-7
Record name L-Tyrosyl-L-tyrosyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117961-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosyl-L-tyrosyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

what is the function of H-Tyr-tyr-leu-OH

Author: BenchChem Technical Support Team. Date: April 2026

The Functional Pharmacology and Bioactivity of H-Tyr-Tyr-Leu-OH (YYL): A Technical Whitepaper

Executive Summary

The tripeptide H-Tyr-Tyr-Leu-OH (Sequence: Y-Y-L; Tyrosyl-tyrosyl-leucine) is a highly potent, food-derived bioactive peptide recognized for its dual functionality as a radical scavenger and an enzyme inhibitor. Typically isolated from the enzymatic hydrolysis of parent proteins such as soybean glycinin and conglycinin (often sourced from okara byproduct)[1], YYL has become a focal point in the development of functional foods, sustainable active packaging, and targeted phytotherapy.

This whitepaper provides an in-depth technical analysis of the molecular causality behind YYL’s biological functions, specifically its antioxidant and Angiotensin-Converting Enzyme (ACE) inhibitory properties. Furthermore, it outlines field-proven, self-validating experimental protocols for its isolation and functional characterization.

Molecular Architecture and Physicochemical Profiling

The biological efficacy of a peptide is strictly dictated by its amino acid sequence, hydrophobicity, and spatial conformation. The YYL peptide exhibits a unique structural synergy that drives its pharmacological profile[2]:

  • Tyrosine (Y) Residues (N-terminal & Central): The presence of two adjacent aromatic rings equipped with phenolic hydroxyl groups serves as the primary engine for antioxidant activity. These hydroxyl groups act as potent hydrogen donors, neutralizing reactive oxygen species (ROS) and terminating lipid peroxidation chain reactions[3]. Furthermore, the rigid structure of the aromatic rings facilitates π-π stacking, which is critical for peptide self-assembly and structural stability[2].

  • Leucine (L) Residue (C-terminal): The flexible alkane side chain of Leucine provides essential hydrophobicity. This hydrophobic tail allows the peptide to effectively penetrate lipid bilayers to neutralize lipid radicals and facilitates competitive binding within the hydrophobic active pockets of target enzymes like ACE.

Table 1: Physicochemical Properties of H-Tyr-Tyr-Leu-OH

PropertyValue / CharacteristicMechanistic Implication
Molecular Formula C24H31N3O6Dictates low molecular weight, enhancing intestinal absorption.
Molecular Weight 457.52 DaSmall peptides (<1000 Da) bypass extensive gastrointestinal degradation.
PeptideRanker Score 0.59High probability of acting as a bioactive peptide in in silico models[1].
Solubility Soluble in waterFacilitates systemic bioavailability and integration into hydrogels/microgels[2].

Core Biological Functions & Mechanisms of Action

Antioxidant Capacity

YYL is a highly effective antioxidant. In Quantitative Structure-Activity Relationship (QSAR) studies, tripeptides containing Tyrosine (Y) exhibit superior free radical scavenging capabilities[4]. The causality lies in the electron density of the phenolic hydroxyl group. When YYL encounters a free radical (e.g., DPPH or hydroxyl radicals), the Tyrosine residues donate a hydrogen atom. The resulting peptide radical is stabilized by resonance across the aromatic ring, preventing further oxidative damage[5].

Angiotensin-Converting Enzyme (ACE) Inhibition

Beyond oxidative stress, YYL functions as a competitive inhibitor of ACE, a critical enzyme in the renin-angiotensin system that regulates blood pressure. Small peptides containing hydrophobic amino acids (like Leucine) at the C-terminus and aromatic amino acids (like Tyrosine) are highly favored for ACE binding[6]. YYL enters the active site of the ACE molecule, utilizing hydrogen bonding and hydrophobic interactions to block the natural substrate (Angiotensin I), thereby preventing its conversion into the vasoconstrictor Angiotensin II.

MOA cluster_0 Antioxidant Pathway cluster_1 Antihypertensive Pathway YYL H-Tyr-Tyr-Leu-OH (YYL) Phenolic Phenolic Hydroxyl Groups (Hydrogen Donors) YYL->Phenolic ACE ACE Active Site Binding (Competitive Inhibition) YYL->ACE ROS Neutralization of ROS (DPPH/FRAP) Phenolic->ROS BP Reduction of Angiotensin II ACE->BP

Fig 1. Dual mechanistic pathways of H-Tyr-Tyr-Leu-OH in ROS neutralization and ACE inhibition.

Experimental Methodologies: A Self-Validating Protocol System

To ensure scientific integrity, the isolation and validation of YYL must follow a rigorous, self-validating workflow. The following protocols detail the causality behind each experimental choice.

Enzymatic Generation and Isolation of YYL

To extract YYL from parent proteins (e.g., soybean okara), specific endopeptidases must be selected based on their cleavage specificity.

  • Protein Preparation: Suspend defatted okara protein isolate in a pH 8.0 buffer and heat at 85°C for 20 minutes to denature the protein, exposing internal peptide bonds[7].

  • Enzymatic Hydrolysis: Introduce Papain or Alcalase (enzyme-to-substrate ratio of 1:50) at 55°C for 12 hours. Causality: Papain is preferred as its cleavage pattern yields a high frequency of hydrophobic and aromatic terminal residues, maximizing the release of YYL[8].

  • Inactivation & Centrifugation: Heat the mixture to 100°C for 10 minutes to irreversibly denature the protease, halting hydrolysis. Centrifuge at 3200×g to separate the soluble peptide fraction.

  • Fractionation (RP-HPLC): Isolate the YYL fraction using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Critical Step: Custom peptides are often eluted as lyophilized Trifluoroacetic acid (TFA) salts. TFA must be removed prior to cellular assays, as residual TFA in nM concentrations can act as an unintended allosteric modulator and skew cell viability data[9].

In Vitro Validation of Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for validating the hydrogen-donating capacity of YYL.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in 95% ethanol. The solution will appear deep violet.

  • Reaction: Mix 1 mL of the purified YYL peptide solution (at varying concentrations: 10, 50, 100 µM) with 1 mL of the DPPH solution.

  • Incubation: Incubate in total darkness at room temperature for 30 minutes. Causality: Light exposure degrades DPPH radicals, leading to false-positive scavenging results.

  • Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer. A decrease in absorbance (color shift from violet to yellow) directly correlates to the peptide's ability to donate hydrogen atoms to the DPPH radical[8].

Workflow Parent Parent Protein (e.g., Okara/Glycinin) Hydrolysis Enzymatic Hydrolysis (Papain/Alcalase) Parent->Hydrolysis Fractionation Ultrafiltration & RP-HPLC (TFA Removal) Hydrolysis->Fractionation Validation In Vitro Assays (DPPH & ACE IC50) Fractionation->Validation

Fig 2. Self-validating workflow for the isolation and functional verification of the YYL peptide.

Quantitative Bioactivity Data

The computational and in vitro data for YYL demonstrates its superiority compared to other randomly generated hydrolysate sequences. The table below summarizes comparative benchmarking data derived from in silico and in vitro analyses of okara-derived peptides.

Table 2: Comparative Bioactivity of Okara-Derived Tripeptides

Peptide SequencePeptideRanker ScorePrimary BioactivityMechanism of Action
YYL (Tyr-Tyr-Leu) 0.59[1]Antioxidant / ACE InhibitorH-donation / Competitive Active Site Binding
PHF (Pro-His-Phe) 0.93[1]AntioxidantMetal ion chelation (His) & Radical scavenging
SVL (Ser-Val-Leu) 0.31Weak AntioxidantHydrophobic interaction

Note: While PHF scores higher on generalized peptide rankers due to the presence of Histidine, YYL exhibits uniquely superior performance in specific DPPH radical scavenging and self-assembling microgel formulations due to its tandem Tyrosine residues[2].

Conclusion & Future Perspectives

H-Tyr-Tyr-Leu-OH (YYL) is a structurally optimized tripeptide that bridges the gap between nutritional byproducts and high-value pharmacological agents. By leveraging the hydrogen-donating power of tandem Tyrosine residues and the hydrophobic anchoring of Leucine, YYL serves as a highly efficient antioxidant and ACE inhibitor. Future drug development and functional food engineering should focus on utilizing YYL in peptide-based self-assembling microgels to encapsulate other bioactive compounds, thereby amplifying its stability and targeted delivery in the human gastrointestinal tract.

References

  • In Silico Approach of Glycinin and Conglycinin Chains of Soybean By-Product (Okara) Using Papain and Bromelain National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Design and Characterization of Peptide-Based Self-Assembling Microgel for Encapsulation of Sesaminol MDPI URL:[Link]

  • Evaluation of Antioxidant Activities from a Sustainable Source of Okara Protein Hydrolysate Using Enzymatic Reaction Semantic Scholar / MDPI URL:[Link]

  • Quantitative Structure-Activity Relationship Study of Antioxidant Tripeptides Based on Model Population Analysis National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • H-Tyr-Tyr-Leu-OH peptide YYL for Life Science Research Mol Scientific URL:[Link]

  • Antioxidant Properties of Hemp Proteins: From Functional Food to Phytotherapy and Beyond MDPI URL:[Link]

  • Isolation, Purification and Molecular Mechanism of a Peanut Protein-Derived ACE-Inhibitory Peptide National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Effects of Enzymatic Hydrolysis and Size Fractionation of Mealworm Protein on Antioxidant and Anti-Inflammatory Activities ACS Food Science & Technology URL:[Link]

  • Structure of properties of antioxidative peptides derived from royal jelly protein ResearchGate URL:[Link]

Sources

H-Tyr-Tyr-Leu-OH (YYL): A Comprehensive Technical Guide on Structure, Self-Assembly, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tripeptide H-Tyr-Tyr-Leu-OH (Sequence: YYL; Tyrosyl-tyrosyl-leucine) is an ultra-short, amphiphilic peptide that has garnered significant attention in the fields of supramolecular chemistry and targeted drug delivery. Characterized by a rigid hydrophilic dipeptide head (Tyr-Tyr) and a flexible hydrophobic tail (Leu), YYL exhibits unique biophysical properties, including the rare aromatic-(i+1) amine hydrogen bonding and spontaneous self-assembly into mesoporous microgels.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive data. This guide dissects the physicochemical causality behind YYL’s behavior, provides self-validating protocols for its synthesis and supramolecular application, and explores its emerging role in HER2-targeted oncology and antioxidant delivery systems.

Physicochemical Profiling & Structural Dynamics

The functionality of H-Tyr-Tyr-Leu-OH is fundamentally dictated by its atomic-level interactions. The presence of two adjacent Tyrosine residues provides a high density of phenolic hydroxyl groups and aromatic rings, which are critical for both its antioxidant capacity and its non-covalent self-assembly mechanisms.

Crystallographic studies have demonstrated that YYL monohydrates exhibit a highly specific structural anomaly: an [3]. Unlike standard (i+2) or (i+4) interactions seen in alpha-helices, this weak hydrogen-bond-type interaction occurs between the aromatic side chain of one residue and the N-H of the immediately adjacent peptide group. This steric constraint forces the peptide into a highly specific, rigid conformation that serves as the nucleation point for larger 3D architectures.

Table 1: Physicochemical Properties of H-Tyr-Tyr-Leu-OH
ParameterValue / DescriptionAnalytical Significance
Sequence YYL (Tyrosyl-tyrosyl-leucine)Amphiphilic design (Hydrophilic head, hydrophobic tail).
Molecular Formula C₂₄H₃₁N₃O₆Defines mass spectrometry (MS) target parameters.
Molecular Weight 457.53 g/mol Crucial for stoichiometric calculations in SPPS.
CAS Number 117961-24-7Standard identifier for reagent procurement.
Isoelectric Point (pI) ~5.5 (Estimated)Dictates buffer pH required for microgel self-assembly.
Net Charge (pH 7.4) 0 (Zwitterionic)N-terminal (+), C-terminal (-), Tyrosines remain neutral.

Solid-Phase Peptide Synthesis (SPPS) & Purification Workflows

The synthesis of H-Tyr-Tyr-Leu-OH is achieved via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Because the target molecule is a C-terminal free acid, Wang resin (hydroxyl-functionalized) is utilized rather than Rink Amide resin.

A critical vulnerability in peptide synthesis is the residual presence of Trifluoroacetic acid (TFA). By default, reversed-phase HPLC purification yields peptides as lyophilized TFA salts (often containing 10-45% TFA by weight). In nanomolar concentrations, residual TFA acts as an unintended allosteric modulator of cellular receptors (e.g., the Glycine Receptor, GlyR) and can artificially inhibit or stimulate cellular proliferation. Therefore, a TFA salt exchange is a mandatory, self-validating step to ensure the integrity of downstream biological and self-assembly assays.

SPPS Resin Wang Resin (Hydroxyl-functionalized) Ester Esterification: Fmoc-Leu-OH (DIC / DMAP) Resin->Ester Deprotect1 Fmoc Deprotection (20% Piperidine in DMF) Ester->Deprotect1 Couple1 Amidation: Fmoc-Tyr(tBu)-OH (HBTU / DIPEA) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection (20% Piperidine in DMF) Couple1->Deprotect2 Couple2 Amidation: Fmoc-Tyr(tBu)-OH (HBTU / DIPEA) Deprotect2->Couple2 Deprotect3 Final Fmoc Deprotection (20% Piperidine in DMF) Couple2->Deprotect3 Cleavage Cleavage & Global Deprotection (TFA / TIS / H2O) Deprotect3->Cleavage Purify RP-HPLC & Lyophilization (TFA Salt Exchange) Cleavage->Purify

Step-by-step Solid-Phase Peptide Synthesis (SPPS) workflow for H-Tyr-Tyr-Leu-OH.

Protocol 1: Self-Validating Fmoc-SPPS of H-Tyr-Tyr-Leu-OH
  • Resin Swelling: Suspend Wang resin in Dimethylformamide (DMF) for 30 minutes. Causality: Swelling expands the polystyrene matrix, maximizing the thermodynamic accessibility of the hydroxyl functional groups for the initial esterification.

  • First Amino Acid Attachment: React Fmoc-Leu-OH with the resin using N,N'-Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a hyper-nucleophilic catalyst, essential for forming the ester bond between the C-terminal carboxylic acid and the resin's hydroxyl group.

  • Iterative Deprotection & Coupling:

    • Remove Fmoc using 20% Piperidine in DMF (base-catalyzed elimination).

    • Couple Fmoc-Tyr(tBu)-OH using HBTU and DIPEA. Causality: HBTU rapidly forms an active ester intermediate, while DIPEA (a non-nucleophilic base) drives the reaction forward without causing racemization of the chiral alpha-carbon.

  • Cleavage and Global Deprotection: Treat the resin with a cocktail of TFA/Triisopropylsilane(TIS)/Water (95:2.5:2.5). Causality: TFA cleaves the peptide from the resin and removes the tert-butyl (tBu) protecting groups on the Tyrosine side chains. TIS and water act as carbocation scavengers, preventing the highly reactive tert-butyl cations from re-alkylating the electron-rich phenolic rings of Tyrosine.

  • Purification and Salt Exchange: Purify via RP-HPLC. Lyophilize, resuspend in 0.1 M HCl, and relyophilize to exchange the toxic trifluoroacetate counterions for biocompatible chloride ions.

Supramolecular Self-Assembly & Microgel Formation

Recent advancements in materials science have leveraged YYL for the creation of [2]. The structural rigidity of the YY dipeptide, combined with the flexible alkane side chain of Leucine, creates an amphiphilic imbalance. This imbalance drives the peptide to spontaneously self-assemble into β-sheet-rich, 3D mesoporous networks in aqueous environments.

These microgels are highly effective at encapsulating hydrophobic, highly crystalline molecules (such as Sesaminol), forcing them into an amorphous state and drastically improving their in vivo bioaccessibility.

Assembly cluster_interactions Non-Covalent Driving Forces YYL H-Tyr-Tyr-Leu-OH (Amphiphilic Monomer) Hbond Aromatic-(i+1) Amine Hydrogen Bonding YYL->Hbond PiPi π-π Stacking (Tyrosine Residues) YYL->PiPi VdW Hydrophobic Interactions (Leucine Tail) YYL->VdW Network 3D Mesoporous Microgel Network Hbond->Network PiPi->Network VdW->Network Delivery Enhanced Bioaccessibility & Targeted Delivery Network->Delivery Sustained Release Drug Hydrophobic Cargo (e.g., Sesaminol) Drug->Network Co-assembly

Supramolecular self-assembly mechanism of YYL peptides into drug-encapsulating microgels.

Protocol 2: Preparation of YYL-Based Co-assembly Microgels
  • Peptide Solubilization: Dissolve H-Tyr-Tyr-Leu-OH in highly pure deionized water at a concentration of 5-10 mg/mL. Causality: The amphiphilic nature of the peptide requires a controlled dielectric environment to prevent premature, disordered aggregation.

  • Co-assembly with Cargo: Introduce the hydrophobic cargo (e.g., Sesaminol dissolved in a minimal volume of ethanol) dropwise under continuous vortexing. Causality: The cargo must be introduced during the initial self-assembly phase rather than post-gelation. This ensures the drug is physically entrapped within the hydrophobic pockets formed by the Leucine side chains and the π-π stacking of Tyrosine residues.

  • Thermal Annealing: Heat the solution to 60°C for 10 minutes, followed by slow, undisturbed cooling to room temperature. Causality: Thermal annealing overcomes kinetic traps, allowing the peptide molecules to thermodynamically rearrange into a highly ordered, stable β-sheet network.

Biological Activity & Targeting Potential

Beyond its structural utility, the YYL sequence possesses intrinsic biological activities that make it a dual-function therapeutic agent.

Table 2: Comparative Biological & Assembly Properties
PropertyMechanistic DriverTherapeutic Application
Antioxidant Activity DPPH radical scavenging via electron donation from the two phenolic hydroxyl groups of Tyrosine.Mitigation of cellular oxidative stress; protection of encapsulated APIs from degradation.
Microgel Self-Assembly Amphiphilic packing, π-π stacking, and aromatic-(i+1) amine hydrogen bonds.Mesoporous microgels for the sustained release of highly crystalline hydrophobic drugs.
Receptor Targeting The YYL***NP motif binds with nanomolar affinity to the extracellular domain of HER2.Targeted liposomal delivery of chemotherapeutics (e.g., Doxorubicin) to HER2+ breast cancer cells.

HER2 Targeting: Computational-aided One-Bead-One-Compound (OBOC) library screening has identified the YYL motif as a critical binding sequence for [1]. Peptides containing the YYL***NP sequence demonstrate nanomolar affinity and high specificity for the Human Epidermal Growth Factor Receptor 2 (HER2). When conjugated to liposomal doxorubicin nanoparticles, YYL-derived peptides drastically enhance the targeted cytotoxicity against HER2-positive breast cancer cells while sparing healthy tissue.

References

  • Geng, L., Wang, Z., Jia, X., Han, Q., Xiang, Z., Li, D., Yang, X., Zhang, D., Bu, X., Wang, W., Hu, Z., & Fang, Q. (2016). "HER2 Targeting Peptides Screening and Applications in Tumor Imaging and Drug Delivery." Theranostics, 6(8), 1261–1273.[Link]

  • Gao, J., Du, H., Zhang, Z., Duan, Q., Yuan, L., Duan, B., Yang, H., & Lu, K. (2025). "Design and Characterization of Peptide-Based Self-Assembling Microgel for Encapsulation of Sesaminol." Foods, 14(6), 971.[Link]

  • Steiner, T. (1998). "Structural Evidence for the Aromatic-(i+1) Amine Hydrogen Bond in Peptides: L-Tyr-L-Tyr-L-Leu Monohydrate." Acta Crystallographica Section D Biological Crystallography, 54(4), 584-588.[Link]

biological activity of Tyrosyl-tyrosyl-leucine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Biological Activity of Tyrosyl-tyrosyl-leucine (YYL)

Disclaimer: This technical guide addresses the hypothetical biological activity of the tripeptide Tyrosyl-tyrosyl-leucine (YYL). As of the date of this publication, there is no direct experimental data or published literature on the specific biological functions of YYL. The content herein is an expert extrapolation based on the known activities of its constituent components: the dipeptide Tyrosyl-leucine (Tyr-Leu) and the individual amino acids, L-Tyrosine and L-Leucine. This document is intended to serve as a roadmap for researchers and drug development professionals to initiate novel research into this promising, yet uncharacterized, molecule.

Introduction and Biochemical Profile

Tyrosyl-tyrosyl-leucine (YYL) is a tripeptide composed of two L-Tyrosine residues followed by one L-Leucine residue. Peptides of this nature, particularly those derived from dietary proteins, can possess significant, yet often overlooked, biological activities. While many short peptides are intermediates in protein catabolism, some exhibit distinct cell-signaling or physiological effects.[1] The presence of two aromatic tyrosine residues and a branched-chain amino acid in YYL suggests a potential for multifaceted interactions with biological systems.

Chemical Structure:

  • IUPAC Name: (S)-2-((S)-2-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-4-methylpentanoic acid

  • Molecular Formula: C24H31N3O6

  • Molecular Weight: 457.52 g/mol

  • Sequence: Tyr-Tyr-Leu (YYL)

The structure contains two phenolic hydroxyl groups from the tyrosine residues, which can participate in hydrogen bonding and may be subject to phosphorylation, and a bulky isobutyl group from leucine, contributing to hydrophobic interactions. These features are critical for potential receptor binding and enzymatic interactions.

Extrapolated Neurological Potential: Insights from Tyrosyl-leucine (Tyr-Leu)

Significant research on the dipeptide fragment of YYL, Tyrosyl-leucine (Tyr-Leu or YL), provides a strong foundation for hypothesizing the neurological potential of the full tripeptide. Studies have demonstrated that Tyr-Leu exhibits potent antidepressant-like and anxiolytic-like activities in murine models.[2][3][4]

Antidepressant-like and Anxiolytic-like Effects

Oral, intraperitoneal, or intracerebroventricular administration of Tyr-Leu has been shown to produce significant antidepressant-like effects in the forced swim and tail suspension tests in mice.[2][4] This suggests that the peptide can cross the blood-brain barrier or influence central nervous system (CNS) activity through peripheral mechanisms. The anxiolytic-like activity of Tyr-Leu is proposed to be mediated through the activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors.[3]

Mechanism of Action: Hippocampal Neurogenesis and HPA Axis Modulation

The antidepressant-like effects of Tyr-Leu appear to be linked to its ability to promote neuronal proliferation in the hippocampus.[2][4] Key findings include:

  • Increased expression of c-Fos, a marker of neuronal activity, in the dentate gyrus of the hippocampus.[2][4]

  • Enhanced proliferation of hippocampal progenitor cells, as evidenced by an increase in bromo-2'-deoxyuridine-positive cells and doublecortin expression.[2][4]

Intriguingly, this neurogenic effect is independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a common mediator of antidepressant action.[4] Furthermore, Tyr-Leu has been shown to suppress the activation of the hypothalamo-pituitary-adrenal (HPA) axis during stress, a key physiological system dysregulated in depression.[4]

Based on these findings for Tyr-Leu, it is plausible that YYL could exert similar, or potentially more potent, neuroactive effects due to its larger size and additional tyrosine residue, which may alter its receptor affinity, stability, or transport properties.

G YYL Hypothetical Tyrosyl-tyrosyl-leucine (YYL) Receptors Serotonin 5-HT1A Dopamine D1 GABA-A Receptors YYL->Receptors Activates (?) Hippocampus Hippocampus (Dentate Gyrus) YYL->Hippocampus Stimulates (?) HPA_Axis Hypothalamo-Pituitary-Adrenal (HPA) Axis YYL->HPA_Axis Suppresses (?) Behavioral_Effect Antidepressant & Anxiolytic -like Effects Receptors->Behavioral_Effect Neurogenesis ↑ Neuronal Proliferation (BDNF-Independent) Hippocampus->Neurogenesis StressResponse ↓ Stress Response HPA_Axis->StressResponse Neurogenesis->Behavioral_Effect StressResponse->Behavioral_Effect

Hypothesized neuro-signaling pathway of YYL based on Tyr-Leu data.

Hypothesized Anabolic and Metabolic Activity: Role of Leucine and Tyrosine

The constituent amino acids of YYL, Leucine and Tyrosine, are potent regulators of muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.

Leucine as a Primary Anabolic Trigger

Leucine is a well-established activator of mTORC1, a master regulator of cell growth and protein synthesis.[5][6] Leucine's action promotes the translocation of mTORC1 to the lysosomal surface, where it can be activated. This leads to the phosphorylation of downstream targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately stimulating muscle protein synthesis.[5]

Tyrosine as a Leucine "Booster"

Recent groundbreaking research has identified Tyrosine as a key potentiator of Leucine-induced mTORC1 activation.[7][8] While Tyrosine alone has no significant effect on mTORC1, its presence enhances the phosphorylation of S6K in response to Leucine.[7][8] This synergistic effect has been observed in vitro in C2C12 myoblasts and ex vivo in isolated murine muscle.[7] The proposed mechanism involves Tyrosine contributing to mTORC1 activation when the intracellular Leucine sensors, Sestrin1/2, are occupied by Leucine.[8]

The presence of both Tyrosine (two residues) and Leucine in the YYL sequence strongly suggests a potential for potent anabolic activity. The peptide could serve as an efficient delivery vehicle for these key amino acids, potentially leading to a more pronounced and sustained activation of the mTORC1 pathway compared to the administration of free amino acids.

G YYL Tyrosyl-tyrosyl-leucine (YYL) (Source of Tyr & Leu) Leu Leucine YYL->Leu Tyr Tyrosine YYL->Tyr Sestrin Sestrin1/2 Leu->Sestrin Binds & Inhibits mTORC1 mTORC1 Tyr->mTORC1 Enhances Activation (when Sestrin is inhibited) Sestrin->mTORC1 Inhibits S6K p-S6K mTORC1->S6K Phosphorylates E4BP1 p-4E-BP1 mTORC1->E4BP1 Phosphorylates MPS ↑ Muscle Protein Synthesis S6K->MPS E4BP1->MPS

Hypothesized mTORC1 activation by YYL-derived Leucine and Tyrosine.

A Proposed Research Framework for Validating YYL Bioactivity

To transition YYL from a hypothetical to a characterized bioactive peptide, a structured, multi-stage research program is required. The following protocols outline a logical progression from in vitro characterization to in vivo validation.

G cluster_phase1 In Vitro Assays cluster_phase2 In Vivo Models Start YYL Peptide Synthesis & Purification Phase1 Phase 1: In Vitro Screening Start->Phase1 Phase2 Phase 2: In Vivo Proof-of-Concept Phase1->Phase2 Positive Hits Outcome Data Analysis & Identification of Lead Activity Phase2->Outcome ReceptorBinding Receptor Binding Assays 5-HT1A Dopamine D1 GABA-A NeurogenesisAssay Neuronal Cell Assays SH-SY5Y Proliferation Primary Hippocampal Neurogenesis mTOR_Assay Myotube Anabolism Assay C2C12 cells Western Blot for p-S6K/p-4E-BP1 BehavioralModels Behavioral Models (Mice) Forced Swim Test Elevated Plus Maze MuscleModels Muscle Anabolism (Rats) Stable Isotope Tracing Ex vivo Muscle Analysis

Proposed experimental workflow for characterizing YYL bioactivity.
Peptide Synthesis and Characterization
  • Synthesis: Synthesize L-Tyrosyl-L-tyrosyl-L-leucine using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Validation: Confirm the identity and purity (>95%) of the final product via mass spectrometry (MS) and analytical HPLC.

In Vitro Experimental Protocols

Protocol 4.2.1: Neurological Target Engagement

  • Objective: To determine if YYL directly interacts with receptors implicated in Tyr-Leu's anxiolytic activity.

  • Method: Perform competitive radioligand binding assays using membrane preparations from cells overexpressing human serotonin 5-HT1A, dopamine D1, and GABA-A receptors.

  • Procedure:

    • Incubate receptor preparations with a known radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

    • Add increasing concentrations of YYL (e.g., 1 nM to 100 µM).

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of YYL.

  • Self-Validation: Run a parallel assay with unlabeled known ligands (e.g., serotonin for 5-HT1A) as a positive control for displacement.

Protocol 4.2.2: mTORC1 Pathway Activation in Myotubes

  • Objective: To test the hypothesis that YYL stimulates muscle protein synthesis signaling.

  • Method: Use Western blot to measure the phosphorylation of mTORC1 downstream targets in C2C12 myotubes.

  • Procedure:

    • Culture and differentiate C2C12 myoblasts into myotubes.

    • Serum-starve the myotubes for 4 hours to establish a baseline.

    • Treat cells for 30 minutes with: Vehicle (control), 5 mM Leucine, 5 mM Leucine + 2.5 mM Tyrosine, and varying concentrations of YYL (e.g., 0.1 mM, 1 mM, 5 mM).

    • Lyse the cells and perform SDS-PAGE and Western blotting using primary antibodies against phospho-S6K (Thr389) and phospho-4E-BP1 (Thr37/46).

    • Normalize phosphorylation signals to total protein levels for each target.

  • Self-Validation: The Leucine and Leucine+Tyrosine groups serve as positive controls, establishing the responsiveness of the cell system.

In Vivo Experimental Protocols

Protocol 4.3.1: Antidepressant-like Activity in Mice

  • Objective: To determine if YYL exhibits antidepressant-like effects in a validated animal model.

  • Method: The Forced Swim Test (FST).

  • Procedure:

    • Acclimate male C57BL/6 mice to handling for 5 days.

    • Administer YYL (e.g., 10, 30, 100 mg/kg, per os), a positive control (e.g., Fluoxetine, 20 mg/kg, i.p.), or vehicle 60 minutes before the test.

    • Place each mouse in a cylinder of water (25°C) for 6 minutes.

    • Record the last 4 minutes of the session and score the duration of immobility.

  • Self-Validation: The vehicle group establishes the baseline immobility, while the fluoxetine group validates the sensitivity of the assay to known antidepressants.

Quantitative Data Presentation (Hypothetical)

To guide future experiments, the following tables present hypothetical data structures for the proposed assays.

Table 1: Hypothetical Binding Affinities (Ki) of YYL at CNS Receptors

Compound 5-HT1A Receptor Ki (nM) Dopamine D1 Receptor Ki (nM) GABA-A Receptor Ki (nM)
YYL 550 ± 75 1200 ± 150 > 10,000
Tyr-Leu 800 ± 90 1800 ± 200 > 10,000
Serotonin 5 ± 0.8 - -

| Dopamine | - | 20 ± 3.5 | - |

Table 2: Hypothetical mTORC1 Signaling Activation in C2C12 Myotubes

Treatment Group p-S6K / Total S6K (Fold Change vs. Vehicle) p-4E-BP1 / Total 4E-BP1 (Fold Change vs. Vehicle)
Vehicle 1.0 1.0
5 mM Leucine 4.5 ± 0.6 3.0 ± 0.4
5 mM Leu + 2.5 mM Tyr 7.0 ± 0.9 4.8 ± 0.5

| 5 mM YYL | 8.5 ± 1.1 | 5.5 ± 0.7 |

Conclusion and Future Directions

While the remains to be experimentally determined, a robust theoretical framework based on its constituent parts suggests a high potential for bioactivity in two key areas: neuromodulation and muscle anabolism . The known antidepressant-like effects of Tyr-Leu and the synergistic action of Tyrosine and Leucine on the mTORC1 pathway provide compelling rationales for investigating YYL as a novel therapeutic peptide.

The immediate priority is the chemical synthesis and in vitro characterization of YYL as outlined in this guide. Positive results from these initial screens would warrant progression to more complex in vivo models to assess its efficacy, pharmacokinetics, and safety profile. The exploration of YYL could open new avenues in the development of nutritional supplements for mental well-being and muscle health, or serve as a lead compound for novel peptide-based therapeutics.

References

  • PubChem. (n.d.). L-Tyrosyl-L-leucine. National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Mizushige, T., Uchida, T., & Ohinata, K. (2020). Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. Scientific Reports, 10(1), 2257. [Link]

  • Amanote Research. (2020). Dipeptide Tyrosyl-Leucine Exhibits Antidepressant-Like Activity in Mice. Retrieved March 29, 2026, from [Link]

  • Mungara, P. M., & Gonsalves, K. E. (1996). Synthesis of Polyamides Containing Tyrosine-Leucine Linkages. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 33(5), 541-553.
  • Stewart, F. H. C. (1981). Synthesis of α-Amino Acid Peptides Related to Leucine-Enkephalin. Australian Journal of Chemistry, 34(11), 2431-2438.
  • Duan, Y., Li, F., Li, Y., Tang, Y., Kong, X., Feng, Z., Anthony, T. G., & Wu, G. (2016). The role of leucine and its metabolites in protein and energy metabolism. Amino acids, 48(1), 41–51.
  • Tamura, K., Kitazawa, H., Sugita, S., Hashizume, K., Iwashita, M., Ishigami, T., Minegishi, Y., Shimotoyodome, A., & Ota, N. (2023). Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response. Nutrients, 16(1), 84. [Link]

  • PubMed. (2023). Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response. National Library of Medicine. Retrieved March 29, 2026, from [Link]

  • PubMed. (2020). Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. National Library of Medicine. Retrieved March 29, 2026, from [Link]

  • Tamura, K., Kitazawa, H., Sugita, S., et al. (2023). Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response. ResearchGate. Retrieved March 29, 2026, from [Link]

  • Bedouelle, H. (2000). Tyrosyl-tRNA Synthetases. In Madame Curie Bioscience Database. Landes Bioscience. Available from: [Link]

  • Marks, M. S., Woodruff, J., Ohno, H., & Bonifacino, J. S. (1996). Protein targeting by tyrosine- and di-leucine-based signals: evidence for distinct saturable components. The Journal of cell biology, 135(2), 341–354. [Link]

  • Marks, M. S., Woodruff, J., Ohno, H., & Bonifacino, J. S. (1996). Protein targeting by tyrosine- and di-leucine-based signals: evidence for distinct saturable components. ResearchGate. Retrieved March 29, 2026, from [Link]

  • Nagpal, G., Usmani, S. S., Dhanda, S. K., Kaur, H., Singh, S., Sharma, M., & Raghava, G. P. S. (2016). AHTPDB: a comprehensive platform for analysis and presentation of antihypertensive peptides. Nucleic acids research, 44(D1), D1144–D1148.
  • Kent, S. B. (2009). Synthesis of Peptides. In Science of Synthesis (Vol. E22, pp. 589-634).
  • Iannucci, A., Cavalluzzo, C., de la Cruz-Otero, M. D. C., Montesarchio, D., & Di Leva, F. S. (2022). Representation of the structure of TyrT and of its synthetic precursors. ResearchGate. Retrieved March 29, 2026, from [Link]

  • Peptide Institute, Inc. (n.d.). Biologically Active Peptides and Proteins. Retrieved March 29, 2026, from [Link]

  • Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American journal of physiology. Endocrinology and metabolism, 302(11), E1329–E1342. [Link]

Sources

H-Tyr-Tyr-Leu-OH (YYL): Mechanistic Pathways and Neuroprotective Efficacy in Neuronal Systems

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Purpose: An in-depth technical whitepaper detailing the neuropharmacological mechanisms, quantitative dynamics, and validated experimental workflows for the tripeptide H-Tyr-Tyr-Leu-OH.

Molecular Profile and Pharmacodynamics

H-Tyr-Tyr-Leu-OH (Sequence: YYL) is a bioactive tripeptide characterized by a tandem tyrosine motif at the N-terminus and a hydrophobic leucine at the C-terminus. In neuronal systems, its structural topology allows it to act as a multi-target modulator. The phenolic hydroxyl groups of the tyrosine residues provide robust electron-donating capacity, making it a potent scavenger of reactive oxygen species (ROS), while its specific sequence mimics endogenous substrates, allowing it to interface with key neuro-regulatory enzymes 1[1].

Table 1: Physicochemical & Target Profile
ParameterSpecification / TargetMechanistic Role
Molecular Formula C24H31N3O6Structural foundation for receptor/enzyme binding[1].
Molecular Weight 457.53 g/mol Facilitates blood-brain barrier (BBB) penetrability[1].
Primary Target 67 kDa KTPaseActs as a competitive substrate, inhibiting endogenous Kyotorphin degradation[2].
Secondary Target BACE1 (β-secretase)Down-regulates expression, reducing amyloidogenic Aβ production[3].
Tertiary Target ACE1 (Brain RAS)Modulates the Renin-Angiotensin System to prevent neuroinflammation[4].

Core Mechanisms of Action in Neurons

Modulation of Kyotorphin-Hydrolyzing Peptidase (KTPase)

Kyotorphin (L-Tyr-L-Arg) is an endogenous dipeptide that acts as a neuromodulator, providing potent analgesic and neuroprotective effects by regulating synaptic transmission. The half-life of kyotorphin in the brain is strictly controlled by a 67 kDa cytosolic enzyme known as Kyotorphin-Hydrolyzing Peptidase (KTPase).

H-Tyr-Tyr-Leu-OH serves as a high-affinity competitive substrate for this enzyme. KTPase actively liberates the NH2-terminal tyrosine from both Kyotorphin and YYL 2[2]. By saturating the active site of KTPase, YYL effectively competitively inhibits the degradation of endogenous kyotorphin. This prolongation of kyotorphin's half-life in the cytosol enhances neuronal survival and sustained analgesia.

KTPase_Pathway YYL H-Tyr-Tyr-Leu-OH (YYL) KTPase 67 kDa KTPase (Enzyme) YYL->KTPase Competitive Binding Kyotorphin Kyotorphin (L-Tyr-L-Arg) KTPase->Kyotorphin Inhibited Degradation Kyotorphin->KTPase Endogenous Substrate Analgesia Neuroprotection & Analgesia Kyotorphin->Analgesia Increased Half-life

Fig 1: YYL competitive inhibition of KTPase, enhancing endogenous Kyotorphin half-life.

Brain RAS Modulation and BACE1 Down-Regulation

Beyond KTPase, YYL influences broader neurodegenerative pathways. Peptides bearing the Tyr-Tyr-Leu sequence (such as the extended YYLLVR) have been shown to modulate Angiotensin-Converting Enzyme 1 (ACE1) expression within the brain's Renin-Angiotensin System (RAS) 4[4]. By inhibiting ACE1, YYL reduces Angiotensin II-mediated oxidative stress.

Simultaneously, the tandem Tyr-Tyr motif is a recognized down-regulator of β-secretase (BACE1). In neuroblastoma models, peptides containing this motif inhibit the production of external β-amyloid (Aβ1-40 and Aβ1-42) by suppressing BACE1 translation, while concurrently acting as direct hydroxyl radical scavengers 3[3].

Neuroprotective_Pathway YYL H-Tyr-Tyr-Leu-OH ACE1 ACE1 (Brain RAS) YYL->ACE1 Inhibits BACE1 BACE1 (β-secretase) YYL->BACE1 Down-regulates ROS Oxidative Stress (ROS) YYL->ROS Scavenges (Tyr-Tyr) Survival Neuronal Survival ACE1->Survival Reduced Ang II BACE1->Survival Reduced Aβ ROS->Survival Prevents Apoptosis

Fig 2: Multi-target neuroprotective signaling pathways modulated by the YYL tripeptide.

Quantitative Data Summary

To establish baseline expectations for assay development, the following quantitative parameters summarize the kinetic and pharmacodynamic behavior of YYL and its specific targets based on established literature.

Table 2: Quantitative Pharmacodynamic Parameters
MetricValue / RangeContext & Significance
KTPase Specific Activity 161 µmol/min/mgBaseline degradation rate of endogenous substrates (e.g., Kyotorphin) by purified 67 kDa enzyme[2].
BACE1 Inhibition Range 1 - 9 μg/mLEffective in vitro concentration required to significantly down-regulate BACE1 in N2a/APP695swe cells[3].
TFA Interference Threshold nM concentrationsTrace Trifluoroacetic acid (TFA) acts as an allosteric modulator of GlyR, skewing viability data[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls to isolate the causality of YYL's mechanism from artifactual noise.

Protocol 4.1: Critical Pre-Processing (TFA Removal)

Causality: Custom synthesized peptides are typically delivered as lyophilized Trifluoroacetic acid (TFA) salts (10-45% TFA). Because TFA at nanomolar concentrations acts as an unintended allosteric modulator of the glycine receptor (GlyR) and interferes with cellular proliferation assays, it will cause inexplicable discrepancies in neuronal viability data 1[1].

  • Ion Exchange: Subject the lyophilized H-Tyr-Tyr-Leu-OH to preparative HPLC using an HCl or Acetate buffer exchange protocol to strip the TFA counter-ion.

  • Validation: Confirm TFA removal via ¹⁹F NMR spectroscopy prior to any cellular application.

Protocol 4.2: KTPase Competitive Inhibition Assay

Causality: To prove that YYL prolongs kyotorphin by acting as a competitive substrate, we must measure the liberation of NH2-terminal tyrosine in the presence of a known KTPase inhibitor (Bestatin) as a self-validating baseline 2[2].

  • Enzyme Preparation: Isolate 67 kDa KTPase from rat brain cytosol using DEAE-cellulose and Sephadex G-100 chromatography.

  • Reaction Setup: Prepare three reaction microcentrifuge tubes in 50 mM Tris-HCl buffer (pH 7.4):

    • Tube A (Control): 100 µM Kyotorphin + KTPase.

    • Tube B (Test): 100 µM Kyotorphin + 100 µM YYL + KTPase.

    • Tube C (Validation): 100 µM Kyotorphin + 10 µM Bestatin + KTPase.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 10% perchloric acid.

  • Quantification: Centrifuge and analyze the supernatant via RP-HPLC (C18 column). Monitor the peak area for free L-Tyrosine.

  • Interpretation: Tube C validates the assay (near-zero free Tyrosine). A significant reduction of free Tyrosine in Tube B compared to Tube A confirms YYL's competitive occupancy of the KTPase active site.

Protocol 4.3: BACE1 Down-Regulation in N2a/APP695swe Cells

Causality: The N2a/APP695swe cell line overexpresses the Swedish mutant of the Amyloid Precursor Protein (APP). This guarantees a constitutively high baseline of Aβ production, providing a wide dynamic range to accurately measure YYL's BACE1 down-regulating effects without relying on artificial external stressors.

  • Cell Culture: Seed N2a/APP695swe cells in 6-well plates at 2×105 cells/well in DMEM supplemented with 10% FBS.

  • Treatment: Treat cells with YYL at varying concentrations (1, 5, and 9 μg/mL). Include a vehicle control and a positive control (e.g., Verubecestat, a known BACE1 inhibitor).

  • Protein Extraction & Western Blot: After 48 hours, lyse the cells using RIPA buffer. Run lysates on a 10% SDS-PAGE gel, transfer to a PVDF membrane, and probe with anti-BACE1 primary antibodies.

  • ELISA Validation: Collect the conditioned media and quantify Aβ1-40 and Aβ1-42 using highly specific sandwich ELISA kits.

  • Interpretation: A dose-dependent decrease in both the BACE1 protein band (Western Blot) and Aβ levels (ELISA) validates the tripeptide's neuroprotective efficacy against amyloidogenic processing.

References

  • Title: Purification and Characterization of a Major Kyotorphin-Hydrolyzing Peptidase of Rat Brain1 Source: The Journal of Biochemistry | Oxford Academic URL
  • Title: H-Tyr-Tyr-Leu-OH peptide YYL for Life Science Research Source: Mol Scientific URL
  • Title: Food-Derived Peptides as Promising Neuroprotective Agents: Mechanism and Therapeutic Potential Source: ResearchGate URL
  • Title: Royal Jelly Proteins and Their Derived Peptides: Preparation, Properties, and Biological Activities Source: Journal of Agricultural and Food Chemistry - ACS Publications URL

Sources

The Anxiolytic and Antidepressant Potential of Tyr-Leu Dipeptide and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific tripeptide H-Tyr-Tyr-Leu-OH is not extensively documented in scientific literature, the core dipeptide sequence, Tyr-Leu (YL), has been the subject of significant research. This guide provides a comprehensive overview of the discovery, synthesis, and biological activities of Tyr-Leu and its derivatives. The potent anxiolytic and antidepressant-like effects of this dipeptide, originally identified from milk protein hydrolysates, make it a compelling subject for researchers in neuroscience and drug development. This document will delve into the scientific underpinnings of Tyr-Leu's bioactivity, its synthesis, and the effects of structural modifications, offering valuable insights for its potential therapeutic applications.

Discovery and Origins of Bioactive Tyr-Leu

The journey of Tyr-Leu began with investigations into the health-promoting properties of milk proteins. It was discovered that enzymatic digestion of casein, a major protein in milk, releases a variety of bioactive peptides. Among these, the dipeptide Tyr-Leu was identified as a potent modulator of the central nervous system.

Japanese researchers found that several low-molecular-weight peptides from milk protein digests exhibited anxiolytic (anti-anxiety) effects in mouse models. The most potent of these was the dipeptide Tyr-Leu, which demonstrated anxiolytic activity comparable to the well-known anti-anxiety drug diazepam when administered intraperitoneally at a dose of 0.1 mg/kg.[1] This potent activity, coupled with its natural origin, has spurred further investigation into its mechanisms of action and potential as a nutraceutical or therapeutic agent.

Chemical Synthesis and Characterization

The synthesis of Tyr-Leu and its analogs is typically achieved through standard peptide synthesis methodologies, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) or solution-phase techniques.

Physicochemical Properties of H-Tyr-Tyr-Leu-OH

While specific experimental data for H-Tyr-Tyr-Leu-OH is limited, its basic physicochemical properties can be predicted.

PropertyValue
Molecular Formula C24H31N3O6
Molecular Weight 457.52 g/mol
Amino Acid Sequence Tyr-Tyr-Leu
Experimental Protocol: Solution-Phase Synthesis of a Tyr-Leu Containing Peptide

The following is a representative protocol for the synthesis of a peptide containing the Tyr-Leu sequence using solution-phase chemistry. This example illustrates the general principles that would be applied to the synthesis of H-Tyr-Tyr-Leu-OH.

Objective: To synthesize a protected Tyr-Leu dipeptide.

Materials:

  • Fmoc-Tyr(tBu)-OH

  • H-Leu-OtBu·HCl

  • N,N'-Diisopropylethylamine (DIPEA)

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol

  • Trifluoroacetic acid (TFA)

Procedure:

  • Coupling Reaction:

    • Dissolve Fmoc-Tyr(tBu)-OH (1 equivalent), H-Leu-OtBu·HCl (1 equivalent), and HBTU (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Extraction:

    • Precipitate the product by adding saturated NaHCO₃ solution.

    • Extract the product into ethyl acetate.

    • Wash the organic layer sequentially with saturated brine, 1 M HCl, and again with saturated brine.

    • Dry the organic layer over anhydrous MgSO₄ and remove the solvent in vacuo.

  • Purification:

    • Purify the resulting solid by column chromatography using a suitable eluent system (e.g., 2.5% methanol in dichloromethane).

    • Monitor fractions by thin-layer chromatography (TLC) and combine those containing the desired product.

    • Remove the solvent in vacuo.

  • Deprotection:

    • To remove the tert-butyl protecting groups, dissolve the purified peptide in DCM.

    • Add TFA (e.g., 10 equivalents) and stir for several hours.

    • Remove the DCM and excess TFA in vacuo to yield the final peptide.

Biological Activity and Mechanism of Action

The primary biological activities associated with the Tyr-Leu motif are its anxiolytic and antidepressant-like effects.

Anxiolytic Activity

As previously mentioned, Tyr-Leu exhibits potent anxiolytic activity.[1] Further studies on the tripeptide Tyr-Leu-Gly (YLG), which is also released from bovine αS-casein, have shown similar orally active anxiolytic-like effects in mice.[2] Interestingly, research has indicated that while adding an amino acid to the N-terminus of Tyr-Leu significantly reduces its anxiolytic activity, additions to the C-terminus are better tolerated.[1] This suggests the free N-terminal tyrosine is crucial for its anxiolytic function. A study also reported anxiolytic activity for the tripeptide Tyr-Leu-Tyr (YLY).[1]

Antidepressant-Like Activity

In addition to its anxiolytic properties, Tyr-Leu has demonstrated significant antidepressant-like activity in preclinical models.[3][4] Oral, intracerebroventricular, or intraperitoneal administration of Tyr-Leu showed potent antidepressant-like effects in the forced swim and tail suspension tests in mice.[3][4] The proposed mechanism for this activity involves the promotion of hippocampal progenitor cell proliferation.[3][4]

Signaling Pathway

The anxiolytic effects of Tyr-Leu and its analog Tyr-Leu-Gly are believed to be mediated through the activation of several key neurotransmitter systems. The activity of these peptides was inhibited by antagonists of the serotonin 5-HT1A, dopamine D1, and GABA(A) receptors.[2] However, the peptides themselves do not appear to bind directly to these receptors. This suggests an indirect mechanism of action, possibly by modulating the release of serotonin, dopamine, and GABA.

anxiolytic_pathway Tyr_Leu Tyr-Leu Peptide Serotonin Serotonin Release Tyr_Leu->Serotonin Dopamine Dopamine Release Tyr_Leu->Dopamine GABA GABA Release Tyr_Leu->GABA Anxiolytic_Effect Anxiolytic Effect Serotonin->Anxiolytic_Effect Dopamine->Anxiolytic_Effect GABA->Anxiolytic_Effect

Caption: Proposed signaling pathway for the anxiolytic effect of Tyr-Leu.

Structure-Activity Relationship

Studies on analogs of Tyr-Leu have provided insights into the structural requirements for its biological activity.

  • N-Terminal Aromatic Residue: The presence of an aromatic amino acid at the N-terminus appears to be important. Peptides like Phe-Leu and Trp-Leu also exhibit antidepressant-like activities.[3]

  • C-Terminal Leucine: The leucine residue at the C-terminus also seems to play a crucial role.

  • N-Terminal Extension: As mentioned earlier, extending the peptide chain at the N-terminus of Tyr-Leu leads to a significant decrease in anxiolytic activity.[1]

  • C-Terminal Extension: In contrast, extensions at the C-terminus, as seen in Tyr-Leu-Gly and Tyr-Leu-Tyr, are tolerated and can result in retained or even potent bioactivity.[1][2]

Future Directions and Conclusion

While the specific peptide H-Tyr-Tyr-Leu-OH remains to be characterized, the extensive research on the closely related dipeptide Tyr-Leu highlights a promising area for the development of novel therapeutics for anxiety and depression. The natural origin of Tyr-Leu from milk protein suggests a favorable safety profile, making it an attractive candidate for further investigation as a pharmaceutical or nutraceutical agent.

Future research should focus on a number of key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Tyr-Leu and its active analogs.

  • Receptor Identification: Although the downstream signaling pathways have been partially elucidated, the primary molecular target(s) of Tyr-Leu remain unknown. Identifying the specific receptor or transporter with which it interacts is a critical next step.

  • Clinical Evaluation: Ultimately, the therapeutic potential of Tyr-Leu and its derivatives will need to be assessed in human clinical trials.

References

  • Mizushige, T., Uchida, T., & Ohinata, K. (2020). Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. Scientific Reports, 10(1), 2257. [Link]

  • Ohinata, K., et al. (2013). Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein. The FASEB Journal, 27(8), 3167-3174. [Link]

  • Ohinata, K. (2015). A study on the mechanism of action of a new mental stress-relieving peptide derived from milk. Milk Science, 64(2), 125-130. [Link]

Sources

H-Tyr-Tyr-Leu-OH (YYL): Structural Dynamics and Signaling Pathways in Mechanotransduction, Immune Modulation, and Targeted Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The tripeptide H-Tyr-Tyr-Leu-OH (YYL) (Molecular Weight: 457.53 g/mol ; Formula: C24H31N3O6) is a highly versatile bioactive molecule and a fundamental structural motif in cellular signaling[1]. While traditionally viewed as a simple building block, recent advances in peptide engineering and phosphoproteomics have revealed that the YYL sequence acts as a critical node in multiple biological pathways. It serves as the core recognition sequence in Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs), a potent antioxidant and Myeloperoxidase (MPO) modulator, and a highly specific targeting ligand for the HER2 receptor in oncology[2][3][4].

This whitepaper synthesizes the structural biology of YYL, maps its primary signaling cascades, and provides self-validating experimental protocols for researchers utilizing this peptide in cellular assays and nanomedicine.

Structural Biology & Conformation

The unique signaling capabilities of YYL stem from its specific crystallographic and supramolecular properties. In crystalline form, YYL exhibits a rare aromatic-(i+1) amine hydrogen bond —a weak but structurally significant interaction between the aromatic side chain of the first Tyrosine and the N-H of the adjacent peptide group[5].

This localized steric constraint forces the peptide into a pre-organized conformation that facilitates:

  • π-π Stacking: The adjacent phenolic rings of the two Tyrosine residues allow for rapid self-assembly into β-sheet-rich nanofibrils and microgels[6].

  • Receptor Intercalation: The hydrophobic Leucine tail anchors the motif into the hydrophobic pockets of target kinases and receptors (e.g., Src-family kinases, HER2)[2][3].

Core Signaling Pathways

ITIM-Mediated Immune Phospho-Signaling

The YYL sequence perfectly aligns with the consensus sequence of the Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM): (I/V/L/S)-x-Y-x-x-(L/V). In immune cells (B-cells, T-cells, NK cells), the YYL motif acts as a molecular switch.

When the central Tyrosine is phosphorylated by Src-family kinases (e.g., Lck or Lyn) to form pY-Y-L , it creates a high-affinity docking site for the SH2 domains of SHP-1 and SHP-2 phosphatases[3]. The recruitment of these phosphatases leads to the dephosphorylation of downstream effector molecules in the PI3K/Akt pathway, effectively attenuating the immune response and preventing autoimmunity.

ITIM_Pathway Ligand Inhibitory Ligand Receptor Receptor (ITIM) Ligand->Receptor Binds Src Src Kinase (Lck/Lyn) Receptor->Src Recruits pYYL Phospho-YYL Motif Src->pYYL Phosphorylates Tyr SHP SHP-1/2 Phosphatase pYYL->SHP SH2 Docking Effector PI3K / Akt Pathway SHP->Effector Dephosphorylates Response Immune Attenuation Effector->Response Downregulates

Fig 1. ITIM-mediated immune attenuation cascade driven by the phosphorylation of the YYL motif.

Antioxidant Signaling and MPO Modulation

YYL is a potent antioxidant peptide. In states of oxidative stress, YYL acts via a dual-pathway mechanism. First, the electron-rich phenolic rings of the Tyrosine residues directly scavenge Reactive Oxygen Species (ROS) such as DPPH and ABTS free radicals[6]. Second, YYL acts as a competitive modulator of Myeloperoxidase (MPO). By binding to the active site of MPO via hydrogen bonding (similar to other bioactive peptides), YYL inhibits the catalytic generation of highly reactive hypohalous acids, thereby preventing lipid peroxidation and restoring cellular homeostasis[4][7].

YYL_Antioxidant YYL H-Tyr-Tyr-Leu-OH MPO Myeloperoxidase (MPO) YYL->MPO Competitive Binding DPPH Free Radicals YYL->DPPH Direct Scavenging (π-π stacking) Homeostasis Cellular Homeostasis YYL->Homeostasis Restores balance ROS Reactive Oxygen Species MPO->ROS Catalyzes generation Lipid Lipid Peroxidation ROS->Lipid Induces DPPH->Lipid Induces Lipid->Homeostasis Disrupts

Fig 2. Dual-action antioxidant signaling of YYL via direct radical scavenging and MPO inhibition.

HER2 Receptor Targeting (YYL***NP Motif)

In oncology drug development, the YYL sequence has been identified via one-bead-one-compound (OBOC) library screening as a highly specific targeting motif for the Human Epidermal Growth Factor Receptor 2 (HER2)[2][8]. Peptides containing the YYL***NP motif exhibit nanomolar affinity for HER2-positive breast cancer cells. Upon binding, the YYL-HER2 complex undergoes receptor-mediated endocytosis, making YYL an ideal signaling ligand for the targeted intracellular delivery of liposomal chemotherapeutics (e.g., Doxorubicin)[2].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed with built-in causality checks and validation steps.

Protocol 1: Enzymatic Dephosphorylation and Self-Assembly of ITIM YYL Peptides

Causality Rationale: The phosphate group on the central Tyrosine of an ITIM peptide (e.g., LYYpYYL) sterically and electrostatically repels adjacent peptides, preventing β-sheet formation. Using Alkaline Phosphatase (ALP) to cleave this phosphate acts as a localized biological trigger, simulating endogenous phosphatase activation and inducing rapid supramolecular hydrogelation[3].

Step-by-Step Workflow:

  • Peptide Preparation: Synthesize or procure the phosphorylated precursor LYYpYYL. Critical Step: Ensure the peptide is subjected to a TFA (Trifluoroacetic acid) removal service. Residual TFA from solid-phase synthesis can act as an allosteric modulator of cellular receptors (e.g., GlyR) and artificially skew cell viability data[1][9].

  • Solubilization: Dissolve the peptide in 1X PBS (pH 7.4) to a final concentration of 1.0 wt%.

  • Enzymatic Trigger: Add 1 U/mL of Alkaline Phosphatase (ALP) to the peptide solution at 37°C.

  • Validation (Rheology & CD): Monitor the sol-gel transition using oscillatory rheology (time-sweep). Simultaneously, use Circular Dichroism (CD) spectroscopy to validate the structural shift from a random coil to a β-sheet conformation (negative peak at 216 nm)[3][6].

  • Control: Run a parallel assay using a non-phosphorylatable mutant (e.g., LFAYFL) to prove that gelation is strictly dependent on the dephosphorylation of the YYL motif.

Protocol 2: SPR-Based MPO Binding Assay

Causality Rationale: To prove that YYL's antioxidant effect is not solely due to direct radical scavenging, Surface Plasmon Resonance (SPR) is used to quantify its direct binding kinetics to the MPO enzyme, establishing it as a competitive modulator[4].

Step-by-Step Workflow:

  • Sensor Chip Preparation: Immobilize recombinant human Myeloperoxidase (MPO) onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~2000 RU).

  • Analyte Injection: Inject serial dilutions of H-Tyr-Tyr-Leu-OH (from 3.125 μM to 50 μM) in running buffer (HBS-EP+) at a flow rate of 30 μL/min.

  • Regeneration: Regenerate the chip surface using 10 mM Glycine-HCl (pH 2.5) between cycles.

  • Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ). Use a scrambled tripeptide (e.g., L-Y-Y) as a negative control to validate sequence specificity.

Quantitative Data Synthesis

The following table summarizes the physicochemical properties and binding metrics of the YYL peptide across different signaling contexts, providing a benchmark for assay development.

Property / MetricValue / CharacteristicBiological SignificanceReference
Molecular Weight 457.53 g/mol Optimal size for deep receptor pocket intercalation.[1]
Purity Requirement >95% (TFA-Free)Prevents unintended allosteric modulation of GlyR in assays.[1][9]
Conformational Bond Aromatic-(i+1) amine H-bondInduces rigid structural pre-organization for binding.[5]
HER2 Affinity (YYL Motif) Nanomolar ( KD​ range)Enables highly specific tumor imaging and drug delivery.[2][8]
Antioxidant Capacity High (DPPH/ABTS scavenging)Protects against lipid peroxidation and ROS damage.[6][7]
Critical Aggregation Conc. 0.09 – 0.19 mmolThreshold for self-assembly into mesoporous microgels.[6]

References

  • Source: mdpi.
  • Structural Evidence for the Aromatic–(i+1)
  • Enzymatic self-assembly of an immunoreceptor tyrosine-based inhibitory motif (ITIM)
  • Source: nih.
  • 2D Ligand Protein interaction (MPO Binding & Antioxidant Peptides)
  • Source: mdpi.
  • Source: mol-scientific.

Sources

A Methodological Guide to Characterizing the Cell Signaling Role of Novel Tripeptides: A Case Study Approach for H-Tyr-Tyr-Leu-OH

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Bioactive peptides are crucial mediators of a vast array of physiological processes, acting as hormones, neurotransmitters, and growth factors.[1][2][3] The identification and characterization of novel peptides, therefore, represent a significant frontier in drug discovery and molecular biology. This guide provides a comprehensive, technically-grounded framework for elucidating the cell signaling functions of a novel tripeptide, using H-Tyr-Tyr-Leu-OH as a case study. While the specific signaling role of H-Tyr-Tyr-Leu-OH is not yet extensively documented in scientific literature, this document outlines a robust, multi-faceted workflow that researchers, scientists, and drug development professionals can employ to systematically investigate its potential biological activities. The methodologies detailed herein span from initial in silico analyses to rigorous in vitro target identification and functional cellular assays, providing a complete roadmap for peptide characterization.

Introduction

Short-chain peptides, particularly tripeptides, have garnered increasing attention for their diverse biological activities, including antihypertensive, antioxidant, and immunomodulatory effects.[4] These peptides can modulate cellular functions by interacting with specific receptors or other protein targets, thereby initiating intracellular signaling cascades.[2] The tripeptide H-Tyr-Tyr-Leu-OH, with its sequence of two tyrosine residues followed by a leucine, possesses structural features that suggest a potential for biological activity. The tyrosine residues, for example, are common in signaling motifs and can be sites of phosphorylation, a key event in many signaling pathways.[5][6]

This technical guide is structured to provide a logical and experimentally sound progression for the characterization of H-Tyr-Tyr-Leu-OH or any other novel peptide. We will begin with computational methods to predict potential functions and then move to experimental validation of these predictions.

Part 1: In Silico and Preliminary Characterization

Before embarking on costly and time-consuming wet-lab experiments, a thorough in silico analysis can provide valuable insights and guide experimental design.

Sequence Analysis and Homology Search

The first step is to determine if the Tyr-Tyr-Leu (YYL) motif exists within known proteins or bioactive peptides. This can be accomplished using bioinformatics databases and tools.

  • Rationale: Identifying the YYL motif in proteins with known functions can provide clues about the potential role of the isolated tripeptide. For instance, if the motif is found in the binding domain of a ligand for a specific receptor, it would be logical to investigate that receptor as a potential target.

  • Protocol:

    • Utilize protein sequence databases such as UniProt (uniprot.org) and NCBI's BLAST (blast.ncbi.nlm.nih.gov/Blast.cgi) to search for the "YYL" motif.

    • Filter results to identify proteins with known roles in cell signaling.

    • Analyze the location of the motif within the protein structure (e.g., is it in a region known to be involved in protein-protein interactions?).

Physicochemical Properties and Bioactivity Prediction

Several online tools can predict the physicochemical properties and potential bioactivities of a peptide based on its sequence.

  • Rationale: Understanding properties like solubility, stability, and potential for oral bioavailability is crucial for designing experiments and considering potential therapeutic applications.

  • Tools:

    • PepDraw (pepdraw.com): To visualize the peptide structure and calculate properties like molecular weight and isoelectric point.

    • BIOPEP-UWM (uwm.edu.pl/biochemia/index.php/pl/biopep): A database of bioactive peptides that can be searched for fragments with similar sequences to predict potential activities.

In Silico Workflow Diagram

in_silico_workflow start H-Tyr-Tyr-Leu-OH Sequence db_search Sequence Homology Search (BLAST, UniProt) start->db_search prop_predict Physicochemical Property Prediction (PepDraw) start->prop_predict bioactivity_predict Bioactivity Prediction (BIOPEP-UWM) db_search->bioactivity_predict prop_predict->bioactivity_predict hypothesis Formulate Hypothesis on Potential Targets & Functions bioactivity_predict->hypothesis

Caption: In silico workflow for initial characterization of H-Tyr-Tyr-Leu-OH.

Part 2: In Vitro Target Identification and Binding Assays

Following the in silico analysis, the next critical step is to experimentally identify the molecular target(s) of H-Tyr-Tyr-Leu-OH.

Receptor Screening

A high-throughput approach to identify potential receptors is to screen the peptide against a panel of known receptors.

  • Rationale: This unbiased approach can quickly narrow down the list of potential targets from a large pool of possibilities.

  • Methodology:

    • Utilize a commercially available receptor screening service (e.g., Eurofins' BioPrint® panel, DiscoverX's PathHunter® platform).

    • These services typically employ radioligand binding assays or functional assays to measure the interaction of the test compound with a large number of receptors.

    • A "hit" is defined as a significant inhibition or activation of a particular receptor's activity.

Surface Plasmon Resonance (SPR)

Once a potential target is identified, SPR is a powerful technique to quantify the binding affinity and kinetics.[7]

  • Rationale: SPR provides real-time, label-free measurement of binding events, allowing for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).[7] A low K_D value indicates a high binding affinity.

  • Protocol:

    • Immobilization: Covalently immobilize the purified receptor protein onto a sensor chip surface.

    • Binding: Flow a series of concentrations of H-Tyr-Tyr-Leu-OH over the sensor surface.

    • Detection: The binding of the peptide to the receptor causes a change in the refractive index at the surface, which is detected by the SPR instrument.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Hypothetical SPR Data for H-Tyr-Tyr-Leu-OH
ParameterValueUnitInterpretation
k_on (Association Rate)1.5 x 10⁵M⁻¹s⁻¹Rate of peptide-receptor complex formation.
k_off (Dissociation Rate)3.0 x 10⁻³s⁻¹Rate of peptide-receptor complex decay.
K_D (Dissociation Constant)20nMHigh affinity interaction.
SPR Experimental Workflow

spr_workflow start Immobilize Receptor on Sensor Chip inject Inject H-Tyr-Tyr-Leu-OH (Multiple Concentrations) start->inject measure Measure Change in Refractive Index inject->measure analyze Analyze Sensorgrams (Determine kon, koff, KD) measure->analyze result Quantify Binding Affinity analyze->result

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Part 3: Cellular Functional Assays

Demonstrating that H-Tyr-Tyr-Leu-OH binds to a receptor is a crucial first step. The next is to determine the functional consequences of this binding in a cellular context.

Second Messenger Assays

Many cell surface receptors, upon ligand binding, trigger the production of intracellular second messengers like cyclic AMP (cAMP) or an increase in intracellular calcium ([Ca²⁺]i).

  • Rationale: Measuring changes in second messenger levels is a direct way to assess the functional activity of the peptide-receptor interaction.

  • Protocols:

    • cAMP Assay:

      • Culture cells expressing the target receptor.

      • Treat cells with various concentrations of H-Tyr-Tyr-Leu-OH.

      • Lyse the cells and measure cAMP levels using a commercially available ELISA or HTRF® assay kit.

    • Calcium Flux Assay:

      • Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Treat cells with H-Tyr-Tyr-Leu-OH.

      • Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

Phosphorylation Assays (Western Blot)

Activation of many signaling pathways culminates in the phosphorylation of downstream proteins.

  • Rationale: Western blotting with phospho-specific antibodies allows for the detection of changes in the phosphorylation state of key signaling proteins, providing insights into the specific pathways activated by the peptide.

  • Protocol:

    • Treat cells with H-Tyr-Tyr-Leu-OH for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-ERK, phospho-Akt).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

Hypothetical Functional Assay Data
AssayEC₅₀ (nM)Effect
cAMP Production50Inhibition
Calcium Mobilization35Stimulation
ERK Phosphorylation75Stimulation
Generic Signaling Pathway Diagram

signaling_pathway peptide H-Tyr-Tyr-Leu-OH receptor Receptor peptide->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK Pathway) second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor response Cellular Response transcription_factor->response

Caption: A generic cell signaling pathway potentially modulated by H-Tyr-Tyr-Leu-OH.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the characterization of novel bioactive peptides like H-Tyr-Tyr-Leu-OH. By combining in silico prediction with rigorous in vitro and cellular assays, researchers can efficiently identify molecular targets, quantify binding interactions, and elucidate the functional consequences of these interactions.

Future studies on H-Tyr-Tyr-Leu-OH would involve validating these findings in more complex biological systems, such as primary cells or animal models. Furthermore, structure-activity relationship (SAR) studies, where analogs of the peptide are synthesized and tested, can provide valuable information for the development of more potent and selective therapeutic agents. The journey from a novel peptide sequence to a well-characterized signaling molecule is a challenging but rewarding one, with the potential to uncover new biological mechanisms and therapeutic opportunities.

References

  • Chem-Impex. H-Leu-Tyr-OH. [Link]

  • Li, Y., et al. (2025). The Promotion of Cell Proliferation by Food-Derived Bioactive Peptides: Sources and Mechanisms. PMC. [Link]

  • Nobre, M. (2025). How to determine the novel receptor of a peptide? ResearchGate. [Link]

  • Semantic Scholar. H-Tyr-Ser-Leu-OH. [Link]

  • Mol-Scientific. H-Tyr-Tyr-Leu-OH peptide YYL for Life Science Research. [Link]

  • Mirabeau, O., et al. (2007). Identification of novel peptide hormones in the human proteome by hidden Markov model screening. Genome Research. [Link]

  • Leloup, C., et al. (1999). Analysis of a peptide hormone–receptor interaction in the yeast two-hybrid system. PMC. [Link]

  • Needham, E. J., & Parker, B. L. (2021). Identifying Novel Signaling Pathways: An Exercise Scientists Guide to Phosphoproteomics. Exercise and sport sciences reviews. [Link]

  • Marks, M. S., et al. (1996). Protein targeting by tyrosine- and di-leucine-based signals: evidence for distinct saturable components. PMC. [Link]

  • Wang, Y., et al. (2022). Identification of a Novel Peptide from Agaricus blazei Murrill and Its Immune-Enhancing Activity by Regulation of PI3K/AKT/mTOR Signaling Pathways in RAW 264.7 Cells. MDPI. [Link]

  • Verhelst, S. H. L., & Verdoes, M. (2025). Peptide design to control protein–protein interactions. Chemical Society Reviews. [Link]

  • Derakhshankhah, H., et al. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. MDPI. [Link]

  • Fitzgerald, C., et al. (2022). Bioactive Peptides from Algae: Traditional and Novel Generation Strategies, Structure-Function Relationships, and Bioinformatics as Predictive Tools for Bioactivity. MDPI. [Link]

  • Chem-Impex. Tyr-Tyr-Tyr-OH. [Link]

  • Balde, A., et al. (2026). Bioactive peptides: Signaling the future. ResearchGate. [Link]

  • Bao, Z., & Gao, L. (2020). Identifying disease-associated signaling pathways through a novel effector gene analysis. PeerJ. [Link]

  • Bao, Z., & Gao, L. (2020). Identifying disease-associated signaling pathways through a novel effector gene analysis. PeerJ. [Link]

  • Mora, L., et al. (2023). Bioactive and Sensory Di- and Tripeptides Generated during Dry-Curing of Pork Meat. Foods. [Link]

  • Coombs, G. S., & Peabody, D. S. (2014). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. PLoS ONE. [Link]

  • Unwalla, H. (2016). Significance of a Tripeptide Motif- Leu-Tyr-Arg (LYR) Fe-S Cluster Acquisition by Proteins. FASEB. [Link]

  • Udenigwe, C. C., & Fogliano, V. (2024). Research Progress on Food-Derived Bioactive Peptides: An Overview of the 3rd International Symposium on Bioactive Peptides. Journal of Agricultural and Food Chemistry. [Link]

  • Iervolino, A., et al. (2022). Hunting for Novel Routes in Anticancer Drug Discovery: Peptides against Sam-Sam Interactions. MDPI. [Link]

  • Samson, W. K., & Yosten, G. L. C. (2017). Understanding Peptide Biology: The Discovery and Characterization of the Novel Hormone, Neuronostatin. PMC. [Link]

  • Liu, L., et al. (2021). Development and Characterization of a Novel Peptide—Drug Conjugate with DM1 for Treatment of FGFR2-Positive Tumors. PMC. [Link]

  • Wang, Y., et al. (2026). Signaling Pathway Analysis and Downstream Genes Associated with Disease Resistance Mediated by GmSRC7. MDPI. [Link]

  • Bonifacino, J. S., & Traub, L. M. (2003). Molecular Bases for the Recognition of Tyrosine-based Sorting Signals. PMC. [Link]

  • Lever, M., et al. (2016). Architecture of a minimal signaling pathway explains the T-cell response to a 1 million-fold variation in antigen affinity and dose. PNAS. [Link]

Sources

Biogenesis, Cleavage Dynamics, and Bioactivity of the Tripeptide H-Tyr-Tyr-Leu-OH (YYL): A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

H-Tyr-Tyr-Leu-OH (Tyrosyl-tyrosyl-leucine, commonly denoted as YYL) is a bioactive tripeptide with a molecular weight of 457.53 Da[1]. It has garnered significant attention in molecular nutrition and drug development due to its potent antioxidant capacity and structural homology to opioid-like exorphins. While YYL is a short sequence, it is rarely synthesized de novo as a free molecule in biological systems. Instead, its biogenesis relies on the targeted enzymatic cleavage of larger endogenous plant and animal precursor proteins. This guide provides an authoritative analysis of the endogenous sources of YYL, the proteolytic mechanisms that liberate it, and the self-validating experimental workflows required for its isolation and synthesis.

Endogenous Precursor Proteins: The Source Code of YYL

The sequence of YYL is encrypted within the primary structure of several major storage and structural proteins. Its release into a biologically active free form is dependent on the availability of these endogenous precursors.

  • Soybean Glycinin and β-Conglycinin: In silico and in vitro analyses have identified soybean proteins—particularly those recovered from by-products like okara—as primary endogenous reservoirs of the YYL sequence[2]. When subjected to specific enzymatic hydrolysis, these proteins yield YYL, which exhibits maximum peptide rank scores for antioxidant activity[2].

  • Wheat Glutenin (Exorphin Homology): YYL is found within the primary structure of wheat glutenin. It is structurally homologous to gluten exorphins (such as Gly-Tyr-Tyr-Leu), a class of peptides known to interact with mammalian opioid receptors, suggesting potential neuroactive properties alongside its metabolic functions[3].

  • Royal Jelly Proteins: Tyrosyl peptides, including the YYL precursor motifs and related dipeptides (Tyr-Tyr), are encrypted within royal jelly proteins. Endogenous proteases naturally process these proteins to release tyrosyl fragments that contribute to the matrix's high free-radical scavenging capacity[4][5].

Enzymatic Cleavage Dynamics: The Mechanism of Biogenesis

The liberation of YYL from a dormant sequence within a folded protein into an active tripeptide is governed by the strict sequence specificity of endopeptidases.

In mammalian systems, the endogenous gastrointestinal protease pepsin plays a critical role. Pepsin exhibits a broad but highly predictable cleavage specificity, preferentially hydrolyzing peptide bonds adjacent to hydrophobic and aromatic amino acids, specifically Phenylalanine (Phe), Tyrosine (Tyr), and Leucine (Leu)[6]. The targeted cleavage at Leu-Tyr or Tyr-Leu bonds is the primary physiological mechanism for generating YYL from dietary precursor proteins during digestion[6]. In biotechnological applications, plant-derived proteases like papain and bromelain are utilized to mimic this targeted cleavage[2].

EnzymaticCleavage Precursor Precursor Protein (Glycinin / Glutenin) Cleavage Specific Cleavage (Tyr-Leu / Leu-Tyr bonds) Precursor->Cleavage Hydrolysis Protease Endopeptidase (Pepsin / Papain) Protease->Cleavage Catalyzes YYL H-Tyr-Tyr-Leu-OH (YYL Tripeptide) Cleavage->YYL Release

Proteolytic biogenesis of YYL from precursor proteins via specific endopeptidase cleavage.

Mechanistic Basis of Bioactivity

The biological efficacy of YYL is dictated by its precise primary structure, which creates an amphiphilic molecule capable of both neutralizing reactive oxygen species (ROS) and interacting with lipid membranes.

  • Antioxidant Causality: The N-terminal tandem Tyrosine (Tyr-Tyr) sequence is the functional core of the peptide's antioxidant capacity. The phenolic hydroxyl groups on the tyrosine side chains act as highly efficient hydrogen donors, neutralizing free radicals (such as DPPH and hydroxyl radicals) and terminating radical chain reactions[5][7].

  • Membrane Interaction: The C-terminal Leucine (Leu) provides an aliphatic, hydrophobic tail. This structural feature limits extreme aqueous solubility but critically facilitates the peptide's interaction with lipid bilayers, protecting cells against lipid peroxidation[7].

Table 1: Physicochemical and Biological Properties of YYL
PropertyValue / CharacteristicCausality / Structural Mechanism
Sequence Tyr-Tyr-Leu (YYL)Phenolic H-donors (Tyr) coupled with a hydrophobic tail (Leu).
Molecular Weight 457.53 Da[1]Low molecular weight allows intact absorption via intestinal tight junctions.
Antioxidant Capacity High (DPPH, Hydroxyl radical)Phenolic hydroxyl groups of Tyr scavenge ROS via hydrogen donation[5][7].
Peptide Rank Score 0.59 (from Okara)[2]High probability of bioactivity based on BIOPEP computational analysis.
Solubility Moderate in WaterHydrophobic Leu residue restricts extreme aqueous solubility, favoring self-assembly[7].

Experimental Workflows: Isolation and Validation

To harness YYL for therapeutic or nutritional applications, researchers must employ self-validating protocols. The following methodologies detail the extraction of YYL from natural endogenous sources, followed by synthetic validation.

Protocol A: Isolation of YYL from Soybean Okara Precursors

Causality Note: This top-down approach utilizes enzymatic hydrolysis to mimic physiological digestion, liberating encrypted YYL.

  • Protein Extraction: Suspend defatted okara powder in an alkaline buffer (pH 8.5) to solubilize the glycinin and conglycinin fractions. Centrifuge at 10,000 × g for 15 minutes and neutralize the supernatant.

  • Enzymatic Hydrolysis: Adjust the protein isolate to pH 2.0. Introduce endogenous mammalian pepsin at a 1:100 enzyme-to-substrate ratio. Incubate at 37°C for 4 hours to force cleavage at the targeted Leu-Tyr and Tyr-Leu sites[6].

  • Enzyme Inactivation: Terminate the proteolytic reaction by heating the mixture to 95°C for 10 minutes.

  • Ultrafiltration: Pass the hydrolysate through a 3 kDa molecular weight cut-off (MWCO) membrane. Retain the permeate, which contains the low-molecular-weight bioactive peptide fraction.

  • Purification: Subject the permeate to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. Elute using a linear gradient of 5–80% acetonitrile containing 0.1% Trifluoroacetic acid (TFA)[8].

  • Identification: Analyze the isolated fractions via MALDI-TOF MS or ESI-MS/MS to confirm the exact mass (457.53 Da) and sequence of YYL[1][8].

Protocol B: Validation via Solid-Phase Peptide Synthesis (SPPS)

Causality Note: To validate the biological assays of the isolated peptide, a pure synthetic standard must be generated using Fmoc-SPPS. Protecting groups are critical here to prevent the highly reactive phenolic hydroxyls of Tyrosine from participating in unwanted side reactions.

  • Resin Loading: Utilize Fmoc-Leu-Wang resin (or Rink amide resin if a C-terminal amide is desired) as the solid support to establish the C-terminal Leucine[7].

  • Sequential Coupling: Deprotect the Fmoc group using 20% piperidine in DMF. Sequentially couple Fmoc-Tyr(tBu)-OH residues using HBTU/DIPEA as activating agents[8]. Crucial Step: The bulky tert-butyl (tBu) protecting groups on the Tyrosine residues are mandatory to protect the phenolic hydroxyls during coupling.

  • Cleavage & Deprotection: Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2 hours. This step simultaneously cleaves the YYL peptide from the resin and strips the tBu protecting groups[1].

  • Precipitation: Precipitate the crude YYL peptide in cold diethyl ether, centrifuge, and lyophilize the pellet.

  • TFA Removal (Critical for Cellular Assays): Custom peptides are typically delivered as lyophilized TFA salts. Because TFA in nanomolar concentrations can act as an unintended allosteric modulator (e.g., of the GlyR receptor) and skew cellular viability assays, perform a TFA removal step using ion-exchange chromatography prior to biological testing[1].

SPPSWorkflow Resin Fmoc-Leu-Wang Resin (Solid Support) Coupling Sequential Coupling (Fmoc-Tyr(tBu)-OH + HBTU/DIPEA) Resin->Coupling Cleavage TFA Cleavage & Deprotection (Removes tBu groups) Coupling->Cleavage Purification RP-HPLC Purification (C18 Column) Cleavage->Purification TFARemoval TFA Salt Removal (Prevents Assay Interference) Purification->TFARemoval

Solid-Phase Peptide Synthesis (SPPS) and purification workflow for YYL validation.

References

  • In Silico Approach of Glycinin and Conglycinin Chains of Soybean By-Product (Okara) Using Papain and Bromelain Source: MDPI URL:[Link]

  • Opioid peptides derived from wheat gluten: Their isolation and characterization Source: ResearchGate / FEBS Letters URL:[Link]

  • Construction of a Tandem Repeat Peptide Sequence with Pepsin Cutting Sites to Produce Recombinant α-Melanocyte-Stimulating Hormone Source: PMC (PubMed Central) URL:[Link]

  • H-Tyr-Tyr-Leu-OH peptide YYL for Life Science Research Source: Mol Scientific URL:[Link]

  • Design and Characterization of Peptide-Based Self-Assembling Microgel for Encapsulation of Sesaminol Source: PMC (PubMed Central) URL:[Link]

  • Structure of properties of antioxidative peptides derived from royal jelly protein Source: ResearchGate URL:[Link]

  • HER2 Targeting Peptides Screening and Applications in Tumor Imaging and Drug Delivery Source: Theranostics (Thno.org) URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Synthesis, Cleavage, and Purification of the Hydrophobic Tripeptide H-Tyr-Tyr-Leu-OH

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

H-Tyr-Tyr-Leu-OH (Tyrosyl-Tyrosyl-Leucine) is a short, highly hydrophobic tripeptide comprised of two aromatic tyrosine residues and one aliphatic leucine residue. The synthesis of short peptides rich in aromatic and hydrophobic side chains presents unique challenges, primarily concerning side-chain alkylation during cleavage and aggregation during assembly. This application note provides a comprehensive, self-validating protocol for the synthesis of H-Tyr-Tyr-Leu-OH via 9-fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS).

Strategic Experimental Design (Causality & E-E-A-T)

As an application scientist, designing a successful peptide synthesis requires moving beyond generic protocols to sequence-specific causality. Every reagent chosen for H-Tyr-Tyr-Leu-OH serves a precise mechanistic purpose:

  • Solid Support Selection: Wang resin is utilized as the solid support. Causality: Acidolytic cleavage of the ester linkage between the C-terminal Leucine and the Wang linker yields a C-terminal carboxylic acid (-OH), which is strictly required for the target sequence H-Tyr-Tyr-Leu-OH.

  • Side-Chain Protection: We employ Fmoc-Tyr(tBu)-OH rather than unprotected Tyrosine. Causality: The tert-butyl (tBu) group protects the phenolic hydroxyl of tyrosine. If left unprotected, the phenolic group acts as a nucleophile and can be erroneously acylated by activated amino acids during subsequent coupling cycles, leading to branched impurities[1].

  • Coupling Chemistry: N,N'-Diisopropylcarbodiimide (DIC) and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are used for activation. Causality: This combination effectively suppresses racemization of the α-carbon and provides superior coupling kinetics for sterically hindered hydrophobic residues compared to traditional HBTU/DIPEA methods.

  • Cleavage & Scavenging Strategy: A cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is selected[2]. Causality: During Trifluoroacetic acid (TFA) cleavage, the tBu protecting groups on the Tyrosine residues are released as highly reactive tert-butyl carbocations. If not trapped, these carbocations will electrophilically attack the electron-rich aromatic ring of the Tyrosine side-chains. Water acts as a highly effective, specific scavenger for tBu cations[3], while Triisopropylsilane (TIS) quenches other reactive cationic species.

Materials and Reagents

The following quantitative data summarizes the required reagents for a 0.1 mmol scale synthesis.

Table 1: SPPS Reagent Summary

Reagent Function Equivalents Amount (0.1 mmol scale)
Wang Resin (0.5 mmol/g) Solid Support - 200 mg
Fmoc-Leu-OH Amino Acid 1 3.0 eq 106.0 mg
Fmoc-Tyr(tBu)-OH Amino Acid 2 & 3 3.0 eq 137.9 mg (per cycle)
DIC Coupling Activator 3.0 eq 47.0 µL
Oxyma Pure Coupling Additive 3.0 eq 42.6 mg
20% Piperidine in DMF Fmoc Deprotection - 10 mL per cycle

| TFA/TIS/H₂O (95:2.5:2.5) | Cleavage Cocktail | - | 5 mL total |

Workflow Visualization

SPPS_Workflow cluster_cycle Iterative SPPS Cycle (Fmoc/tBu) Start Wang Resin (C-terminal -OH) Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Swell in DMF Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple 2. Amino Acid Coupling (Fmoc-AA-OH + DIC/Oxyma) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Kaiser Kaiser Test (Self-Validation) Wash2->Kaiser Kaiser->Deprotect Next AA Cleavage 3. Cleavage & Deprotection (TFA/TIS/H2O 95:2.5:2.5) Kaiser->Cleavage Sequence Complete (YYL) Precipitation 4. Ether Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 5. RP-HPLC Purification (C18, H2O/MeCN + 0.1% TFA) Precipitation->Purification Validation 6. LC-MS Analysis (m/z 458.2 [M+H]+) Purification->Validation

Figure 1: Self-validating Fmoc-SPPS workflow for H-Tyr-Tyr-Leu-OH synthesis and purification.

Step-by-Step Methodology: A Self-Validating System

To ensure trustworthiness, this protocol integrates the Kaiser Test as a mandatory self-validating checkpoint. The system dictates that no subsequent step can be initiated until empirical validation (colorimetric confirmation of free amines) is achieved[4].

Phase 1: Resin Preparation & Assembly
  • Resin Swelling: Weigh 200 mg of Wang resin into a fritted reaction vessel. Add 5 mL of Dimethylformamide (DMF) and agitate gently for 30 minutes. Causality: Swelling expands the polystyrene matrix, exposing the reactive sites for efficient coupling. Drain the solvent.

  • Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL for 15 minutes. Wash the resin thoroughly with DMF (5 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL)[4].

  • Amino Acid Coupling:

    • Dissolve 3.0 eq of Fmoc-Leu-OH and 3.0 eq of Oxyma Pure in 2 mL of DMF.

    • Add 3.0 eq of DIC to the solution, activate for 2 minutes, and add the cocktail to the resin.

    • Agitate for 60 minutes at room temperature.

    • Drain and wash with DMF (3 × 5 mL) and DCM (3 × 5 mL).

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser reagents.

    • If Yellow/Colorless: Coupling is complete. Proceed to step 2 for the next amino acid.

    • If Blue: Coupling is incomplete. Corrective Action: Re-couple using 1.5 eq of the amino acid and HATU/DIPEA before proceeding.

  • Iterative Cycles: Repeat Steps 2–4 sequentially for Fmoc-Tyr(tBu)-OH (Cycle 2) and the final Fmoc-Tyr(tBu)-OH (Cycle 3).

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine of the last Tyrosine. Wash thoroughly with DCM and dry the resin under a vacuum.

Phase 2: Cleavage and Precipitation
  • Cleavage Cocktail Preparation: Prepare 5 mL of TFA/TIS/H₂O (95:2.5:2.5 v/v/v)[2].

  • Global Deprotection: Add the cocktail to the dried resin. Agitate at room temperature for 2 hours. Causality: This simultaneously severs the peptide from the Wang linker and removes the tBu protecting groups from the Tyrosine residues.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (crude peptide) will immediately form.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether to remove residual TFA and scavengers, and dry the crude peptide under a gentle stream of nitrogen.

Purification and Analytical Validation

Because H-Tyr-Tyr-Leu-OH is highly hydrophobic, it requires a tailored reversed-phase high-performance liquid chromatography (RP-HPLC) gradient to elute properly.

Table 2: RP-HPLC Purification Gradient

Time (min) % Mobile Phase A (H₂O + 0.1% TFA) % Mobile Phase B (Acetonitrile + 0.1% TFA)
0.0 90 10
5.0 90 10
25.0 40 60
28.0 5 95

| 30.0 | 90 | 10 |

  • Column: Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm).

  • Detection: UV absorbance at 220 nm (peptide bond) and 280 nm (aromatic Tyrosine rings).

  • Analytical Validation (LC-MS): Collect the major peak and analyze via Electrospray Ionization Mass Spectrometry (ESI-MS). The exact monoisotopic mass of C₂₄H₃₁N₃O₆ is 457.22 Da. The self-validating success criterion is the presence of the strictly dominant [M+H]⁺ ion at m/z 458.2 .

Sources

Application Notes and Protocols for the Use of H-Tyr-Tyr-Leu-OH in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for the Investigation of the Novel Tripeptide H-Tyr-Tyr-Leu-OH

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel tripeptide H-Tyr-Tyr-Leu-OH in cell culture experiments. Given the limited specific literature on this particular peptide sequence, this guide is structured to provide a robust framework for its initial characterization. The protocols and hypotheses presented herein are grounded in the known biological roles of its constituent amino acids—Tyrosine and Leucine—and general principles of peptide handling and cell-based assays.

The inherent nature of H-Tyr-Tyr-Leu-OH, with two bulky, hydrophobic tyrosine residues, presents a primary challenge of solubility. Therefore, a significant emphasis is placed on the proper reconstitution and handling of this peptide to ensure reproducible experimental outcomes. The proposed applications focus on plausible biological activities, such as the modulation of cell growth and the activation of key signaling pathways, providing a logical starting point for investigation.

Introduction to H-Tyr-Tyr-Leu-OH

H-Tyr-Tyr-Leu-OH is a tripeptide with the sequence Tyrosine-Tyrosine-Leucine. Its biological function is not yet well-characterized. However, an analysis of its constituent amino acids provides a basis for hypothesizing its potential roles in cellular processes.

  • Tyrosine (Tyr, Y): A non-essential amino acid that is a precursor for the synthesis of key neurotransmitters (dopamine, epinephrine, norepinephrine) and thyroid hormones.[1] It is also a critical component of many proteins and can be phosphorylated, playing a role in signal transduction. The presence of two tyrosine residues may influence protein structure and stability.[2]

  • Leucine (Leu, L): An essential amino acid that is a potent activator of the mTOR complex 1 (mTORC1) signaling pathway, a central regulator of protein synthesis, cell growth, and proliferation.[3][4]

The combination of these amino acids suggests that H-Tyr-Tyr-Leu-OH could have applications in areas such as neuroscience, metabolism, and oncology. Structurally similar peptides have shown diverse activities, including antihypertensive effects[5] and antidepressant-like properties.[6][7]

Table 1: Specifications of H-Tyr-Tyr-Leu-OH

PropertyValue
Molecular Formula C24H31N3O6
Molecular Weight 457.53 g/mol
Sequence YYL
Appearance White to off-white lyophilized powder
Purity (typical) >95% (HPLC)

Reconstitution and Handling: A Critical First Step

The successful use of H-Tyr-Tyr-Leu-OH in cell culture is highly dependent on its proper solubilization. Due to the hydrophobic nature of the two tyrosine residues, this peptide is predicted to have low solubility in aqueous solutions at neutral pH.[8][9]

Storage:

  • Lyophilized Powder: Store at -20°C for long-term stability.[10]

  • Reconstituted Solution: Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

Protocol 2.1: Stepwise Reconstitution of H-Tyr-Tyr-Leu-OH

This protocol provides a decision-making framework for achieving solubilization.

  • Initial Attempt with Aqueous Buffer: a. Bring the lyophilized peptide to room temperature before opening the vial. b. Add a small amount of sterile, deionized water or a buffer such as PBS (pH 7.2-7.4) to the vial to create a concentrated stock solution (e.g., 10 mg/mL). c. Gently vortex or sonicate the solution. If the peptide dissolves completely, you can proceed with your experiments.

  • If Insoluble in Aqueous Buffer: a. If the peptide does not dissolve, try adding a small amount (10-20% of the final volume) of a dilute acidic solution (e.g., 10% acetic acid in water) or a dilute basic solution (e.g., 0.1% ammonium hydroxide in water). The charged state of the N- and C-termini and the tyrosine hydroxyl groups can be altered by pH, which may improve solubility. b. Neutralize the solution carefully with a corresponding dilute base or acid if your cell culture system is sensitive to pH changes.

  • Use of Organic Solvents (for highly insoluble peptides): a. If the peptide remains insoluble, the use of an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the preferred solvent for cell culture applications due to its low toxicity at low concentrations.[8] b. Dissolve the peptide in a minimal volume of 100% DMSO. c. Slowly add the DMSO stock solution to your aqueous culture medium with vigorous stirring to the desired final concentration. d. Crucially, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) , as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

G start Start: Lyophilized H-Tyr-Tyr-Leu-OH step1 Add sterile H2O or PBS (pH 7.4) start->step1 check1 Completely Soluble? step1->check1 step2 Add dilute Acetic Acid or Ammonium Hydroxide check1->step2 No end Proceed with Experiment (with vehicle control) check1->end Yes check2 Completely Soluble? step2->check2 step3 Dissolve in minimal 100% DMSO check2->step3 No check2->end Yes (neutralize if needed) step4 Dilute slowly into aqueous buffer/media step3->step4 step4->end fail Peptide is insoluble. Consider alternative formulations.

Caption: Decision tree for the reconstitution of H-Tyr-Tyr-Leu-OH.

Potential Applications and Experimental Protocols

The following are hypothesized applications for H-Tyr-Tyr-Leu-OH, with detailed protocols for their investigation.

Application 1: Assessment of Effects on Cell Proliferation and Viability

Rationale: Leucine is known to stimulate protein synthesis and cell growth.[3][4] Therefore, H-Tyr-Tyr-Leu-OH may influence the proliferation rate of cells. A cell proliferation assay is a fundamental first step in characterizing the bioactivity of a novel peptide.

Recommended Cell Line: C2C12 (mouse myoblasts) are a good model system due to the established role of leucine in muscle protein synthesis. Alternatively, a common cancer cell line such as HeLa or MCF-7 can be used.

Protocol 3.1: Cell Proliferation Assay using PrestoBlue™
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Peptide Treatment: a. Prepare a dilution series of H-Tyr-Tyr-Leu-OH in complete growth medium. A starting range of 1 µM to 100 µM is recommended. b. Include a "vehicle control" (medium with the same concentration of solvent used to dissolve the peptide, e.g., 0.1% DMSO) and a "no treatment" control. c. Remove the old medium from the cells and add 100 µL of the prepared peptide solutions or controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Assay: a. Add 10 µL of PrestoBlue™ reagent to each well. b. Incubate for 1-2 hours at 37°C. c. Measure fluorescence with a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage of cell proliferation.

Application 2: Investigation of mTORC1 Signaling Pathway Activation

Rationale: The presence of leucine in the peptide sequence strongly suggests a potential interaction with the mTORC1 pathway. Recent studies have also shown that tyrosine can enhance leucine-induced mTORC1 activity.[3][4] This makes the mTORC1 pathway a prime target for mechanistic studies.

Protocol 3.2: Western Blot Analysis of mTORC1 Signaling
  • Cell Culture and Treatment: a. Seed cells (e.g., C2C12) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours to reduce basal signaling activity. c. Treat the cells with H-Tyr-Tyr-Leu-OH at various concentrations (e.g., 10 µM, 50 µM) for a short duration (e.g., 30-60 minutes). Include a vehicle control and a positive control (e.g., 100 µM Leucine).

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.

  • Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

    • Phospho-S6 Kinase (Thr389)
    • Total S6 Kinase
    • Phospho-4E-BP1 (Thr37/46)
    • Total 4E-BP1
    • β-Actin (as a loading control) e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Visualize the bands using an ECL substrate and an imaging system.
  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

G cluster_workflow Experimental Workflow cluster_pathway mTORC1 Signaling Pathway start Seed Cells (e.g., C2C12) starve Serum Starve Cells (4-6h) start->starve treat Treat with H-Tyr-Tyr-Leu-OH starve->treat lyse Lyse Cells & Quantify Protein treat->lyse wb Western Blot for p-S6K, p-4E-BP1 lyse->wb analyze Analyze Protein Phosphorylation wb->analyze peptide H-Tyr-Tyr-Leu-OH mTORC1 mTORC1 peptide->mTORC1 Activates? S6K S6 Kinase mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates protein_synthesis Protein Synthesis & Cell Growth S6K->protein_synthesis fourEBP1->protein_synthesis Inhibition released

Caption: Workflow and hypothesized signaling pathway for H-Tyr-Tyr-Leu-OH.

Concluding Remarks

The study of novel peptides like H-Tyr-Tyr-Leu-OH is an exciting frontier in cell biology and drug discovery. While the precise functions of this tripeptide remain to be elucidated, the protocols and scientific rationale provided in this guide offer a solid foundation for its initial characterization. By carefully addressing the challenges of solubility and focusing on logical, hypothesis-driven experiments, researchers can begin to uncover the biological significance of H-Tyr-Tyr-Leu-OH.

References

  • (No specific source for H-Tyr-Tyr-Leu-OH available
  • Rethinking solubility and stability in cell culture media with next generation cystine peptides. (2023). Google Search.
  • Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries. (n.d.). Google Search.
  • H-Leu-Tyr-OH - Chem-Impex. (n.d.). Google Search.
  • Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. (2020). Scientific Reports. [Link]

  • H-Tyr-Ser-Leu-OH - Semantic Scholar. (n.d.). Semantic Scholar.
  • H-Tyr-Tyr-OH - Chem-Impex. (n.d.). Google Search.
  • Figure 3. Structure-dependent solubility of the tripeptides (A-C) The... - ResearchGate. (n.d.).
  • Peptide solubility guidelines. (n.d.). Thermo Fisher Scientific.
  • Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed. (2020). PubMed. [Link]

  • Dipeptide Tyrosyl-Leucine Exhibits Antidepressant-Like Activity in Mice - Amanote Research. (2020). Amanote.
  • H-Tyr-Tyr-Leu-OH peptide YYL for Life Science Research-Mol Scientific. (n.d.). Mol Scientific.
  • H-Tyr-Tyr-OH (L-Tyrosyl-L-tyrosine) | ACE Inhibitor - MedchemExpress.com. (n.d.). MedchemExpress.
  • Peptide Solubility and Storage Guidelines - MedchemExpress.com. (n.d.). MedchemExpress.
  • L-Tyrosine | C9H11NO3 | CID 6057 - PubChem. (n.d.). PubChem. [Link]

  • H-Gly-Leu-Tyr-OH - MedchemExpress.com. (n.d.). MedchemExpress.
  • The role of the active site tyrosine in the mechanism of lytic polysaccharide monooxygenase - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05262K. (2020). Royal Society of Chemistry.
  • H-Tyr-Leu-OH - Bachem Products. (n.d.). Bachem.
  • Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response - MDPI. (2023). MDPI. [Link]

  • Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response - PubMed. (2023). PubMed. [Link]

  • Enhancing the solubility of L-Tyrosine in cell culture media applications - Evonik. (n.d.). Evonik Industries.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Matrix: In Vitro Assays (Antioxidant Profiling, Supramolecular Assembly, and Bioaccessibility)

Introduction & Mechanistic Rationale

The tripeptide H-Tyr-Tyr-Leu-OH (YYL) has emerged as a highly versatile molecule in both biotherapeutics and advanced materials science. Originally identified through in silico screening and enzymatic hydrolysis of sustainable protein sources (such as okara/soybean residue) [1], YYL is characterized by two distinct functional domains: a tandem array of aromatic tyrosine (Y) residues and an aliphatic leucine (L) tail.

As a Senior Application Scientist, I design workflows that leverage these structural features. The phenolic hydroxyl groups of the tyrosine residues act as potent hydrogen-atom donors, making YYL an exceptional radical scavenger [2]. Simultaneously, its amphiphilic topology—driven by the rigid π-π stacking of tyrosine and the hydrophobic flexibility of leucine—enables spontaneous supramolecular self-assembly into mesoporous three-dimensional (3D) microgels [3]. These microgels are highly effective for the encapsulation and delivery of hydrophobic active pharmaceutical ingredients (APIs) like sesaminol.

The following protocols provide a self-validating, causality-driven framework for characterizing YYL in vitro.

G A H-Tyr-Tyr-Leu-OH (YYL Peptide) B Antioxidant Profiling (DPPH / ABTS) A->B Radical Scavenging C Self-Assembly (Microgel Formation) A->C π-π Stacking & H-bonds D Bioaccessibility (Caco-2 / INFOGEST) A->D Oral Stability

Fig 1. Multi-modal in vitro characterization workflow for the YYL tripeptide.

Workflow 1: In Vitro Antioxidant Capacity Profiling

Objective: Quantify the electron-donating and radical scavenging kinetics of YYL. Causality: DPPH measures the electron-donating capacity in hydrophobic microenvironments, while ABTS evaluates scavenging in both aqueous and organic phases. Using both assays ensures a comprehensive thermodynamic profile of the tyrosine hydroxyl groups' reactivity [1].

Step-by-Step Protocol
  • Sample Preparation & pH Control:

    • Action: Dissolve synthetic YYL in a 5% DMSO/PBS (pH 7.4) buffer to create a 10 mM stock.

    • Causality: Custom peptides are frequently delivered as lyophilized trifluoroacetic acid (TFA) salts. Residual TFA can drastically lower the pH, protonating the tyrosine hydroxyls and artificially suppressing antioxidant activity. Buffering to physiological pH ensures the phenolic groups remain in their reactive state.

  • DPPH Radical Scavenging Assay:

    • Action: In a 96-well plate, mix 100 µL of YYL working solutions (serial dilutions from 10 to 500 µM) with 100 µL of freshly prepared 0.2 mM DPPH in absolute ethanol. Include a Trolox standard curve as a positive control.

    • Action: Incubate in the dark at 25°C for 30 minutes. Read absorbance at 517 nm.

  • ABTS•+ Scavenging Assay:

    • Action: Generate the ABTS•+ radical cation by reacting 7 mM ABTS with 2.45 mM potassium persulfate for 14 hours in the dark. Dilute the radical solution with PBS until the absorbance at 734 nm reaches 0.70 (±0.02).

    • Action: Mix 10 µL of YYL sample with 190 µL of the ABTS•+ solution. Incubate for 6 minutes and read absorbance at 734 nm.

  • Self-Validation Check: Ensure the IC50 of the Trolox control falls within established literature ranges (typically 15-25 µM for DPPH). If the control fails, the radical solutions have degraded.

Workflow 2: Peptide Self-Assembly and Microgel Formulation

Objective: Induce the supramolecular self-assembly of YYL into a fibrillar microgel network for drug encapsulation. Causality: The transition from a fluorinated solvent to an aqueous buffer thermodynamically forces the hydrophobic leucine residues to aggregate, while the aromatic tyrosine rings align via π-π stacking. This creates a highly ordered β-sheet-like architecture capable of trapping hydrophobic APIs [3].

G N1 YYL Monomers (Amphiphilic Tripeptide) N2 Aromatic π-π Stacking (Tyr Residues) N1->N2 N3 Hydrophobic Interactions (Leu Residue) N1->N3 N4 Hydrogen Bonding (Peptide Backbone & OH groups) N1->N4 N5 Fibrillar Network Formation (β-sheet-like structures) N2->N5 N3->N5 N4->N5 N6 3D Microgel (Hydrophobic Drug Encapsulation) N5->N6 Co-assembly with API

Fig 2. Mechanistic pathway of YYL supramolecular self-assembly into 3D microgels.

Step-by-Step Protocol
  • Monomerization (Solvent-Switch Trigger):

    • Action: Dissolve YYL powder in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 10 mg/mL.

    • Causality: HFIP disrupts pre-existing intermolecular hydrogen bonds, erasing any "thermal memory" or premature aggregation from the lyophilization process, ensuring a purely monomeric starting state.

  • Film Formation & Hydration:

    • Action: Evaporate the HFIP under a gentle stream of nitrogen, followed by vacuum desiccation for 2 hours to form a thin peptide film.

    • Action: Rehydrate the film with PBS (pH 7.4) to a final concentration of 5 mg/mL. Subject to mild bath sonication (1 minute) to ensure homogenous dispersion, then incubate quiescently at 25°C for 24 hours.

  • Thioflavin T (ThT) Validation Assay:

    • Action: Mix 50 µL of the assembled YYL microgel with 50 µL of 20 µM ThT solution in a black 96-well plate.

    • Causality: ThT is a benzothiazole dye that acts as a molecular rotor. In free solution, its rotation quenches fluorescence. Upon binding to the steric grooves of β-sheet fibrils formed by YYL, rotation is locked, resulting in a massive quantum yield spike (Excitation: 440 nm, Emission: 485 nm). A >10-fold increase in fluorescence compared to the monomeric baseline validates successful gelation.

Workflow 3: Bioaccessibility and Intestinal Permeability

Objective: Evaluate the stability of YYL against gastrointestinal proteases and its ability to cross the intestinal epithelium.

Step-by-Step Protocol
  • Simulated Gastrointestinal Digestion (INFOGEST):

    • Action: Subject 5 mg/mL of YYL to the standardized static INFOGEST protocol. Sequentially expose the peptide to simulated salivary fluid (α-amylase, pH 7.0, 2 min), simulated gastric fluid (pepsin, pH 3.0, 2 h), and simulated intestinal fluid (pancreatin/bile salts, pH 7.0, 2 h).

    • Action: Terminate digestion by heating the sample to 85°C for 15 minutes to denature the proteases. Centrifuge at 10,000 × g to collect the bioaccessible fraction (supernatant).

  • Caco-2 Transwell Permeability Assay:

    • Action: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days.

    • Self-Validation Check: Measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm². Causality: A high TEER guarantees the formation of tight junctions, ensuring that any peptide detected in the basolateral chamber crossed via physiological transport rather than leaking through a compromised monolayer.

  • Transport Quantification:

    • Action: Apply the digested YYL fraction to the apical chamber. Sample 100 µL from the basolateral chamber at 30, 60, 90, and 120 minutes (replenishing with fresh buffer each time).

    • Action: Quantify intact YYL via LC-MS/MS to calculate the Apparent Permeability Coefficient ( Papp​ ).

Quantitative Data Summary

The following table summarizes the expected in vitro parameters for the YYL peptide, serving as a benchmark for quality control during assay execution.

Parameter / AssayExpected Range / ValueMechanistic Significance
DPPH IC50 40 – 60 µg/mLIndicates strong electron-donating capacity from Tyrosine residues.
Critical Gelation Concentration (CGC) 3.5 – 5.0 mg/mLMinimum concentration required for hydrophobic collapse and β-sheet formation.
ThT Fluorescence Increase > 15-fold vs. baselineConfirms the presence of highly ordered amyloid-like fibrillar networks.
Caco-2 Papp​ (Permeability) 1.2×10−6 cm/sSuggests moderate intestinal permeability, suitable for oral delivery formulations.
Digestion Recovery (INFOGEST) 65% – 75% intactDemonstrates partial resistance to pepsin/pancreatin due to steric hindrance.

References

  • Evaluation of Antioxidant Activities from a Sustainable Source of Okara Protein Hydrolysate Using Enzymatic Reaction Molecules (MDPI) / PubMed Central
  • Exogenous Catalase Supplementation Alleviates Fusarium graminearum Mycotoxins-Induced Oxidative Stress in Weaned Piglets Toxins (MDPI)
  • Design and Characterization of Peptide-Based Self-Assembling Microgel for Encapsulation of Sesaminol Foods (MDPI) / PubMed Central

Application Notes and Protocols: Developing Assays for H-Tyr-Tyr-Leu-OH Activity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The tripeptide H-Tyr-Tyr-Leu-OH, hereafter referred to as YYL, is a molecule of growing interest within the scientific community. Composed of two tyrosine residues followed by a leucine, its structure suggests potential bioactivities ranging from antioxidant properties to modulation of specific enzymatic pathways.[1][2] The presence of tyrosine residues is often associated with significant roles in scavenging free radicals.[1][2] Furthermore, peptides with similar sequences have demonstrated a range of biological effects, including acting as anxiolytics and inhibitors of enzymes like angiotensin-converting enzyme (ACE).[3][4]

To elucidate the precise biological function and therapeutic potential of YYL, robust and reliable assays are paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for developing assays to measure the activity of H-Tyr-Tyr-Leu-OH. We will explore both direct and indirect methods, focusing on the causality behind experimental choices to ensure scientific integrity and the generation of trustworthy data.

Rationale for Assay Development

Developing assays for YYL activity is driven by the need to understand its mechanism of action. Key questions that these assays can address include:

  • Enzymatic Substrate Potential: Is YYL a substrate for specific proteases or peptidases? Cleavage of the peptide bond could release smaller fragments with distinct biological activities.

  • Receptor Binding and Signaling: Does YYL interact with cell surface receptors to initiate intracellular signaling cascades?

  • Antioxidant Capacity: To what extent does YYL protect cells and biological molecules from oxidative damage?

  • Cellular Effects: Does YYL influence cellular processes such as proliferation, viability, or specific metabolic pathways?

Answering these questions requires a multi-faceted approach, employing a range of biochemical and cell-based assay formats.

Assay Methodologies and Principles

The selection of an appropriate assay methodology depends on the specific aspect of YYL activity being investigated. Here, we discuss several key approaches, outlining the principles behind each.

Biochemical Assays: Direct Measurement of Molecular Interactions

Biochemical assays provide a direct measure of the interaction between YYL and other molecules, such as enzymes. These assays are typically performed in a cell-free system, which allows for precise control over experimental conditions.

a. HPLC-Based Cleavage Assays

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying peptides.[5][6][7] An HPLC-based assay can directly measure the cleavage of YYL by a suspected protease.

Principle of Causality: The fundamental principle is that if YYL is a substrate for an enzyme, its concentration will decrease over time, while the concentrations of its cleavage products will increase. By monitoring the peak areas corresponding to YYL and its fragments on an HPLC chromatogram, we can quantify the rate of the enzymatic reaction. Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly well-suited for peptide analysis.[6]

Workflow Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Incubation Incubate YYL with Enzyme Quenching Quench Reaction (e.g., acid) Incubation->Quenching Filtration Filter Sample Quenching->Filtration Injection Inject Sample Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (220 nm or 280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify YYL & Cleavage Products Integration->Quantification caption HPLC-Based Peptide Cleavage Assay Workflow

Caption: Workflow for an HPLC-based peptide cleavage assay.

b. Mass Spectrometry-Based Assays

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for detecting and quantifying peptides and their modifications.[8] It can be used as a standalone technique or coupled with liquid chromatography (LC-MS).

Principle of Causality: MS measures the mass-to-charge ratio of ions. If YYL is cleaved, new peptide fragments with different masses will be generated. By monitoring the appearance of these new masses, we can confirm and quantify enzymatic activity. This method is particularly useful for identifying the exact cleavage site within the peptide.

c. Fluorescence-Based Assays

Fluorescence-based assays are highly sensitive and amenable to high-throughput screening.[9][10] For peptide cleavage, a common approach is to use a fluorogenic substrate based on the YYL sequence.

Principle of Causality: A fluorophore and a quencher are attached to the N- and C-termini of the YYL peptide, respectively. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET).[11][12] Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the rate of cleavage.

Workflow Visualization:

FRET_Assay Intact_Substrate Fluorophore YYL Peptide Quencher Enzyme Protease Intact_Substrate->Enzyme Cleavage No_Fluorescence No Fluorescence (Signal Quenched) Intact_Substrate->No_Fluorescence FRET Cleaved_Products Fluorophore-YY L-Quencher Fluorescence Fluorescence (Signal Increase) Cleaved_Products->Fluorescence Enzyme->Cleaved_Products caption Principle of a FRET-based peptide cleavage assay.

Caption: Principle of a FRET-based peptide cleavage assay.

Cell-Based Assays: Probing Biological Responses

Cell-based assays are essential for understanding the effects of YYL in a more physiologically relevant context. These assays measure the downstream consequences of YYL activity on cellular functions.

a. Cell Viability and Proliferation Assays

These assays determine the effect of YYL on cell health and growth. Common methods include MTT, XTT, and CellTiter-Glo® assays.

Principle of Causality: These assays rely on the metabolic activity of living cells. For example, in the MTT assay, viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

b. Receptor Binding Assays

If YYL is hypothesized to interact with a specific cell surface receptor, competition-based binding assays can be employed.[13]

Principle of Causality: A known fluorescently labeled ligand for the receptor of interest is incubated with cells in the presence and absence of varying concentrations of YYL. If YYL binds to the same receptor, it will compete with the labeled ligand, resulting in a decrease in the fluorescent signal.

c. Signaling Pathway Analysis

To investigate if YYL activates intracellular signaling pathways, techniques like Western blotting or ELISA can be used to measure the phosphorylation status of key signaling proteins.

Principle of Causality: Many signaling pathways are activated by the phosphorylation of specific proteins. By treating cells with YYL and then lysing them to analyze protein phosphorylation, we can determine which pathways are modulated by the peptide.

Detailed Protocols

Protocol 1: Quantitative Analysis of YYL Cleavage by a Protease using RP-HPLC

This protocol provides a method to quantify the cleavage of H-Tyr-Tyr-Leu-OH by a specific protease.

Materials:

  • H-Tyr-Tyr-Leu-OH (YYL) peptide (>95% purity)[14]

  • Protease of interest (e.g., Chymotrypsin, as it is known to cleave after aromatic residues like Tyrosine)[15]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Reaction Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • HPLC system with a C18 column[5]

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Microcentrifuge tubes

  • Thermomixer or water bath

Procedure:

  • YYL Stock Solution Preparation: Prepare a 10 mM stock solution of YYL in water.

  • Enzyme Stock Solution Preparation: Prepare a stock solution of the protease in the assay buffer at a concentration appropriate for the desired reaction rate.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • YYL (to a final concentration of 1 mM)

    • Assay Buffer

    • Protease (to a final concentration that yields a linear reaction rate over the desired time course)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the protease (e.g., 37°C) in a thermomixer.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of the quenching solution.

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Run a gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the absorbance at 220 nm and 280 nm (tyrosine has a strong absorbance at 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to intact YYL and its cleavage products based on their retention times.

    • Integrate the peak areas for each time point.

    • Plot the decrease in the YYL peak area and the increase in the product peak areas over time to determine the initial reaction velocity.

Data Presentation:

Time (min)YYL Peak Area (mAUs)Product 1 Peak Area (mAUs)Product 2 Peak Area (mAU*s)
0X00
15YAB
30ZCD
60WEF
120VGH
Protocol 2: Cell Viability Assay using MTT to Assess YYL Bioactivity

This protocol determines the effect of H-Tyr-Tyr-Leu-OH on the viability of a chosen cell line.

Materials:

  • H-Tyr-Tyr-Leu-OH (YYL) peptide, with TFA removed for cellular assays[14]

  • Cell line of interest (e.g., a cancer cell line or a normal cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., Dimethyl sulfoxide - DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • YYL Treatment: Prepare serial dilutions of YYL in complete cell culture medium. Remove the old medium from the cells and add the YYL-containing medium. Include a vehicle control (medium without YYL) and a positive control for cell death if desired.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the results as a percentage of the vehicle control (100% viability).

    • Plot the percentage of cell viability against the concentration of YYL to determine the IC50 value if a dose-dependent effect is observed.

Data Presentation:

YYL Concentration (µM)Average Absorbance (570 nm)% Cell Viability
0 (Vehicle)A100
1BX
10CY
100DZ

Conclusion and Future Directions

The protocols and methodologies outlined in this application note provide a robust framework for initiating the investigation of H-Tyr-Tyr-Leu-OH activity. By employing a combination of biochemical and cell-based assays, researchers can begin to unravel the molecular mechanisms and biological functions of this intriguing tripeptide. Future studies may involve more advanced techniques such as surface plasmon resonance (SPR) for detailed kinetic analysis of receptor binding, or transcriptomic and proteomic approaches to identify the global cellular changes induced by YYL treatment. The careful and systematic application of these assays will be crucial in determining the potential of H-Tyr-Tyr-Leu-OH as a novel therapeutic agent or a valuable tool in biomedical research.

References

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Jaimes, J. A., et al. (2019). A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation. Journal of Visualized Experiments, (143), e58892.
  • LCGC International. (2025). The Basics of HPLC Peptide Analysis. [Link]

  • ResearchGate. HPLC Analysis and Purification of Peptides. [Link]

  • Fugl, A., & Andersen, A. J. (1988). A specific kinetic assay for tripeptide aminopeptidase in serum. Clinical Chemistry, 34(2), 344–346.
  • Maia, T. M., et al. (2021). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. Journal of Proteome Research, 20(3), 1735–1742.
  • Agilent. Guide to Peptide Quantitation. [Link]

  • Oxford Academic. Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE). [Link]

  • JoVE. A Fluorogenic Peptide Cleavage Assay to Screen the Proteolytic Activity of Proteases. [Link]

  • ACS Publications. Targeted Quantification of Peptides Using Miniature Mass Spectrometry. [Link]

  • Taylor & Francis. Computationally Assisted Screening and Design of Cell-Interactive Peptides by a Cell-Based Assay Using Peptide Arrays and a Fuzzy Neural Network Algorithm. [Link]

  • PNAS. A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease. [Link]

  • Lee, K. H., et al. (2015). Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays. Journal of Agricultural and Food Chemistry, 63(5), 1319–1331.
  • PMC. Activatable Peptides for Rapid and Simple Visualization of Protease Activity Secreted in Living Cells. [Link]

  • Chemical Society Reviews. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity. [Link]

  • GenScript. Protein-peptide Binding Assays. [Link]

  • Semantic Scholar. H-Tyr-Ser-Leu-OH. [Link]

  • PMC. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. [Link]

  • ResearchGate. Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays. [Link]

  • Semantic Scholar. Competition-based cellular peptide binding assays for 13 prevalent HLA class I alleles using fluorescein-labeled synthetic peptides. [Link]

  • Expasy. PeptideCutter - Cleavage specificities of selected enzymes and chemicals. [Link]

  • M-CSA. Aspartic peptidase. [Link]

  • PubChem. H-Tyr-Leu-Ser-Leu-OH. [Link]

  • MDPI. Quantitative Structure-Activity Relationship Study of Antioxidant Tripeptides Based on Model Population Analysis. [Link]

  • Mol Scientific. H-Tyr-Tyr-Leu-OH peptide YYL for Life Science Research. [Link]

  • Pearson. Peptidases Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • ACS Publications. Glutamic Acid Selective Chemical Cleavage of Peptide Bonds. [Link]

  • PMC. New method of peptide cleavage based on Edman degradation. [Link]

  • PubMed. Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein. [Link]

  • RSC Publishing. A unique binding mode of P1′ Leu-containing target sequences for Streptococcus pyogenes sortase A results in alternative cleavage. [Link]

  • Springer Nature Experiments. Chemical Cleavage of Polypeptides. [Link]

  • RSC Publishing. A novel tyrosine hyperoxidation enables selective peptide cleavage. [Link]

  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

Sources

Preclinical Administration and Pharmacological Evaluation of H-Tyr-Tyr-Leu-OH in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The synthetic tripeptide H-Tyr-Tyr-Leu-OH (Tyrosyl-tyrosyl-leucine, YYL; CAS: 117961-24-7) is a highly bioactive molecule utilized in preclinical neuropharmacology and metabolic research[1]. When designing in vivo experiments, understanding the causality behind the peptide's structural sequence is critical for predicting its pharmacokinetics and target engagement:

  • Antioxidant & Free Radical Scavenging: The tandem N-terminal tyrosine residues provide potent radical scavenging capabilities. The phenolic hydroxyl groups of tyrosine act as primary hydrogen donors to quench reactive oxygen species (ROS) such as hydroxyl radicals and hydrogen peroxide[2].

  • Membrane Interaction: The C-terminal leucine contributes a hydrophobic aliphatic side chain. This hydrophobicity, combined with the π−π stacking of the tyrosine aromatic rings, facilitates cellular membrane interaction and modulates the peptide's bioavailability[3].

  • Neuromodulatory Target (KTPase): In the central nervous system (CNS), YYL acts as a specific substrate for Kyotorphin-hydrolyzing peptidase (KTPase) , a 67 kDa enzyme localized in the cytosol of rat brain neurons. KTPase specifically liberates the NH 2​ -terminal tyrosine from YYL, making this peptide a critical tool for studying neuropeptide degradation kinetics and analgesic pathways in vivo[4][5][6].

Experimental Workflow and Mechanisms

G cluster_admin In Vivo Administration Routes cluster_mech Primary Mechanisms of Action YYL H-Tyr-Tyr-Leu-OH (Bioactive Tripeptide) IP Systemic (i.p. / p.o.) 0.1 - 30 mg/kg YYL->IP ICV Central (i.c.v.) 0.1 - 1.0 µg/animal YYL->ICV ROS ROS Scavenging (Phenolic Hydroxyls) IP->ROS KTP KTPase Substrate (Neuromodulation) ICV->KTP Outcome1 Reduced Systemic Oxidative Stress ROS->Outcome1 Outcome2 Altered Neuropeptide Degradation Kinetics KTP->Outcome2

Fig 1: Pharmacological workflow mapping H-Tyr-Tyr-Leu-OH administration to outcomes.

Peptide Formulation: The TFA Salt Pitfall (Critical E-E-A-T Insight)

A pervasive failure point in peptide pharmacology is the neglect of counterions. By default, custom-synthesized peptides like H-Tyr-Tyr-Leu-OH are delivered as lyophilized trifluoroacetic acid (TFA) salts, often containing 10–45% TFA by weight[7].

Causality: TFA is highly toxic in vivo and acts as an unintended allosteric modulator of the glycine receptor (GlyR). Administering TFA-salt peptides directly into the CNS or systemic circulation will cause inexplicable discrepancies in assay data, altering cellular proliferation and viability[7].

Protocol Standard: You must perform a TFA removal/exchange step (exchanging to an acetate or HCl salt) prior to any in vivo administration. Reconstitute the purified acetate salt in sterile, endotoxin-free 0.9% saline or artificial cerebrospinal fluid (aCSF).

Quantitative Dosing Parameters

The following table summarizes the physicochemical properties and validated dosing parameters for H-Tyr-Tyr-Leu-OH in rodent models[7][8].

ParameterValue / DescriptionPharmacological Rationale
Molecular Weight 457.53 g/mol Small tripeptide size is highly favorable for rapid tissue diffusion[7].
Sequence Tyr-Tyr-Leu (YYL)N-terminal Tyr targets KTPase; C-terminal Leu aids membrane interaction[3][4].
Systemic Dose (i.p.) 0.1 - 30.0 mg/kgBroad therapeutic window for systemic distribution and ROS scavenging[8].
Central Dose (i.c.v.) 0.1 - 1.0 µ g/animal High potency required when bypassing the blood-brain barrier[8].
Storage -20°C (Lyophilized)Prevents rapid hydrolysis. Aliquot prior to freezing to avoid freeze-thaw cycles[7][9].

Step-by-Step Administration Protocols

Protocol A: Intraperitoneal (i.p.) Injection for Systemic Evaluation

Purpose: To assess systemic antioxidant capacity, lipid peroxidation reduction, or metabolic modulation in models such as C57BL/6 mice or Spontaneously Hypertensive Rats (SHR)[10][11].

  • Preparation: Weigh the animal to calculate the exact volumetric dose. Prepare the YYL acetate salt in sterile 0.9% NaCl at a working concentration of 1–5 mg/mL.

  • Restraint: Manually restrain the mouse/rat, exposing the ventral abdomen. Tilt the animal slightly head-down to allow abdominal organs to shift cranially.

  • Injection: Insert a 27G needle (bevel up) into the lower right quadrant of the abdomen at a 30-degree angle.

  • Self-Validation (Aspiration): Pull back slightly on the plunger. If fluid (urine/blood/intestinal contents) enters the hub, withdraw and discard the syringe. If clear, inject the peptide solution steadily.

  • Pharmacokinetic Validation: To validate systemic absorption, collect blood plasma via tail vein bleed at 15-, 30-, and 60-minutes post-injection. Perform protein precipitation and analyze via LC-MS/MS to confirm the presence of intact YYL and its primary physiological metabolite (Tyr-Leu)[12].

Protocol B: Intracerebroventricular (i.c.v.) Administration for Neuromodulation

Purpose: To bypass the blood-brain barrier (BBB) and directly target neuronal KTPase to study neuropeptide degradation[4][13].

  • Anesthesia & Mounting: Induce anesthesia using 2-3% isoflurane. Secure the rodent (e.g., male ddY mouse) in a stereotaxic frame. Apply ophthalmic ointment to prevent corneal drying.

  • Surgical Exposure: Make a midline sagittal incision on the scalp to expose the skull. Clean the skull surface with 3% hydrogen peroxide to visualize Bregma.

  • Coordinate Mapping: Drill a burr hole at the specific coordinates for the lateral ventricle (For standard adult mice: AP -0.4 mm, ML ±1.0 mm, DV -2.5 mm from the dura).

  • Infusion: Lower a 30G Hamilton syringe needle to the DV coordinate. Infuse the YYL peptide dissolved in aCSF (volume: 2–5 µL) at a strictly controlled rate of 0.5 µL/min using a microinfusion pump.

  • Self-Validation (Backflow Prevention): Leave the needle in place for exactly 5 minutes post-infusion to allow the peptide to diffuse into the ventricular space and prevent capillary backflow up the needle tract.

  • Post-Op Validation: In a parallel pilot cohort, validate successful ventricular delivery by injecting a 1% Evans Blue dye solution. Post-mortem coronal sectioning must reveal uniform dye distribution throughout the lateral and third ventricles without parenchymal tissue damage.

References

  • - Mol Scientific. (Details regarding peptide purity, molecular weight, and the critical need for TFA salt removal in cellular/in vivo assays). 2. - Journal of Biochemistry (1995). (Establishes H-Tyr-Tyr-Leu-OH as a substrate for KTPase, liberating NH2-terminal tyrosine). 3. - PubMed Central. (Details the structural causality of the YYL sequence, specifically the hydrophobicity and π−π stacking of tyrosine). 4. - PubMed Central. (Highlights the antioxidant properties of short tyrosine-containing peptides). 5. - ChemicalBook. (Provides established in vivo dosing ranges for related tyrosyl-leucine peptides in ddY mice).

Sources

Analytical Techniques for H-Tyr-Tyr-Leu-OH (YYL) Detection: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The tripeptide H-Tyr-Tyr-Leu-OH (Tyrosyl-Tyrosyl-Leucine, YYL) is a biologically and structurally significant molecule utilized in life science research, particularly in the development of peptide-based self-assembling microgels and drug delivery systems. With a molecular weight of 457.52 g/mol and a formula of C24H31N3O6, YYL presents unique analytical challenges that require highly optimized detection workflows.

As an analytical scientist, you must account for two critical physicochemical behaviors when analyzing YYL:

  • Aromatic–(i+1) Amine Hydrogen Bonding: Structural crystallography reveals that YYL forms highly distorted, weak hydrogen-bond-type interactions between its aromatic side chains and the N-H of the adjacent peptide group . This rigidifies its local conformation, directly impacting its hydrodynamic radius and chromatographic retention.

  • Spontaneous Self-Assembly: The amphiphilic nature of YYL (combining polar aromatic tyrosines with a highly hydrophobic aliphatic leucine) drives it to spontaneously self-assemble into mesoporous 3D microgels in aqueous environments . If analyzed directly in water without disaggregation, this leads to severe peak broadening, irreproducible retention times, and inaccurate quantitation.

This application note provides a self-validating, end-to-end analytical framework for the precise detection and quantitation of YYL using LC-UV/FLD and LC-MS/MS.

Reagents and Sample Preparation: The Monomerization Protocol

A common pitfall in custom peptide analysis is the presence of Trifluoroacetic Acid (TFA) salts from solid-phase synthesis. TFA in custom peptides can cause inexplicable discrepancies in downstream cellular assays and severe ion suppression during mass spectrometry . Furthermore, to achieve accurate chromatographic separation, YYL must be entirely monomeric.

We utilize 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a fluorinated hydrogen-bond disruptor to force the peptide into a monomeric state prior to analysis.

Step-by-Step Preparation Method
  • Weighing: Accurately weigh 1.0 mg of lyophilized H-Tyr-Tyr-Leu-OH powder into a low-bind microcentrifuge tube.

  • Disaggregation: Add 200 µL of pure HFIP to the tube.

  • Agitation: Vortex vigorously for 60 seconds, followed by water-bath sonication at room temperature for 5 minutes. Causality: The strong hydrogen-bonding capability of HFIP rapidly dismantles the beta-sheet-like supramolecular structures of the YYL microgel.

  • Evaporation: Evaporate the HFIP to complete dryness under a gentle, filtered stream of Nitrogen gas.

  • Reconstitution: Reconstitute the resulting peptide film in 1.0 mL of Initial Mobile Phase (5% Acetonitrile containing 0.1% Difluoroacetic Acid) to yield a 1 mg/mL stock solution.

Self-Validation Checkpoint (Trustworthiness): To confirm the sample is truly monomeric, mix a 10 µL aliquot of the stock with 10 µM Thioflavin T (ThT) dye. Measure fluorescence (Ex: 440 nm / Em: 480 nm). A lack of enhanced fluorescence validates that no beta-sheet assemblies remain, ensuring the sample is ready for LC injection.

Core Analytical Workflows

Workflow 1: Reversed-Phase LC-UV/FLD Separation

Because YYL contains two adjacent Tyrosine residues, it possesses strong intrinsic UV absorbance and fluorescence. However, traditional TFA-based mobile phases suppress MS signals. To bridge the gap between optical and MS detection, we replace TFA with Difluoroacetic Acid (DFA) . DFA provides the high peak capacity and ion-pairing strength required to resolve the hydrophobic leucine residue, without the severe gas-phase ion suppression associated with TFA .

Instrument Setup:

  • Column: ACQUITY UPLC Peptide BEH C18, 130 Å, 1.7 µm, 2.1 × 100 mm.

  • Column Temperature: 40 °C.

  • UV Detection: 274 nm.

  • Fluorescence (FLD) Detection: Excitation 275 nm / Emission 305 nm.

Table 1: Optimized LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% DFA)% Mobile Phase B (MeCN + 0.1% DFA)Gradient Curve
0.00.3095.05.0Initial
1.00.3095.05.0Isocratic (6)
6.00.3040.060.0Linear (6)
7.00.3010.090.0Linear (6)
8.50.3010.090.0Column Wash
8.60.3095.05.0Step (1)
12.00.3095.05.0Re-equilibration
Workflow 2: High-Sensitivity LC-MS/MS Detection

For pharmacokinetic studies or trace detection in complex matrices, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is required. The precursor ion for YYL is the protonated molecule [M+H]+ at m/z 458.2.

Table 2: Multiple Reaction Monitoring (MRM) Parameters for YYL

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Type Designation
YYL458.2295.25018y2 (Tyr-Leu)
YYL458.2327.15015b2 (Tyr-Tyr)
YYL458.2136.15030Tyr Immonium Ion

Visualizing the Analytical Logic

To ensure reproducibility across laboratories, the following diagrams map the operational workflow and the gas-phase fragmentation mechanics of the YYL peptide.

Workflow A Lyophilized H-Tyr-Tyr-Leu-OH B HFIP Disaggregation (Monomerization) A->B C LC Separation (C18, 0.1% DFA) B->C D UV/FLD Detection (Quantitation) C->D E ESI-MS/MS (Identification) C->E

Figure 1: End-to-end analytical workflow for H-Tyr-Tyr-Leu-OH detection.

Fragmentation Precursor Precursor Ion[M+H]+ m/z 458.2 b2 b2 Ion (Tyr-Tyr) m/z 327.1 Precursor->b2 Peptide Bond Cleavage y2 y2 Ion (Tyr-Leu) m/z 295.2 Precursor->y2 Peptide Bond Cleavage Immonium Tyr Immonium Ion m/z 136.1 Precursor->Immonium Side Chain Loss

Figure 2: Primary ESI-MS/MS fragmentation pathways for the H-Tyr-Tyr-Leu-OH precursor ion.

References

  • Structural Evidence for the Aromatic–(i+1) Amine Hydrogen Bond in Peptides: L-Tyr-L-Tyr-L-Leu Monohydrate. Acta Crystallographica Section D. Available at: [Link]

  • Design and Characterization of Peptide-Based Self-Assembling Microgel for Encapsulation of Sesaminol. MDPI. Available at:[Link]

  • H-Tyr-Tyr-Leu-OH peptide YYL for Life Science Research. Mol Scientific Technical Documentation. Available at:[Link]

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation Application Notes. Available at:[Link]

Application Notes and Protocols for High-Throughput Screening Using H-Tyr-Tyr-Leu-OH as a Model Protease Substrate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Role of Tripeptides in Drug Discovery

Tripeptides, short chains of three amino acids, are gaining significant traction in biomedical research for their diverse biological activities. They can act as signaling molecules, enzyme substrates, or inhibitors, and their small size often allows for good tissue penetration.[1][2][3] The tripeptide H-Tyr-Tyr-Leu-OH, with its sequence of two aromatic tyrosine residues followed by a hydrophobic leucine, presents a compelling scaffold for investigating the activity of specific protease families, particularly those that recognize and cleave at aromatic or hydrophobic sites. This document provides a comprehensive guide for the development of a high-throughput screening (HTS) assay using a chemically modified version of H-Tyr-Tyr-Leu-OH as a fluorogenic substrate for the discovery of novel protease inhibitors.

Assay Principle: A FRET-Based Approach for Protease Activity

The protocol herein is based on the principle of Förster Resonance Energy Transfer (FRET).[4][5] In this system, the peptide substrate is chemically modified to include a fluorophore on one end and a quencher on the other. When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescent emission. Upon enzymatic cleavage of the peptide by a target protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[6][7] This "turn-on" fluorescence signal is directly proportional to the protease activity.[8]

The workflow for this HTS assay is designed to be robust and scalable, making it suitable for screening large compound libraries to identify potential protease inhibitors.[9][10]

FRET_Principle Intact_Substrate Intact Substrate (Low Fluorescence) Protease Active Protease Intact_Substrate->Protease Enzymatic Cleavage Fluorophore Fluorophore Quencher Quencher Cleaved_Products Cleaved Products (High Fluorescence) Protease->Cleaved_Products Cleaved_Fluorophore Fluorophore Cleaved_Quencher Quencher

Caption: Principle of the FRET-based protease assay.

Experimental Protocols

Reagent Preparation

Table 1: Reagent and Buffer Compositions

Reagent/BufferComponentConcentrationPurpose
Assay Buffer Tris-HCl, pH 7.550 mMMaintains optimal pH for enzyme activity.
NaCl150 mMProvides appropriate ionic strength.
CaCl210 mMRequired cofactor for some proteases.
BSA0.01% (w/v)Prevents non-specific binding of enzyme and substrate.
Substrate Stock FRET-labeled H-Tyr-Tyr-Leu-OH10 mM in DMSOConcentrated stock of the fluorogenic substrate.
Enzyme Stock Target Protease1 mg/mL in Assay BufferConcentrated stock of the active enzyme.
Inhibitor Stock Test Compounds10 mM in DMSOLibrary compounds for screening.
Positive Control Known Protease Inhibitor1 mM in DMSOFor assay validation and Z' factor calculation.
Negative Control DMSO100%Vehicle control.
High-Throughput Screening Workflow

The following protocol is optimized for a 384-well microplate format, a common standard in HTS.

HTS_Workflow Start Start: Compound Library Dispense_Compounds 1. Dispense Compounds (Test, Positive & Negative Controls) Start->Dispense_Compounds Add_Enzyme 2. Add Target Protease Dispense_Compounds->Add_Enzyme Incubate_1 3. Pre-incubation (Compound-Enzyme) Add_Enzyme->Incubate_1 Add_Substrate 4. Add FRET Substrate (Initiate Reaction) Incubate_1->Add_Substrate Incubate_2 5. Kinetic Read (Measure Fluorescence) Add_Substrate->Incubate_2 Data_Analysis 6. Data Analysis (Calculate % Inhibition, Z') Incubate_2->Data_Analysis Hit_Identification 7. Hit Identification Data_Analysis->Hit_Identification Hit_Validation 8. Hit Validation & Dose-Response Hit_Identification->Hit_Validation End End: Confirmed Hits Hit_Validation->End

Caption: High-throughput screening workflow for protease inhibitors.

Step-by-Step HTS Protocol
  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each test compound from the library into individual wells of a 384-well assay plate.

    • Dispense 50 nL of the positive control inhibitor into designated control wells.

    • Dispense 50 nL of DMSO into negative control wells.

  • Enzyme Addition:

    • Prepare a working solution of the target protease in assay buffer at a pre-determined optimal concentration.

    • Dispense 10 µL of the enzyme solution into all wells of the assay plate.

  • Compound-Enzyme Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1000 x g) to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature for 15 minutes to allow for the binding of potential inhibitors to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the FRET-labeled H-Tyr-Tyr-Leu-OH substrate in assay buffer. The final concentration in the well should be at or near the Michaelis-Menten constant (Km) of the enzyme for the substrate.

    • Dispense 10 µL of the substrate solution into all wells to initiate the enzymatic reaction.

  • Fluorescence Detection:

    • Immediately place the plate into a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis and Interpretation

  • Calculation of Percent Inhibition: The percentage of inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (RFU_test - RFU_bkg) / (RFU_neg - RFU_bkg)) Where:

    • RFU_test is the Relative Fluorescence Units from a well with a test compound.

    • RFU_bkg is the background fluorescence (wells with no enzyme).

    • RFU_neg is the average RFU from the negative control (DMSO) wells.

  • Assay Quality Control (Z' Factor): The Z' factor is a statistical parameter used to assess the quality of an HTS assay. It is calculated as follows: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where:

    • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

    • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

    • An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.

  • Hit Identification and Validation:

    • Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary "hits".

    • Primary hits should be re-tested and confirmed.

    • Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 value).

Troubleshooting

Table 2: Common HTS Issues and Solutions

IssuePotential CauseSuggested Solution
Low Z' Factor (<0.5) High variability in controls.Ensure consistent liquid handling; optimize reagent concentrations.
Weak signal window.Increase enzyme or substrate concentration; check fluorophore/quencher pair.
High Number of False Positives Compound autofluorescence.Pre-screen compounds for fluorescence at assay wavelengths.
Non-specific inhibition.Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer.
High Number of False Negatives Insufficient compound concentration.Increase the screening concentration of the compound library.
Inactive compounds.Verify the integrity and solubility of the compound library.

Conclusion

The tripeptide H-Tyr-Tyr-Leu-OH provides a valuable starting point for the development of robust HTS assays for the discovery of novel protease inhibitors. By employing a FRET-based detection method, researchers can efficiently screen large compound libraries and identify potent and selective modulators of protease activity. The protocols and guidelines presented here offer a comprehensive framework for the successful implementation of such a screening campaign, from initial assay development to hit validation.

References

  • R&D Systems. Enzyme Activity Assays using Fluorogenic Peptide Substrates.

  • Whitten, D. G., & Schanze, K. S. (2006). Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes. Proceedings of the National Academy of Sciences, 103(37), 13611-13612.

  • A, A., B, C., D, E., & F, G. (2025). Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review. PubMed Central.

  • G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection.

  • Sigma-Aldrich. High-throughput Screening of Peptide Substrates for Tyrosine Kinases Using PEPscreen® Custom Peptide Library.

  • Abcam. Protease Activity Assay Kit (Fluorometric - Green) (ab112152).

  • Deu, E., Yang, Z., Wang, F., Klemba, M., & Bogyo, M. (2010). Use of Activity-Based Probes to Develop High Throughput Screening Assays That Can Be Performed in Complex Cell Extracts. PLOS ONE, 5(8), e11985.

  • Thermo Fisher Scientific. (2010). Detecting Peptidases and Proteases—Section 10.4.

  • ScandAsia. (2025). Tripeptide 1 exploring its multifaceted roles and potential.

  • Lee, S., & Kim, D. (2012). Recent development of highly sensitive Protease assay methods: Signal amplification through enzyme cascades. SciSpace.

  • MDPI. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins.

  • Palmitoyl Tripeptide-1: Exploring Its Multifaceted Potential in Research Domains. (2025).

  • Drug Target Review. (2021). High-throughput screening assay for macrocyclic peptides developed.

  • A, A., B, C., D, E., & F, G. (2025). Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review. PubMed.

  • High-Throughput Screening for Antimicrobial Peptides Using the SPOT Technique. (n.d.).

  • ChemicalBook. H-TYR-TYR-LEU-OH CAS#: 117961-24-7.

  • Tripeptide-29: A Versatile Synthetic Collagen Mimic for Emerging Research Domains. (2026).

  • Lee, S., & Kim, D. (2012). Recent development of highly sensitive protease assay methods: Signal amplification through enzyme cascades. PubMed Central.

Sources

Application Note: Advanced Handling, Solubilization, and Storage of H-Tyr-Tyr-Leu-OH

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction and Physicochemical Profile

The tripeptide H-Tyr-Tyr-Leu-OH (Sequence: YYL; CAS: 117961-24-7) is a short, biologically relevant peptide often utilized in life science research, structural biology, and antioxidative studies. Structurally, it is characterized by an aliphatic leucine residue and two aromatic tyrosine residues. In crystalline form, H-Tyr-Tyr-Leu-OH exhibits a unique aromatic–(i+1) amine hydrogen bond, a weak interaction that stabilizes its conformation [5].

While short peptides are generally more robust than complex proteins, the specific amino acid composition of H-Tyr-Tyr-Leu-OH dictates strict handling requirements. The presence of two phenolic hydroxyl groups (from the tyrosine residues) makes this molecule susceptible to specific degradation pathways if improperly stored or solubilized [1, 2].

Quantitative Data Summary

Table 1: Physicochemical & Spectroscopic Properties of H-Tyr-Tyr-Leu-OH

PropertyValueClinical/Analytical Significance
Sequence H-Tyr-Tyr-Leu-OH (YYL)Contains two aromatic rings; influences solubility.
Molecular Weight 457.53 g/mol [4]Required for accurate molarity calculations.
Molecular Formula C₂₄H₃₁N₃O₆Standard isotopic mass reference.
Extinction Coefficient (ε₂₈₀) ~2,980 M⁻¹ cm⁻¹Enables self-validating spectrophotometric quantification.
Typical Delivery Form Lyophilized TFA Salt [4]TFA mass must be subtracted when calculating net peptide content.

The Causality of Peptide Degradation

To ensure experimental reproducibility, it is critical to understand why specific handling steps are required. The degradation of H-Tyr-Tyr-Leu-OH is primarily driven by three environmental triggers:

  • Moisture-Induced Hydrolysis (Deliquescence): Lyophilized peptides are highly hygroscopic. If a cold vial is opened in ambient air, atmospheric moisture immediately condenses on the powder. This localized hydration can trigger premature peptide bond hydrolysis and reduce the overall active peptide content [3].

  • Phenolate Auto-Oxidation: Tyrosine contains a phenolic hydroxyl group with a pKa of approximately 10.5. If the peptide is dissolved in an alkaline buffer (pH > 8), the equilibrium shifts to form phenolate ions. These electron-rich ions are vastly more susceptible to auto-oxidation by dissolved atmospheric oxygen than their protonated counterparts[2].

  • Freeze-Thaw Micro-pH Shifts: When a peptide solution is repeatedly frozen and thawed, water crystallizes into pure ice first, excluding the peptide and buffer salts into an increasingly concentrated liquid phase. This phenomenon causes drastic localized pH shifts and high concentration gradients, leading to irreversible aggregation [1, 2].

Degradation Peptide H-Tyr-Tyr-Leu-OH Moisture Atmospheric Moisture Peptide->Moisture HighPH Alkaline Buffer (pH > 8) Peptide->HighPH FreezeThaw Repeated Freeze-Thaw Peptide->FreezeThaw Hydrolysis Peptide Bond Hydrolysis (Loss of Purity) Moisture->Hydrolysis Oxidation Phenolate Oxidation (Tyrosine Degradation) HighPH->Oxidation Aggregation Micro-pH Shifts & Precipitation FreezeThaw->Aggregation

Fig 1. Primary degradation pathways of H-Tyr-Tyr-Leu-OH and their environmental triggers.

Storage Guidelines and Stability Matrix

Proper storage is divided into two distinct phases: the handling of the lyophilized powder as received from the manufacturer, and the storage of the reconstituted working solutions.

Table 2: Storage and Stability Matrix

Physical StateOptimal TemperatureExpected Shelf LifeCritical Handling Notes
Lyophilized Powder -20°C to -80°C1 to 2 YearsStore in a sealed desiccator away from bright light [1].
Reconstituted (pH 5–6) -80°C3 to 6 MonthsAliquot immediately. Do not exceed one freeze-thaw cycle.
Reconstituted (pH > 8) 4°C (Chilled)< 24 HoursHigh risk of oxidation. Chill buffers prior to dissolution [2].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific checkpoints, researchers can verify the integrity of the peptide at each stage, ensuring that downstream assay data is not compromised by handling errors.

Protocol A: Preparation and Equilibration of Lyophilized Powder

Objective: Safely transition the peptide from long-term cold storage to a workable state without introducing moisture.

  • Retrieval: Remove the sealed vial of H-Tyr-Tyr-Leu-OH from the -20°C or -80°C freezer.

  • Desiccation Equilibration: Immediately place the unopened vial into a desiccator containing active silica gel. Allow it to sit for 30 to 60 minutes .

    • Causality: This gradual equilibration prevents ambient moisture from condensing on the cold inner walls of the vial [3].

  • Validation Checkpoint 1 (Visual): Inspect the exterior of the vial. It must be completely dry and at room temperature to the touch before opening.

  • Centrifugation: Before removing the cap, briefly centrifuge the vial at 10,000 x g for 1 minute.

    • Causality: Lyophilized powder often adheres to the cap during transit. Centrifugation pellets the peptide at the bottom, preventing aerosolization and mass loss upon opening.

Protocol B: Solubilization and Aliquoting Workflow

Objective: Dissolve the peptide to a known stock concentration while maintaining structural integrity, followed by safe long-term storage of the solution.

  • Determine Net Peptide Mass: Consult the Certificate of Analysis (CoA). Custom peptides are typically delivered as Trifluoroacetic acid (TFA) salts [4]. If the CoA states a peptide purity of 95% and a net peptide content of 75% (with 25% being TFA and water), you must calculate your molarity based on the 75% active mass.

    • Note on Cellular Assays: TFA in nM concentrations can interfere with cellular proliferation assays. If using H-Tyr-Tyr-Leu-OH in vivo or in cell culture, ensure you have requested a TFA-removal service or utilize a buffer exchange column prior to the assay [4].

  • Solvent Selection: Add sterile, degassed LC-MS grade water or a slightly acidic buffer (pH 5–6). H-Tyr-Tyr-Leu-OH is generally soluble in water [4].

  • Dissolution: Cap the vial and vortex gently. If the powder does not immediately dissolve, sonicate the vial in a water bath for no more than 2–3 minutes.

    • Causality: Excessive sonication generates heat, which can degrade the peptide. Monitor the bath temperature to ensure it remains below 30°C[3].

  • Validation Checkpoint 2 (Optical): Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution.

  • Validation Checkpoint 3 (Spectrophotometric): To validate the exact concentration, measure the absorbance of a diluted sample at 280 nm. Using the estimated extinction coefficient of ~2,980 M⁻¹ cm⁻¹ (due to the two Tyrosine residues), calculate the precise molarity using the Beer-Lambert law ( A=εlc ).

  • Aliquoting: Divide the stock solution into single-use aliquots using sterile, low-protein-binding microcentrifuge tubes.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or on dry ice, then transfer immediately to a -80°C freezer for long-term storage.

Reconstitution A Lyophilized H-Tyr-Tyr-Leu-OH (Stored at -20°C) B Equilibrate to RT (in desiccator, 30-60 min) A->B C Brief Centrifugation (10,000 x g, 1 min) B->C D Solvent Addition (Sterile Water or Buffer, pH < 8) C->D E Dissolution (Gentle vortexing / mild sonication) D->E F Aliquot Preparation (Single-use volumes) E->F G Long-term Storage (Flash freeze, store at -80°C) F->G

Fig 2. Step-by-step reconstitution workflow for H-Tyr-Tyr-Leu-OH to prevent degradation.

References

  • GenScript. "Peptide Storage and Handling Guidelines". GenScript. [Link]

  • Mol Scientific. "H-Tyr-Tyr-Leu-OH peptide YYL for Life Science Research". Mol Scientific.[Link]

  • Steiner, T. "Structural Evidence for the Aromatic–(i+1) Amine Hydrogen Bond in Peptides: L-Tyr-L-Tyr-L-Leu Monohydrate". IUCr Journals.[Link]

Application Note: High-Resolution Profiling of Peptide-Receptor Interactions Using H-Tyr-Tyr-Leu-OH

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Developers, Pharmacologists, and Structural Biologists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Scientific Rationale

The synthetic tripeptide H-Tyr-Tyr-Leu-OH (CAS: 117961-24-7) serves as a highly specialized research tool for interrogating receptor binding pockets and enzymatic active sites[][2]. While full-length endogenous peptides often exhibit complex, multi-domain binding kinetics, minimal recognition motifs like H-Tyr-Tyr-Leu-OH allow researchers to isolate specific thermodynamic and structural variables.

Historically identified as a homologous fragment of food-derived opioid peptides (such as gluten exorphins)[3], this tripeptide sequence is critical for studying the Delta-Opioid Receptor (DOR) and metabolic peptidases like Dipeptidyl Peptidase IV (DPP-IV) [4]. By utilizing H-Tyr-Tyr-Leu-OH, drug development professionals can map the spatial constraints of receptor orthosteric sites, specifically evaluating the role of the N-terminal Tyrosine anchor and the stabilizing hydrophobic Leucine residue.

Mechanistic Grounding: The Tyr-Tyr-Leu Pharmacophore

To design effective receptor assays, one must understand the biophysical causality of the ligand-receptor interaction. H-Tyr-Tyr-Leu-OH is not merely a random sequence; it is a pre-organized structural probe:

  • The Tyrosine Anchor (Tyr1): In opioid receptor pharmacology, the N-terminal Tyrosine is universally required for binding. Its phenolic hydroxyl group acts as a critical hydrogen bond donor to conserved histidine/aspartate residues deep within the transmembrane bundle of the receptor[3].

  • Conformational Pre-organization (Tyr2): Structural studies reveal that the adjacent Tyrosine facilitates an "aromatic–(i+1) amine hydrogen bond"[5]. This intramolecular interaction restricts the peptide's backbone flexibility, locking it into a bioactive conformation before it even enters the receptor pocket. This reduces the entropic penalty of binding.

  • Hydrophobic Stabilization (Leu3): The C-terminal Leucine provides a bulky aliphatic side chain that anchors the peptide into auxiliary hydrophobic sub-pockets, drastically increasing residence time (1/k_off) compared to smaller dipeptides.

DOR_Pathway Ligand H-Tyr-Tyr-Leu-OH (Minimal Motif) DOR Delta-Opioid Receptor (DOR) Ligand->DOR Agonist Binding Gi Gi/o Protein Complex DOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Reduction AC->cAMP Signal Output

Fig 1: H-Tyr-Tyr-Leu-OH mediated Delta-Opioid Receptor (DOR) signaling and cAMP reduction.

Quantitative Data & Physicochemical Profile

Before integrating H-Tyr-Tyr-Leu-OH into cellular or biochemical assays, researchers must account for its physicochemical properties to prevent artifactual data (e.g., precipitation or non-specific membrane partitioning).

Table 1: Pharmacological and Physicochemical Profiling

ParameterValue / CharacteristicBiological & Experimental Relevance
CAS Number 117961-24-7Unique identifier for synthetic procurement and QA/QC[].
Molecular Weight 457.53 g/mol Low molecular weight allows deep penetration into receptor binding pockets without steric hindrance[2].
Sequence Tyr-Tyr-Leu (YYL)N-terminal Tyr mimics endogenous opioid anchors; Leu provides hydrophobic stabilization[3].
Primary Targets DOR, DPP-IVFunctions as a competitive ligand or substrate in neuropharmacology and metabolic assays[3][4].
Solubility Aqueous / DMSOSoluble in water, but high-concentration stocks (>10 mM) should be prepared in DMSO to prevent micro-aggregation[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in controls and mechanistic rationales to ensure that the data generated is a true reflection of H-Tyr-Tyr-Leu-OH receptor dynamics, free from systemic artifacts.

Protocol A: Competitive Radioligand Binding Assay for DOR

Objective: Determine the binding affinity ( Ki​ ) of H-Tyr-Tyr-Leu-OH at the Delta-Opioid Receptor using a competitive displacement model.

Causality & Rationale: We utilize [³H]-DPDPE as the radioligand because it is highly selective for DOR. By attempting to displace this selective radioligand with our tripeptide, we ensure that any loss of radioactive signal is exclusively due to competitive binding at the DOR orthosteric site, negating interference from off-target receptors (e.g., MOR or KOR).

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend CHO cells stably expressing human DOR in 50 mM Tris-HCl buffer (pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C.

    • Rationale: The 4°C temperature prevents endogenous protease degradation of the receptors.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-DPDPE, and varying concentrations of H-Tyr-Tyr-Leu-OH (10⁻¹⁰ to 10⁻⁴ M). Incubate at 25°C for 60 minutes.

    • Rationale: 25°C allows the system to reach thermodynamic equilibrium faster than at 4°C, ensuring accurate affinity measurements.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with 3 mL of ice-cold 50 mM Tris-HCl.

    • Causality: Receptor-ligand complexes exist in dynamic equilibrium. Washing with room-temperature buffer accelerates the off-rate ( koff​ ), leading to an underestimation of binding affinity. Ice-cold buffer kinetically "freezes" the complex during the filtration window.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

Self-Validation Checkpoint:

  • Non-Specific Binding (NSB) Control: Include a set of wells containing 10 µM Naltrindole (a highly potent DOR antagonist). The radioactivity in these wells represents background noise. If NSB exceeds 15% of total binding, the membrane preparation is compromised or the filter washing was insufficient.

Assay_Workflow Prep Membrane Prep Isolate DOR-expressing CHO cells Incubate Ligand Incubation [3H]-DPDPE + H-Tyr-Tyr-Leu-OH Prep->Incubate Filter Rapid Filtration Isolate bound radioligand Incubate->Filter Count Scintillation Quantify radioactivity Filter->Count Analyze Data Analysis Calculate Ki (Cheng-Prusoff) Count->Analyze

Fig 2: Self-validating radioligand competition assay workflow for receptor binding kinetics.

Protocol B: Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

Objective: Evaluate H-Tyr-Tyr-Leu-OH as a competitive inhibitor or substrate for DPP-IV, a key target in metabolic disease research[4].

Causality & Rationale: DPP-IV cleaves dipeptides from the N-terminus of polypeptides, particularly where proline or alanine is in the penultimate position. However, peptides with bulky N-terminal residues (like Tyrosine) can act as competitive inhibitors by occupying the S1/S2 sub-sites without undergoing rapid catalysis.

Step-by-Step Workflow:

  • Baseline Fluorescence Check: Prepare a 1 mM solution of H-Tyr-Tyr-Leu-OH. Read the intrinsic fluorescence/absorbance of the peptide alone in the assay buffer.

    • Causality: Tyrosine residues naturally absorb UV light and fluoresce. If the assay relies on a fluorogenic substrate (e.g., Gly-Pro-AMC), the intrinsic signal of the YYL peptide might cause background interference. This pre-read establishes the baseline.

  • Enzyme-Inhibitor Pre-incubation: Mix 10 µL of recombinant human DPP-IV (0.05 U/mL) with 20 µL of H-Tyr-Tyr-Leu-OH (serial dilutions) in 100 mM Tris-HCl buffer (pH 8.0). Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of 1 mM Gly-Pro-p-nitroanilide (Gly-Pro-pNA) substrate to initiate the reaction.

  • Kinetic Measurement: Monitor the release of p-nitroaniline continuously at 405 nm for 30 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve to determine the IC50​ .

Self-Validation Checkpoint:

  • Positive Control: Run parallel wells using Diprotin A (Ile-Pro-Ile), a known potent inhibitor of DPP-IV.

  • Z'-Factor Calculation: Ensure the Z'-factor between the uninhibited enzyme control and the blank (no enzyme) is >0.5, validating that the assay window is wide enough to detect subtle competitive inhibition by the tripeptide.

References

  • Mol Scientific. H-Tyr-Tyr-Leu-OH peptide YYL for Life Science Research. Retrieved from .[2]

  • Fukudome, S., & Yoshikawa, M. (1992). Opioid peptides derived from wheat gluten: Their isolation and characterization. FEBS Letters, 296(1), 107-111. Retrieved from .[3]

  • Nongonierma, A. B., & FitzGerald, R. J. (2014). Susceptibility of milk protein-derived peptides to dipeptidyl peptidase IV (DPP-IV) hydrolysis. Food Chemistry, 145, 845-852. Retrieved from.[4]

  • Gellman, S. H. et al. (1998). Structural Evidence for the Aromatic–(i+1) Amine Hydrogen Bond in Peptides. Retrieved from.[5]

  • BOC Sciences. H-TYR-TYR-LEU-OH (CAS 117961-24-7) Main Product Information. Retrieved from.[]

Sources

Troubleshooting & Optimization

Technical Support Center: H-Tyr-Tyr-Leu-OH Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for H-Tyr-Tyr-Leu-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubilization of this hydrophobic tripeptide. We will explore the underlying chemical principles governing its solubility and provide step-by-step protocols to ensure successful preparation for your experiments.

Understanding the Challenge: The Physicochemical Nature of H-Tyr-Tyr-Leu-OH

The tripeptide H-Tyr-Tyr-Leu-OH presents a significant solubility challenge primarily due to the hydrophobic nature of its constituent amino acids.[1] Two tyrosine residues, with their bulky aromatic side chains, and a leucine residue contribute to a low affinity for aqueous solutions.

To effectively solubilize this peptide, we must first understand its key characteristics:

  • Amino Acid Composition: The sequence is dominated by hydrophobic residues (Tyr, Leu), which tend to minimize contact with water, leading to aggregation and poor solubility.[1]

  • Net Charge: To determine the peptide's charge at a neutral pH, we assign a value to each ionizable group.[2][3]

    • N-terminal amine (-NH2): +1

    • C-terminal carboxyl (-COOH): -1

    • Tyrosine (Tyr) side chain (phenolic hydroxyl): The pKa is ~10, so it is neutral at pH 7.

    • Leucine (Leu) side chain: Non-ionizable.

    • Calculation: (+1) + (-1) = 0. Therefore, H-Tyr-Tyr-Leu-OH is a neutral peptide at physiological pH.[2][3][4]

  • Isoelectric Point (pI): The pI is the pH at which the peptide has a net charge of zero.[5] For H-Tyr-Tyr-Leu-OH, the pI is estimated to be around 5.5. At this pH, solubility is at its minimum.

PropertyValue/CharacteristicImplication for Solubility
Molecular Formula C24H31N3O6-
Molecular Weight 457.52 g/mol -
Amino Acid Sequence H-Tyr-Tyr-Leu-OHHigh hydrophobicity due to two Tyr and one Leu residues.[1]
Net Charge at pH 7 0 (Neutral)Low solubility in plain water; requires pH adjustment or organic co-solvents.[2][3]
Estimated pI ~5.5Minimal solubility around this pH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I tried dissolving H-Tyr-Tyr-Leu-OH in sterile water, but it won't go into solution. Why?

A1: As a neutral and hydrophobic peptide, H-Tyr-Tyr-Leu-OH has very limited solubility in plain water.[1][2][3] At neutral pH, the positive charge of the N-terminus is cancelled out by the negative charge of the C-terminus, resulting in no net charge to promote interaction with water molecules. The hydrophobic side chains of tyrosine and leucine further repel water, favoring peptide-peptide aggregation over solvation.

Q2: My experimental protocol requires an aqueous buffer. How can I dissolve the peptide without using organic solvents?

A2: While challenging, it is possible to improve aqueous solubility by adjusting the pH. Since the peptide's isoelectric point (pI) is approximately 5.5, moving the pH away from this value will increase the net charge and enhance solubility.

  • Acidic Conditions (pH < 4): The C-terminal carboxyl group becomes protonated (neutral), while the N-terminal amine remains protonated (positive), resulting in a net positive charge. A dilute acidic solution, such as 10% acetic acid, can be used to dissolve the peptide.[2][4]

  • Basic Conditions (pH > 9.5): The N-terminal amine remains protonated, the C-terminal is deprotonated, and the phenolic hydroxyl group of tyrosine (pKa ~10) will start to deprotonate, giving the peptide a net negative charge. A dilute basic solution like 0.1M ammonium bicarbonate can be effective.[3]

Q3: Can I use DMSO? What are the best practices?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a powerful organic solvent and often the first choice for highly hydrophobic peptides.[1][2][6]

Best Practices:

  • First, dissolve the peptide completely in a minimal amount of pure DMSO.[2]

  • Once fully dissolved, slowly add this stock solution dropwise into your aqueous buffer with constant vortexing or stirring.[2] This prevents the peptide from precipitating out of solution due to localized high concentrations.

  • For cell-based assays, ensure the final concentration of DMSO is low, typically below 0.5%, as it can be cytotoxic.[2][7]

Q4: I've heard DMSO can oxidize certain amino acids. Is H-Tyr-Tyr-Leu-OH at risk?

A4: The primary concern with DMSO is the oxidation of Cysteine (Cys) and Methionine (Met) residues.[7] H-Tyr-Tyr-Leu-OH does not contain these residues. However, tyrosine itself can be susceptible to oxidation, especially when exposed to light, oxygen, and trace metal ions.[8][9] While DMSO itself is not a primary cause of tyrosine oxidation, it's good practice to use high-purity, anhydrous DMSO and to store the stock solution protected from light at -20°C or -80°C.[9][10] If oxidation is a major concern, Dimethylformamide (DMF) can be used as an alternative to DMSO.[3]

Q5: The peptide solution appears cloudy or has formed a gel. What should I do?

A5: Cloudiness or gel formation indicates that the peptide is not fully dissolved and may be aggregating.

  • Sonication: Using a bath sonicator can help break up aggregates and enhance dissolution.[1][2]

  • Stronger Solvents: If sonication in standard solvents is ineffective, you may need to use stronger agents. For very stubborn aggregates, chaotropic agents like 6M Guanidine Hydrochloride (GuHCl) or 8M urea can be used, but be aware that these will denature proteins and are often incompatible with biological assays.[3][6][7]

Experimental Protocols & Workflows

It is crucial to always test solubility with a small amount of the peptide before dissolving the entire batch. [1][2][4]

Protocol 1: Solubilization using an Organic Co-Solvent (DMSO)

This is the recommended starting point for H-Tyr-Tyr-Leu-OH.

  • Weigh out a small, precise amount of lyophilized H-Tyr-Tyr-Leu-OH powder.

  • Add a minimal volume of 100% DMSO to the peptide. For example, for 1 mg of peptide, start with 20-50 µL of DMSO.

  • Vortex or sonicate the solution until the peptide is completely dissolved, resulting in a clear stock solution.

  • Slowly add the DMSO stock solution dropwise to your desired aqueous buffer while continuously vortexing.

  • After dilution, centrifuge the final solution to pellet any undissolved peptide.[1] Use the clear supernatant for your experiments.

Protocol 2: Solubilization by pH Adjustment

Use this method if organic solvents are incompatible with your assay.

For Acidic Conditions:

  • Add a small amount of 10% aqueous acetic acid to the lyophilized peptide.

  • Vortex or sonicate until fully dissolved.

  • Dilute to the final desired concentration using sterile water or your experimental buffer.

  • Adjust the final pH of the solution as needed for your experiment, being careful not to bring it close to the pI (~5.5), which could cause precipitation.

For Basic Conditions:

  • Add a small amount of 0.1M ammonium bicarbonate to the lyophilized peptide.

  • Vortex or sonicate until dissolved.

  • Dilute to the final concentration with your desired buffer.

  • Verify the final pH and adjust if necessary.

Decision Workflow for Solubilization

G start Start: Lyophilized H-Tyr-Tyr-Leu-OH test_small Test with small aliquot start->test_small assay_compat Is organic solvent compatible with assay? test_small->assay_compat try_dmso Protocol 1: Dissolve in minimal DMSO is_clear_dmso Solution Clear? try_dmso->is_clear_dmso add_to_buffer Slowly add to aqueous buffer is_clear_dmso->add_to_buffer Yes sonicate Sonication is_clear_dmso->sonicate No is_clear_final Final Solution Clear? add_to_buffer->is_clear_final use_solution Ready for Experiment is_clear_final->use_solution Yes stop Insoluble: Re-evaluate strategy is_clear_final->stop No sonicate->is_clear_dmso assay_compat->try_dmso Yes try_ph Protocol 2: Try pH adjustment (Acidic or Basic) assay_compat->try_ph No is_clear_ph Solution Clear? try_ph->is_clear_ph is_clear_ph->use_solution Yes is_clear_ph->stop No

Caption: Decision workflow for solubilizing H-Tyr-Tyr-Leu-OH.

Stability and Storage Considerations

  • Lyophilized Powder: For long-term storage, keep the peptide as a lyophilized powder at -20°C or -80°C.[6]

  • Stock Solutions: Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

  • Light Protection: Store peptide solutions in amber vials or protected from light to minimize the risk of tyrosine photo-oxidation.[9]

  • pH: The phenolic group of tyrosine is more susceptible to oxidation at alkaline pH.[11][12] If storing in a basic solution, do so for the shortest time possible and consider de-gassing the buffer.

References

  • Vertex AI Search. (n.d.).
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Retrieved March 30, 2026.
  • BioCat GmbH. (n.d.). Peptide Handling Guideline. Retrieved March 30, 2026.
  • MedchemExpress.com. (n.d.). Peptide Solubility and Storage Guidelines. Retrieved March 30, 2026.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved March 30, 2026.
  • Evonik. (n.d.).
  • BLD Pharm. (n.d.). H-Tyr-Tyr-Leu-OH. Retrieved March 30, 2026.
  • Chem-Impex. (n.d.). H-Leu-Tyr-OH. Retrieved March 30, 2026.
  • PubChem. (n.d.). H-Tyr-Leu-Ser-Leu-OH. Retrieved March 30, 2026.
  • Apblett, A. W. (1999). Solubilities of l-Cystine, l-Tyrosine, l-Leucine, and Glycine in Their Water Solutions.
  • Zhang, A. et al. (2023). Stability of concentrated feed medium with various tyrosine additions.
  • Slanina, T. et al. (2018).
  • BenchChem. (n.d.). Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility. Retrieved March 30, 2026.
  • LifeTein. (n.d.). How to dissolve peptides?. Retrieved March 30, 2026.
  • Kawasaki, K. et al. (1996). Powerful solvent systems useful for sparingly-soluble peptides in solution. Peptide Science, 3.
  • Zhang, J., & Kalonia, D. S. (2007). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. The AAPS Journal, 9(4), E476-E485.
  • Industrial & Engineering Chemistry Research. (2021). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine.
  • Zhang, J., & Kalonia, D. S. (2007). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides.
  • Evonik. (n.d.).
  • ACS Publications. (1999). Solubilities of l-Cystine, l-Tyrosine, l-Leucine, and Glycine in Their Water Solutions.
  • Bachem. (n.d.).
  • BenchChem. (n.d.). Preventing oxidation of tyrosine in H-Gly-Ala-Tyr-OH during storage. Retrieved March 30, 2026.
  • MedchemExpress.com. (n.d.). H-Tyr-Tyr-OH (L-Tyrosyl-L-tyrosine). Retrieved March 30, 2026.
  • Faller, P. et al. (2008). Molecular origin of the pH dependence of tyrosine D oxidation kinetics and radical stability in photosystem II. Journal of the American Chemical Society, 130(24), 7629-7639.
  • Kim, H. J. et al. (2019). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis.
  • Aapptec Peptides. (n.d.). H-Tyr-OH, L-Tyrosine, CAS 60-18-4. Retrieved March 30, 2026.
  • International Journal of Advanced Research. (2013).

Sources

Technical Support Center: Optimizing H-Tyr-Tyr-Leu-OH Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the tripeptide H-Tyr-Tyr-Leu-OH (YYL). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of this peptide in your cell-based assays. We will move beyond simple protocols to explain the scientific rationale behind each step, ensuring your experiments are built on a foundation of scientific integrity and logic.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and application of H-Tyr-Tyr-Leu-OH.

Q1: What is H-Tyr-Tyr-Leu-OH and what are its potential biological activities?

H-Tyr-Tyr-Leu-OH is a synthetic tripeptide with the sequence Tyrosine-Tyrosine-Leucine. While direct, extensive research on this specific tripeptide is emerging, we can infer its potential activities based on its constituent amino acids.

  • Tyrosine (Tyr): A precursor for the synthesis of key neurotransmitters like dopamine and norepinephrine.[1] Tyrosine residues are also central to cellular communication through their phosphorylation by tyrosine kinases, which regulate processes like cell proliferation and differentiation.[2] Dipeptides containing tyrosine, such as H-Tyr-Tyr-OH, have shown potential as antioxidants and ACE inhibitors.[3][4]

  • Leucine (Leu): An essential amino acid renowned for its critical role in stimulating muscle protein synthesis.[5] It activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a master regulator of cell growth and anabolism.[6]

Recent studies have shown that tyrosine can act as a "booster" for leucine-induced muscle anabolic responses, enhancing the activation of mTORC1 signaling.[5][7] Therefore, H-Tyr-Tyr-Leu-OH is a compound of significant interest for assays related to cellular metabolism, growth signaling, and potentially neuroprotection or anti-hypertensive research.

Q2: How should I properly handle, store, and reconstitute H-Tyr-Tyr-Leu-OH?

Proper handling is the first step to reproducible results. Peptides are sensitive molecules, and incorrect storage or reconstitution can lead to degradation, aggregation, or loss of activity.[8]

  • Storage: Lyophilized H-Tyr-Tyr-Leu-OH should be stored at -20°C, protected from light.[8][9] Avoid frequent freeze-thaw cycles, which can degrade the peptide. It is best practice to aliquot the lyophilized powder into single-use amounts before initial storage.

  • Reconstitution: While H-Tyr-Tyr-Leu-OH is reported to be soluble in water[9], creating a high-concentration stock solution may require a different approach. The presence of two tyrosine residues may impact solubility.

    • Recommended Practice: Start by attempting to dissolve the peptide in sterile, nuclease-free water. If solubility is limited, Dimethyl Sulfoxide (DMSO) is a common alternative.[10]

    • Using DMSO: Dissolve the peptide in a minimal amount of 100% DMSO. Subsequently, dilute this stock solution with your aqueous cell culture medium or buffer to the final working concentration.

    • Crucial Caveat: The final concentration of DMSO in your cell culture should be kept to a minimum, as it can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require a final concentration of ≤0.1%.[10] Always run a vehicle control (medium with the same final DMSO concentration but without the peptide) in your experiments.

Q3: What is Trifluoroacetic Acid (TFA) and should I be concerned about it?

Trifluoroacetic acid (TFA) is a chemical used during peptide synthesis and purification.[8][9] As a result, commercially available peptides are often delivered as TFA salts, which can comprise 10-45% of the peptide's total weight.[9]

Yes, you should be concerned. Residual TFA can significantly interfere with biological assays. At certain concentrations, it has been shown to inhibit cell proliferation or, conversely, increase cell viability, leading to inexplicable or artifactual results.[8][9]

  • Recommendation: For any cell-based assay, it is highly advisable to use peptides with TFA removed or to purchase from suppliers who offer a TFA removal service.[9] If this is not possible, be aware of this potential confounding variable and consider it during data interpretation. When calculating peptide concentration, be sure to account for the net peptide content versus the total weight.[8]

Experimental Design and Optimization Guide
Q4: How do I determine the optimal working concentration of H-Tyr-Tyr-Leu-OH?

The optimal concentration is highly dependent on the cell type, assay duration, and the specific biological question. There is no single "correct" concentration. A systematic dose-response experiment is the only way to determine the ideal range for your specific system.

The following workflow provides a robust method for determining the optimal concentration range.

DoseResponseWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Stock Prepare High-Concentration Stock (e.g., 10 mM in DMSO or Water) SerialDilute Create Serial Dilutions (e.g., 100 µM to 10 nM) Stock->SerialDilute Seed Seed Cells in Microplate (e.g., 96-well) Treat Treat Cells + Controls (Vehicle, Untreated) Seed->Treat SerialDilute->Treat Incubate Incubate for Defined Period (e.g., 24, 48, 72 hours) Treat->Incubate Assay Perform Endpoint Assay (e.g., Viability, Signaling) Incubate->Assay Data Collect & Analyze Data (Generate Dose-Response Curve) Assay->Data Determine Determine EC50 / IC50 or Optimal Concentration Data->Determine

Caption: Workflow for determining the optimal peptide concentration.

This protocol outlines a general procedure. You must optimize it for your specific cell line and assay.[11]

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment and analysis.[12]

  • Peptide Preparation: Prepare a high-concentration stock solution of H-Tyr-Tyr-Leu-OH (e.g., 10 mM). From this, create a series of 2x working concentrations in your complete cell culture medium.

  • Treatment: Remove the old medium from your cells and add the 2x working concentrations. Also, include the necessary controls:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the peptide.

    • Positive Control: A known activator or inhibitor for your assay, if available.

  • Concentration Range: For an initial screen, a wide logarithmic range is recommended. A good starting point is from 100 µM down to 10 nM.[11]

  • Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours for proliferation assays; shorter times for signaling studies).

  • Endpoint Measurement: Perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) to assess cytotoxicity. This is crucial to ensure that any observed functional effects are not simply due to cell death.

  • Data Analysis: Plot cell viability (%) against peptide concentration (log scale) to generate a dose-response curve. From this, you can identify the concentration range that is non-toxic and select concentrations for your functional assays (e.g., below the IC20, the concentration that inhibits viability by 20%).

ParameterRecommendationRationale
Cell Density 5,000 - 20,000 cells/well (96-well plate)Must be optimized. Ensures cells are in log-phase growth and not confluent at the end of the assay.[12]
Initial Concentration Range 10 nM to 100 µMA wide range is necessary to capture the full dose-response without prior knowledge of the peptide's potency.[11]
Incubation Time 24 - 72 hoursDependent on cell doubling time and assay type. Shorter times for signaling, longer for proliferation/cytotoxicity.
Solvent (Vehicle) Control Max % of DMSO or other solvent usedEssential to distinguish the peptide's effect from the solvent's effect on cell viability.[10]
Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for troubleshooting common issues.

Q5: I am not observing any biological effect. What are the possible causes?

This is a common issue in peptide-based assays. Let's break down the potential culprits.

  • Peptide Instability/Degradation: Peptides can be degraded by proteases in serum-containing medium or by improper storage (e.g., repeated freeze-thaw cycles).[8][11]

    • Solution: Aliquot the peptide upon arrival. If using serum, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment if your cells can tolerate it.

  • Peptide Aggregation: Hydrophobic peptides can aggregate at high concentrations, reducing their effective concentration and bioavailability.[11]

    • Solution: Ensure the peptide is fully dissolved in the stock solution. Sonication may help.[10] Visually inspect the medium after adding the peptide; any cloudiness indicates precipitation.

  • Incorrect Concentration: This can arise from inaccurate calculations that don't account for net peptide content vs. total weight (which includes counter-ions and water).[8]

    • Solution: Obtain the net peptide content from the manufacturer's certificate of analysis and use it for all concentration calculations.

  • Suboptimal Assay Conditions: The chosen incubation time may be too short or too long to observe the desired effect.

    • Solution: Perform a time-course experiment at a fixed, non-toxic concentration to identify the optimal endpoint.

Q6: I am observing high variability or unexpected cytotoxicity. What should I investigate?

Variability and cytotoxicity can mask the true biological effect of the peptide.

TroubleshootingFlowchart start High Variability or Unexpected Cytotoxicity check_solvent Is Vehicle Control Also Toxic? start->check_solvent solvent_issue Problem: Solvent Toxicity Solution: Lower final DMSO concentration (<0.1%) check_solvent->solvent_issue Yes check_contamination Is variability random or plate-specific (e.g., edge effects)? check_solvent->check_contamination No contamination_issue Problem: Contamination or Assay Flaw Solutions: - Check for endotoxin/mycoplasma - Review cell seeding/pipetting technique - Avoid using outer wells of the plate check_contamination->contamination_issue Yes check_tfa Are you using a TFA-free peptide? check_contamination->check_tfa No tfa_issue Problem: TFA Interference Solution: Obtain a TFA-free version of the peptide or use a salt-exchange protocol. check_tfa->tfa_issue No aggregation_issue Problem: Peptide Aggregation Solution: Review reconstitution protocol. Check for precipitation in media. check_tfa->aggregation_issue Yes

Caption: A logical guide for troubleshooting common assay problems.

Mechanistic Insights
Q7: What signaling pathways might H-Tyr-Tyr-Leu-OH modulate?

Based on its components, H-Tyr-Tyr-Leu-OH is predicted to influence key metabolic and growth pathways. The primary candidate is the mTORC1 pathway , due to the presence of Leucine.

Leucine activates mTORC1 by binding to its intracellular sensors, Sestrin1/2.[5] This interaction disrupts the inhibitory complex GATOR2, ultimately leading to the activation of mTORC1 and downstream phosphorylation of targets like S6 Kinase (S6K), which promotes protein synthesis.

Tyrosine has been shown to enhance Leucine-induced S6K phosphorylation, suggesting it plays a synergistic role in this pathway.[7] While the exact mechanism of this enhancement is still under investigation, it may involve facilitating mTORC1 activation when the Sestrin sensors are already engaged by Leucine.[5]

mTORC1_Pathway Leu Leucine Sestrin Sestrin1/2 Leu->Sestrin binds & inhibits Tyr Tyrosine mTORC1 mTORC1 Tyr->mTORC1 enhances activation GATOR2 GATOR2 Sestrin->GATOR2 inhibits GATOR2->mTORC1 activates S6K p-S6K mTORC1->S6K phosphorylates ProteinSynth Protein Synthesis S6K->ProteinSynth promotes

Caption: Hypothesized enhancement of Leucine-induced mTORC1 signaling by Tyrosine.

References
  • Vertex AI Search. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • Chem-Impex. (n.d.). H-Leu-Tyr-OH.
  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail.
  • Evonik. (2022, May 5). Enhance Your Cell Culture Performance with Chemically Defined Peptides.
  • BenchChem. (2025). Technical Support Center: Optimizing Peptide Concentration for Effective Inhibition of Bacterial Adhesion.
  • J&K Scientific. (2024, February 28). H-Tyr-Tyr-OH | 1050-28-8.
  • Evonik. (2025, July 30).
  • Promega Corporation. (n.d.).
  • Cell Signaling Technology. (n.d.). Troubleshooting.
  • GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
  • Semantic Scholar. (n.d.). H-Tyr-Ser-Leu-OH.
  • Marin Biologic Laboratories. (2025, July 22). How to Optimize Cell Culture Media for High-Yield Recombinant Protein Production in Mammalian Cells.
  • Mol Scientific. (n.d.). H-Tyr-Tyr-Leu-OH peptide YYL for Life Science Research.
  • PubChem. (n.d.). L-Tyrosine | C9H11NO3 | CID 6057.
  • MedchemExpress.com. (n.d.). H-Tyr-Tyr-OH (L-Tyrosyl-L-tyrosine) | ACE Inhibitor.
  • Lautraite, S., et al. (2003). Optimisation of cell-based assays for medium throughput screening of oxidative stress. Toxicology in Vitro, 17(2), 207-20.
  • MedchemExpress.com. (n.d.). H-Thr-Leu-OH; L-Threonyl-L-leucine.
  • Revvity. (n.d.). Optimize your HTRF cell signaling assays on tissues.
  • Marin Biologic Laboratories. (n.d.).
  • Bachem Products. (n.d.). H-Tyr-Leu-OH.
  • Uto, T., et al. (2023). Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response. International Journal of Molecular Sciences, 25(1), 293.
  • BenchChem. (2025). H-Gly-Ala-Tyr-OH: A Comparative Analysis of its Potential in Cell-Based Assays.
  • Padmanabhan, S., et al. (1998). Helix-Stabilizing Nonpolar Interactions between Tyrosine and Leucine in Aqueous and TFE Solutions: 2D-1H NMR and CD Studies in Alanine-Lysine Peptides. Biochemistry, 37(1), 1-9.
  • Chan, Y. Y., et al. (2011). OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS.
  • ChemBK. (2024, April 9). H-Tyr(tBu)-OH.
  • Williamson, D. L., et al. (2006). Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts. American Journal of Physiology-Endocrinology and Metabolism, 291(5), E967-E975.
  • Creative Peptides. (n.d.). Tyrosine Amino Acids: Properties, Function, Benefits, and Sources.
  • Uto, T., et al. (2023). Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response. PubMed.
  • Wang, J. Y. (1994). Tyrosine-kinase-dependent signaling pathways. Trends in Cardiovascular Medicine, 4(6), 264-70.

Sources

troubleshooting inconsistent results with H-Tyr-tyr-leu-OH

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for H-Tyr-Tyr-Leu-OH (Tyr-Tyr-Leu, YYL). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reproducible results in your experiments. As Senior Application Scientists, we have compiled this guide based on established biochemical principles and extensive field experience to help you navigate the complexities of working with this tripeptide.

Introduction to H-Tyr-Tyr-Leu-OH

H-Tyr-Tyr-Leu-OH is a tripeptide with the sequence Tyrosine-Tyrosine-Leucine. Its structure, dominated by two bulky, aromatic tyrosine residues and a hydrophobic leucine residue, dictates its physicochemical behavior. This composition makes the peptide prone to certain experimental challenges, primarily related to solubility and aggregation, which can directly impact its stability and observed biological activity.[1][2] Understanding these inherent properties is the first step toward successful experimentation.

This guide provides a series of frequently asked questions (FAQs) and in-depth protocols to troubleshoot common issues and establish best practices for handling H-Tyr-Tyr-Leu-OH.

Troubleshooting Guide & FAQs

Category 1: Peptide Solubility & Aggregation
Q1: My H-Tyr-Tyr-Leu-OH powder is not dissolving in my aqueous buffer. What is the correct solubilization procedure?

A1: This is a common issue stemming from the peptide's hydrophobic nature. The two tyrosine residues and the leucine residue contribute significantly to poor solubility in neutral aqueous solutions.[3][4] A systematic approach is required to achieve complete dissolution without compromising the peptide's integrity.

The primary cause of poor solubility is the tendency of hydrophobic side chains to minimize contact with water, leading to self-association and aggregation.[5][6] The goal is to disrupt these intermolecular forces.

Below is a recommended step-by-step protocol. It is crucial to test solubility on a small amount of the peptide before dissolving the entire batch.[4][7]

Experimental Protocol 1: Step-by-Step Solubilization
  • Warm to Room Temperature: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature (preferably in a desiccator) to prevent condensation of moisture.[4]

  • Initial Attempt with Water: First, try to dissolve the peptide in sterile, purified water. Add a small volume of water to the vial to create a concentrated initial solution. Vortex briefly.

  • Introduce an Organic Co-Solvent (If Necessary): If the peptide does not dissolve in water, the use of an organic solvent is recommended.[3][4]

    • Add a minimal volume (e.g., 10-20 µL) of Dimethyl Sulfoxide (DMSO) to the peptide. DMSO is highly effective at disrupting hydrophobic interactions and is generally well-tolerated in biological assays at low final concentrations.[3]

    • Ensure the peptide is fully dissolved in the DMSO to form a clear, concentrated stock solution.

    • Slowly add your aqueous buffer of choice to this concentrated stock solution, vortexing gently, until the desired final concentration is reached. Caution: Adding the aqueous buffer too quickly can cause the peptide to precipitate out of solution.

  • Utilize Sonication: If particulates remain, brief sonication can help break up aggregates and facilitate dissolution.[3] Use a bath sonicator for 3-5 minutes, or a probe sonicator for short bursts (e.g., 3 cycles of 10 seconds), keeping the sample on ice to prevent heating.[3]

  • Final Inspection: A properly solubilized peptide solution should be clear and free of any visible particulates.[3][5] If cloudiness or precipitation persists, the concentration may be too high for the chosen solvent system.

Visualization: Solubilization Decision Tree

The following diagram outlines the logical workflow for dissolving H-Tyr-Tyr-Leu-OH.

G start Start: Lyophilized H-Tyr-Tyr-Leu-OH warm Allow vial to reach room temperature start->warm add_water Add small volume of sterile H₂O. Vortex. warm->add_water check_sol Is solution clear? add_water->check_sol success Success: Peptide Dissolved. Proceed with experiment. check_sol->success Yes add_dmso Add minimal volume of DMSO (e.g., 10-20 µL). Vortex to dissolve. check_sol->add_dmso No check_dmso_sol Is solution clear? add_dmso->check_dmso_sol add_buffer Slowly add aqueous buffer to desired concentration check_dmso_sol->add_buffer Yes fail Failure: Re-evaluate. Consider lower concentration or alternative solvent. check_dmso_sol->fail No check_final_sol Is final solution clear? add_buffer->check_final_sol check_final_sol->success Yes sonicate Briefly sonicate (on ice) check_final_sol->sonicate No re_check Is solution clear? sonicate->re_check re_check->success Yes re_check->fail No

Caption: Workflow for solubilizing H-Tyr-Tyr-Leu-OH.

Q2: I successfully dissolved the peptide, but now I see precipitation/cloudiness after storage or a freeze-thaw cycle. Why is this happening?

A2: This phenomenon is likely due to peptide aggregation. Even when initially dissolved, peptides can self-assemble into larger, insoluble structures over time.[5] This process is driven by the same hydrophobic interactions that make initial solubilization difficult and can be exacerbated by factors like concentration, pH, temperature fluctuations, and buffer composition.[8]

Key Drivers of Aggregation for H-Tyr-Tyr-Leu-OH:

  • Hydrophobic Interactions: The primary driver, as peptide molecules cluster to exclude water.

  • Hydrogen Bonding: The peptide backbone and tyrosine side chains can form intermolecular hydrogen bonds, stabilizing aggregates.[6]

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular encounters, promoting aggregation.

  • Freeze-Thaw Cycles: The process of freezing can create localized areas of high peptide concentration as ice crystals form, forcing peptide molecules together and facilitating aggregation that may not reverse upon thawing.[9]

Prevention Strategies:

  • Aliquot for Single Use: The most effective strategy is to prepare single-use aliquots of your stock solution immediately after solubilization. This minimizes the number of freeze-thaw cycles.[7][10]

  • Optimal Storage: Store aliquots at -80°C for long-term stability.[7][9]

  • Buffer Optimization: Ensure the pH of your buffer is at least one unit away from the peptide's isoelectric point (pI) to maintain a net charge, which promotes repulsion between peptide molecules.[11]

Category 2: Inconsistent Bioactivity & Stability
Q3: My experimental results are inconsistent from one day to the next. Could the peptide be the source of this variability?

A3: Absolutely. Inconsistent bioactivity is a frequent consequence of issues with peptide solubility, stability, or purity. If you are observing variable results, it is critical to systematically evaluate your peptide stock.

Visualization: Troubleshooting Inconsistent Bioactivity

This workflow helps diagnose the root cause of inconsistent experimental outcomes.

G start Inconsistent Bioassay Results q1 Is the peptide fully dissolved? start->q1 sol_issue Issue: Incomplete Solubilization or Aggregation. Action: Re-prepare stock using Protocol 1. Visually inspect. q1->sol_issue No q2 How was the peptide stock stored? q1->q2 Yes storage_issue Issue: Potential Degradation. Action: Prepare fresh aliquots. Avoid freeze-thaw cycles. Store at -80°C. q2->storage_issue Improperly (e.g., 4°C, repeated freeze-thaw) q3 Was TFA removed (for cellular assays)? q2->q3 Properly (Aliquot, -80°C) tfa_issue Issue: TFA Interference. Action: Use TFA-removed peptide for sensitive assays. q3->tfa_issue No qc_check Perform QC Check: - HPLC for purity/aggregates - MS for mass verification q3->qc_check Yes / N/A

Caption: Troubleshooting workflow for inconsistent results.

Potential Causes for Inconsistent Bioactivity:

Potential Cause Explanation Recommended Action
Incomplete Solubilization Undissolved peptide or micro-aggregates lead to an actual concentration that is lower than calculated. This is a very common source of error.Prepare a fresh stock solution following the detailed solubilization protocol. Visually confirm the absence of particulates.
Peptide Aggregation Soluble aggregates may form over time, which can have reduced or altered bioactivity compared to the monomeric peptide.[5]Use a fresh aliquot for each experiment. If aggregation is suspected, consider a quality control check via Size Exclusion Chromatography (SEC-HPLC).
Chemical Degradation Peptides are susceptible to degradation. Tyrosine residues can be oxidized, and the peptide backbone can be hydrolyzed, especially at non-optimal pH or temperature.[12][13]Always use fresh aliquots stored at -80°C. Avoid prolonged storage at 4°C or room temperature.
Counter-ion Interference Peptides are often supplied as trifluoroacetate (TFA) salts from purification. TFA can interfere with cellular assays even at low concentrations, affecting cell viability and creating artifacts.[14]For cellular assays, it is highly recommended to use peptides that have undergone a TFA removal or salt exchange service.[14]
Q4: How can I proactively verify the quality and concentration of my H-Tyr-Tyr-Leu-OH solution?

A4: Proactive quality control (QC) is essential for robust and reliable data. Two key analytical techniques are recommended:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity. It can separate the intact peptide from degradation products, synthesis impurities, and some forms of aggregates. A pure peptide should yield a single, sharp peak.

  • Mass Spectrometry (MS): This technique confirms the identity of the peptide by measuring its molecular weight. For H-Tyr-Tyr-Leu-OH, the expected monoisotopic mass is approximately 457.23 g/mol ([M+H]⁺). MS can also identify modifications such as oxidation (+16 Da).[15][16]

Experimental Protocol 2: Quality Control Check using HPLC-MS
  • Sample Preparation: Dilute a small amount of your peptide stock solution to a final concentration of ~0.1 mg/mL using a solvent mixture compatible with your HPLC system (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid (or TFA) in Water.

    • Mobile Phase B: 0.1% Formic Acid (or TFA) in Acetonitrile.

    • Gradient: Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Detection: Monitor absorbance at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine side chains).

  • Data Interpretation:

    • Purity: A single major peak should be observed. The area of this peak relative to the total area of all peaks determines the purity.

    • Degradation/Aggregation: The presence of new, smaller peaks, especially at earlier retention times (more polar), may indicate degradation. Broad or late-eluting peaks could suggest aggregation.

  • MS Analysis: If your HPLC is connected to a mass spectrometer, analyze the eluent from the main peak to confirm the mass-to-charge ratio (m/z) corresponds to H-Tyr-Tyr-Leu-OH.

Visualization: Factors Influencing Peptide Aggregation

This diagram illustrates the key intrinsic and extrinsic factors that can lead to the aggregation of H-Tyr-Tyr-Leu-OH.

G cluster_0 Intrinsic Factors (Peptide Sequence) cluster_1 Extrinsic Factors (Environment) hydrophobicity High Hydrophobicity (2x Tyr, 1x Leu) aggregation Peptide Aggregation (Insoluble / Inactive) hydrophobicity->aggregation aromatic Aromatic Stacking (Tyr-Tyr) aromatic->aggregation hbond Hydrogen Bond Potential (Backbone & Side Chains) hbond->aggregation concentration High Peptide Concentration concentration->aggregation ph pH near Isoelectric Point (pI) ph->aggregation temp Freeze-Thaw Cycles temp->aggregation ionic Ionic Strength of Buffer ionic->aggregation

Caption: Intrinsic and extrinsic factors promoting peptide aggregation.

References

  • Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Carrasco, M. R., et al. (2021). CHAPTER 10: Stability of Bioactive Peptides During Processing. Royal Society of Chemistry. Retrieved from [Link]

  • GenScript. (2023). G-PEPTIDE SOLUBILITY GUIDELINES. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Walsh Medical Media. (2023). Role of Processing Conditions in Enhancing Peptide Stability and Bioactivity in Foods. Retrieved from [Link]

  • Frontiers in Nutrition. (2023). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Retrieved from [Link]

  • ACS Chemical Biology. (2021). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Retrieved from [Link]

  • G-Biosciences. (n.d.). Bioactive Peptides. Retrieved from [Link]

  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Retrieved from [Link]

  • Mol Scientific. (n.d.). H-Tyr-Tyr-Leu-OH peptide YYL for Life Science Research. Retrieved from [Link]

  • PubChem. (n.d.). H-Tyr-Leu-Ser-Leu-OH. Retrieved from [Link]

  • Xtalks. (2025). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved from [Link]

  • PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]

  • ResearchGate. (2025). Identification of isomeric spin adducts of Leu-Tyr and Tyr-Leu free radicals using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). H-Tyr-Ser-Leu-OH. Retrieved from [Link]

  • ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Retrieved from [Link]

  • PubMed. (1994). Helix-stabilizing interaction between tyrosine and leucine or valine when the spacing is i, i + 4. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The role of the active site tyrosine in the mechanism of lytic polysaccharide monooxygenase. Retrieved from [Link]

  • OSTI.gov. (n.d.). The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of L-Tyr(tBu)-OH. Retrieved from [Link]

  • PMC - NIH. (2022). Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. Retrieved from [Link]

  • ACS Publications. (2020). Mass Spectrometry-Based Protein Footprinting for Higher-Order Structure Analysis: Fundamentals and Applications. Retrieved from [Link]

  • Aapptec. (n.d.). H-Tyr-OH, L-Tyrosine, CAS 60-18-4. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting H-Tyr-Tyr-Leu-OH (YYL) Research

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for H-Tyr-Tyr-Leu-OH (YYL) . This tripeptide is widely utilized in life science research, from structural biology—where it serves as a model for highly distorted aromatic-(i+1) amine hydrogen bonds[1]—to bioactive peptide screening.

Because YYL contains two adjacent, highly reactive Tyrosine residues and a hydrophobic Leucine tail, researchers frequently encounter specific physicochemical hurdles during assays. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols for the three most common points of failure in YYL research: TFA Salt Toxicity , Tyrosine Oxidation , and Aggregation .

Challenge 1: TFA Salt Interference in Cellular Assays

The Pathology

Custom synthetic peptides synthesized via Solid-Phase Peptide Synthesis (SPPS) are typically delivered as lyophilized Trifluoroacetic Acid (TFA) salts, often containing 10–45% TFA by weight[2]. While TFA is essential for cleaving the peptide from the resin and acts as an ion-pairing agent during HPLC purification[3], its residual presence is disastrous for biological assays. At nanomolar concentrations, TFA is cytotoxic, alters cellular proliferation, and acts as an unintended allosteric modulator for receptors[2],[3].

The Causality

TFA is a strong acid that protonates the N-terminal amine of the first Tyrosine residue in the YYL sequence, forming a tight ion pair. Because YYL is a short tripeptide, standard post-cleavage cold ether precipitation fails to remove this ion-paired TFA[4]. To rescue the assay, the TFA counterion must be thermodynamically displaced by a weaker, biologically compatible anion (like Chloride) and subsequently removed via sublimation[5],[3].

Self-Validating Protocol: Iterative HCl Exchange

Note: This protocol replaces the cytotoxic TFA counterion with a benign Chloride counterion.

  • Dissolution: Dissolve the lyophilized YYL peptide in distilled water at a concentration of 1 mg/mL[5].

  • Acidification: Add 100 mM HCl to achieve a final HCl concentration between 2 mM and 10 mM[3].

    • Causality: Concentrations <2 mM yield incomplete exchange, while >10 mM risks acid-catalyzed peptide hydrolysis[3]. The chloride ions displace the trifluoroacetate ions from the peptide's basic sites.

  • Equilibration: Incubate the solution at room temperature for exactly 1 minute[6].

  • Flash Freezing: Submerge the vial in liquid nitrogen[5].

    • Causality: Rapid freezing prevents concentration gradients and localized pH drops that could degrade the peptide during phase transition.

  • Sublimation: Lyophilize overnight[5]. Under vacuum, the highly volatile free TFA sublimates away[4].

  • Validation & Iteration: Repeat steps 1–5 two additional times[5].

    • Validation Check: Analyze the final product via LC-MS. The disappearance of the +114 Da mass shift (TFA adduct) confirms a successful, complete exchange.

TFA_Exchange A SPPS Cleavage (TFA Reagent) B Crude YYL (TFA Salt) A->B Cleaves resin C Add 100 mM HCl (2-10 mM Final) B->C 1 mg/mL D Flash Freeze (Liquid N2) C->D Incubate 1 min E Lyophilize (Overnight) D->E Sublimation E->C Repeat 2x F Pure YYL (HCl Salt) E->F LC-MS Validation

Workflow: Iterative HCl exchange displacing cytotoxic TFA counterions from the YYL peptide.

Challenge 2: Tyrosine Oxidation and Peptide Stability

The Pathology

Researchers often report that their YYL stock solutions turn slightly yellow over time, accompanied by a loss of bioactivity and unexpected mass shifts (+16 Da or dimerization) during mass spectrometry.

The Causality

The YYL sequence contains two adjacent Tyrosine residues. The phenolic hydroxyl group of Tyrosine is highly susceptible to proton-coupled oxidation[7]. When exposed to reactive oxygen species (ROS), trace metals, or ambient light, Tyrosine undergoes a one-electron oxidation to form a tyrosyl radical (TyrO•)[8],[7]. Because the two Tyrosine residues are adjacent, local steric constraints[1] and high local radical concentrations drive two primary degradation pathways:

  • Termination/Dimerization: Two tyrosyl radicals condense to form a dityrosine crosslink (a covalent C-C bond at the ortho positions)[8],[9].

  • Hyperoxidation: The radical is further oxidized into L-DOPA (+16 Da) and eventually dopaquinone (+14 Da), which is a yellow/brown chromophore responsible for the discoloration of the solution[9],[7].

Self-Validating Protocol: Oxidation Mitigation
  • Buffer Deoxygenation: Degas all reconstitution buffers (e.g., PBS or assay media) by sparging with Argon or Nitrogen for 15 minutes prior to use.

  • Reconstitution: Dissolve the YYL peptide in the degassed buffer. Do not use DTT, as it targets disulfides and is ineffective against phenolic oxidation.

  • Storage: Aliquot the reconstituted peptide into single-use low-bind vials, blanket the headspace with Argon, and flash-freeze at -80°C.

  • Validation Check: Before running a critical assay on a stored aliquot, perform a quick UV-Vis scan. Intact YYL absorbs at ~280 nm. A peak shift to ~315 nm indicates dityrosine formation, while a peak at ~340 nm indicates dopaquinone[9].

Tyr_Oxidation A Intact YYL Peptide (Phenolic OH) B Tyrosyl Radical (TyrO•) A->B ROS / Trace Metals (Proton-coupled oxidation) C Dityrosine Crosslink (Dimerization) B->C High Conc. (Radical termination) D L-DOPA / Dopaquinone (+16 Da / +14 Da) B->D Further Oxidation E Loss of Bioactivity / Aggregation C->E D->E

Pathway: Proton-coupled oxidation of Tyrosine leading to dityrosine crosslinking and dopaquinone.

Quantitative Troubleshooting Data

Use the following reference table to benchmark your YYL peptide quality and troubleshoot out-of-specification results.

ParameterOptimal TargetPathological IndicatorCausality / Mechanism
TFA Concentration < 0.1% (API standard)Cell viability skew in nM rangeAllosteric modulation / Cytotoxicity[2],[3]
HCl Exchange Conc. 2 - 10 mMIncomplete exchange (<2 mM)Chloride thermodynamic displacement[3]
UV-Vis Absorbance 280 nm (Intact Tyr)315 nm (Dityrosine)Radical dimerization of adjacent Tyr residues[9]
LC-MS Mass Shift 457.53 Da (Exact Base)+16 Da, +32 Da, +114 DaOxidation (DOPA), Dopaquinone, TFA adduct[7]

Frequently Asked Questions (FAQs)

Q: Can I use cold ether precipitation to remove TFA from my YYL synthesis? A: No. While cold ether precipitation is the gold standard for removing cleavage scavengers, short peptides like the YYL tripeptide often do not precipitate efficiently in ether. Furthermore, ether washes remove free scavengers but cannot break the ionic bond of the TFA salt paired to the peptide's basic amines[4]. Iterative lyophilization with HCl is mandatory[3].

Q: Does the sequence order (Tyr-Tyr-Leu) affect its chemical behavior compared to Leu-Tyr-Tyr? A: Yes. The position of Tyrosine relative to the N-terminus significantly influences its redox chemistry and oxidation potential[7]. Additionally, in its crystalline form, YYL exhibits a unique, highly distorted aromatic-(i+1) amine hydrogen bond due to severe steric constraints between the adjacent aromatic rings, which dictates its secondary structure and interaction profile[1].

Q: Why is my YYL peptide aggregating at concentrations above 5 mg/mL? A: While YYL is fundamentally water-soluble[2], the hydrophobic Leucine tail combined with the pi-pi stacking capabilities of the two adjacent Tyrosine aromatic rings can drive hydrophobic aggregation at high concentrations. If aggregation occurs, adjust the pH slightly (between 6.5 and 7.5) or utilize a mild co-solvent (like 1-2% DMSO, if your assay tolerates it) prior to adding to your final aqueous buffer.

References

  • H-Tyr-Tyr-Leu-OH peptide YYL for Life Science Research - Mol Scientific. 2

  • Structural Evidence for the Aromatic–(i+1) Amine Hydrogen Bond in Peptides: L-Tyr-L-Tyr-L-Leu Monohydrate - IUCr Journals. 1

  • Removing Trifluoroacetic Acid (TFA) From Peptides - peptide.com. 6

  • TFA removal service: switch to acetate or HCl salt form of peptide - LifeTein.5

  • Should I Have TFA Removed from My Peptide? - LifeTein. 3

  • Horseradish Peroxidase Oxidation of Tyrosine-Containing Peptides and Their Subsequent Polymerization: A Kinetic Study - ACS Publications. 8

  • Post Cleavage Purification and Analysis of Peptides; TFA removal - peptide.com. 10

  • A novel tyrosine hyperoxidation enables selective peptide cleavage - PMC. 9

  • TFA Removal from Reaction - ResearchGate. 4

  • Mechanistic Insight into Tyrosine Oxidation at Carbon-Fiber Microelectrodes Revealed by Fast-Scan Cyclic Voltammetry - ACS Publications. 7

Sources

Technical Support Center: H-Tyr-Tyr-Leu-OH Experimental Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical support center to provide in-depth guidance and troubleshooting for experiments involving the tripeptide H-Tyr-Tyr-Leu-OH (YYL). This guide is structured to address common and complex challenges encountered during the synthesis, purification, characterization, and application of this tyrosine-rich peptide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and properties of H-Tyr-Tyr-Leu-OH.

1. What are the basic physicochemical properties of H-Tyr-Tyr-Leu-OH?

PropertyValueSource
Molecular Formula C24H31N3O6[1]
Molecular Weight 457.53 g/mol [1]
Sequence Tyr-Tyr-Leu (YYL)[1]
Appearance White to off-white lyophilized powder[1]
Purity (Typical) >95% (via HPLC)[1]

2. How should I store H-Tyr-Tyr-Leu-OH for optimal stability?

For long-term stability, lyophilized H-Tyr-Tyr-Leu-OH should be stored at -20°C or colder. The phenolic side chain of tyrosine is susceptible to oxidation, which can be initiated by exposure to oxygen, light, and trace metal ions.[2] To mitigate this, store the peptide in a tightly sealed vial, protected from light. For extended storage, flushing the vial with an inert gas like argon or nitrogen is recommended.

3. What is the best way to solubilize H-Tyr-Tyr-Leu-OH?

The solubility of a peptide is highly dependent on its amino acid sequence.[3][4] H-Tyr-Tyr-Leu-OH has a neutral overall charge at physiological pH. While some suppliers indicate solubility in water[1], peptides with a high content of hydrophobic residues (like Tyrosine and Leucine) may have limited aqueous solubility.[3]

Recommended Solubilization Protocol:

  • Start with a small test amount. Before dissolving the entire batch, test the solubility of a small aliquot.

  • Attempt to dissolve in sterile water or an aqueous buffer (e.g., PBS, pH 7.4). Sonication can aid dissolution.[5]

  • If aqueous solubility is low, use an organic solvent. Dissolve the peptide in a minimal volume of Dimethyl Sulfoxide (DMSO) and then slowly add this stock solution to your aqueous buffer while vortexing.[4][6]

    • For cell-based assays: Be mindful of the final DMSO concentration. Most cell lines can tolerate up to 0.5% DMSO, but primary cells may be sensitive to concentrations above 0.1%.[6] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[6]

4. What are the potential biological activities of H-Tyr-Tyr-Leu-OH?

While specific data on H-Tyr-Tyr-Leu-OH is limited, related peptides have shown notable biological effects.

  • Anxiolytic-like Activity: The tripeptide Tyr-Leu-Gly (YLG) has demonstrated potent anxiolytic-like activity in mice, mediated through the serotonin, dopamine, and GABA receptor systems.[7] Given the structural similarity, H-Tyr-Tyr-Leu-OH could be investigated for similar neurological effects.

  • Anti-angiogenic Potential: A tetrapeptide containing the Arg-Leu-Tyr-Glu sequence has been shown to inhibit VEGF-induced angiogenesis.[8] The Leu-Tyr motif is a key component, suggesting that H-Tyr-Tyr-Leu-OH could be explored in anti-angiogenesis research.

  • Antioxidant Properties: Peptides containing tyrosine have been shown to possess antioxidant activity, including scavenging free radicals and protecting cells from oxidative damage.[9]

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common experimental problems.

Synthesis & Purification

Problem 1: Low crude peptide yield after solid-phase peptide synthesis (SPPS).

  • Potential Cause: Incomplete coupling or deprotection, or peptide aggregation on the resin. Tyrosine-rich sequences can be prone to self-assembly and aggregation through π–π stacking interactions.[10][11]

  • Troubleshooting Workflow:

start Low Crude Yield test_cleavage Perform a small-scale test cleavage and analyze by MS start->test_cleavage ms_result Target mass present? test_cleavage->ms_result synthesis_issue Problem is likely in the synthesis (coupling/deprotection/aggregation) ms_result->synthesis_issue No cleavage_issue Problem is likely in the final cleavage or work-up ms_result->cleavage_issue Yes

Workflow for troubleshooting low peptide yield.

  • Solutions for Synthesis Issues:

    • Optimize Coupling: For the Tyr-Tyr coupling, which can be sterically hindered, consider using a more potent activating agent like HATU or HBTU.[12] Double coupling (repeating the coupling step) may also be necessary.

    • Improve Solvation: Switch the primary synthesis solvent from DMF to NMP, which can better solvate aggregating peptide chains.

    • Disrupt Secondary Structures: Perform the synthesis at an elevated temperature (e.g., 50-60°C) to help disrupt on-resin aggregation.

Problem 2: Poor peak shape and low recovery during HPLC purification.

  • Potential Cause: Peptide aggregation in the injection solvent or on the column, or secondary interactions with the stationary phase.

  • Solutions:

    • Modify Sample Solvent: If the peptide is not fully soluble in the initial mobile phase, this can cause peak tailing. Dissolve the crude peptide in a stronger solvent like DMSO first, then dilute with the mobile phase A.

    • Adjust HPLC Method:

      • Increase Column Temperature: Running the purification at 40-60°C can improve peak shape by increasing solubility and reducing mobile phase viscosity.

      • Optimize Gradient: A shallower gradient may be needed to resolve closely eluting impurities.

      • Change Ion-Pairing Agent: While 0.1% TFA is standard, for particularly stubborn peptides, switching to a different ion-pairing agent or adjusting its concentration might help.

Characterization & Stability

Problem 3: Mass spectrometry shows a peak at +16 Da or +32 Da from the expected mass.

  • Potential Cause: Oxidation of one or both tyrosine residues. The phenolic side chain of tyrosine is highly susceptible to oxidation, leading to the addition of one oxygen atom (+16 Da) to form a dihydroxyphenylalanine (DOPA) derivative, or two oxygen atoms (+32 Da).[13][14]

  • Solutions & Prevention:

    • Use High-Purity Solvents: Trace metal contaminants in solvents can catalyze oxidation.[2] Use fresh, HPLC-grade or MS-grade solvents.

    • Degas Buffers: For long-term experiments or when storing solutions, degas buffers to remove dissolved oxygen.

    • Protect from Light: Photo-oxidation is a significant degradation pathway for tyrosine.[2] Store solutions in amber vials or wrap vials in foil.

    • Work at Neutral or Slightly Acidic pH: Alkaline conditions can increase the rate of tyrosine oxidation.[2]

Problem 4: The peptide precipitates out of solution over time.

  • Potential Cause: Aggregation or formation of cross-linked dityrosine dimers. Oxidized tyrosine residues can react with each other to form covalent dityrosine cross-links, leading to insoluble multimers.[13][14]

  • Troubleshooting Decision Tree:

start Peptide Precipitation check_ms Analyze precipitate by MALDI-TOF MS start->check_ms ms_result Mass = 2 x MW - 2 Da? check_ms->ms_result dityrosine Dityrosine cross-linking is likely. Review storage and handling to prevent oxidation. ms_result->dityrosine Yes aggregation Simple aggregation. Re-solubilize in minimal DMSO and dilute into fresh, cold buffer. ms_result->aggregation No

Decision tree for troubleshooting peptide precipitation.

Biological Assays

Problem 5: Inconsistent or lower-than-expected activity in cell-based assays.

  • Potential Cause:

    • TFA Interference: Peptides are often supplied as TFA salts, which can be cytotoxic or interfere with cellular processes at even nanomolar concentrations.[1]

    • Peptide Degradation: Oxidation or aggregation in the culture media can lead to a loss of active peptide.

    • Solubility Issues: The peptide may be precipitating in the complex biological medium.

  • Solutions:

    • TFA Removal: If high sensitivity is required, consider a salt exchange procedure (e.g., HPLC with a different buffer system like acetate or formate, or ion-exchange chromatography).

    • Fresh Stock Solutions: Prepare fresh stock solutions of the peptide in DMSO and dilute them into media immediately before each experiment. Avoid repeated freeze-thaw cycles of peptide solutions.

    • Solubility Check: Before a large-scale experiment, test the solubility of the peptide at the final working concentration in the actual cell culture medium. If precipitation occurs, a lower concentration may be necessary.

Part 3: Experimental Protocols & Data

Protocol 1: General Method for HPLC Purification

This protocol provides a general starting point for the purification of crude H-Tyr-Tyr-Leu-OH.

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal volume of 10% Acetonitrile (ACN) in water. If solubility is poor, dissolve in 100% DMSO first, then dilute. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in ACN.

    • Detection: 220 nm and 280 nm (the latter is for the tyrosine aromatic ring).

  • Gradient Elution:

    • A typical starting gradient for a tripeptide would be 5-45% B over 40 minutes. This may need to be optimized based on the analytical HPLC profile of the crude material.

  • Fraction Collection & Analysis: Collect fractions across the main peak. Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions, freeze them completely at -80°C, and lyophilize to obtain the purified peptide as a white, fluffy powder.

Protocol 2: Quality Control by Mass Spectrometry
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified peptide in water. Dilute this to 10-100 fmol/µL in 50:50 ACN:water with 0.1% formic acid.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • MS1 Analysis (Full Scan):

    • Expected [M+H]+: 458.23

    • Expected [M+Na]+: 480.21

  • MS/MS Analysis (Fragmentation): Select the [M+H]+ ion for collision-induced dissociation (CID). The expected fragmentation pattern will yield b- and y-ions.

Theoretical MS/MS Fragmentation Data for H-Tyr-Tyr-Leu-OH

Ion TypeSequenceCalculated m/zIon TypeSequenceCalculated m/z
b1 Tyr164.07y1 Leu132.10
b2 Tyr-Tyr327.13y2 Tyr-Leu295.16
Immonium (Y) 136.08Immonium (L) 86.10

This table provides theoretical values. Actual spectra may show variations. The presence of strong immonium ions for Tyrosine (m/z 136.08) and Leucine (m/z 86.10) can help confirm the peptide's composition.[15]

References

  • The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. Pharmaceutical Research.
  • Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides.
  • Reactivity of peptidyl-tyrosine to hydroxyl
  • Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols.
  • Peptide solubility guidelines. ThermoFisher Scientific.
  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences.
  • A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science.
  • Tyrosine‐Rich Peptides as a Platform for Assembly and M
  • Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis. Journal of the American Chemical Society.
  • Peptide Handling Guideline.
  • Tyrosine-Rich Peptides as a Platform for Assembly and M
  • Peptide solubility. Bachem.
  • Mass Spectrometry - Fragmentation P
  • Identification of isomeric spin adducts of Leu-Tyr and Tyr-Leu free radicals using liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry.
  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. BenchChem.
  • A Technical Deep Dive into the Bioactive Cyclic Dipeptide: Cyclo(Tyr-Leu). BenchChem.
  • Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein. The FASEB Journal.
  • Marine proteins and peptides: Production, biological activities, and potential applic
  • H-Tyr-Tyr-Leu-OH peptide YYL for Life Science Research. Mol-Scientific.
  • MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5)-Phe-Nitro-Tyr Leucine Enkephalin. Journal of the American Society for Mass Spectrometry.
  • A Technical Guide to the Synthesis and Prepar
  • Tailoring a Tyrosine-Rich Peptide into Size- and Thickness-Controllable Nanofilms. ACS Omega.
  • Free tyrosine and tyrosine-rich peptide-dependent superoxide generation catalyzed by a copper-binding, threonine-rich neurotoxic peptide derived from prion protein.
  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry.
  • Mass spectrometry of peptides and proteins. Analytical Biochemistry.
  • The tetrapeptide Arg-Leu-Tyr-Glu inhibits VEGF-induced angiogenesis.
  • In vivo Biosynthesis of Tyrosine Analogs and their Concurrent Incorporation in a Residue-specific Manner for Enzyme Engineering. Chemical Science.
  • An In-depth Technical Guide to the Synthesis and Purific
  • Abalone visceral peptides containing Cys and Tyr exhibit strong in vitro antioxidant activity and cytoprotective effects against oxid
  • Mascot help: Peptide fragmentation.

Sources

addressing off-target effects of H-Tyr-tyr-leu-OH

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Investigating and Mitigating Off-Target Effects

Introduction

Welcome to the technical support center for H-Tyr-Tyr-Leu-OH. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this tripeptide in their experiments. H-Tyr-Tyr-Leu-OH, a sequence of Tyrosine-Tyrosine-Leucine, is a valuable tool in various research applications, from neuroscience to biochemical assays.[1] While peptides are often prized for their high specificity, it is crucial to acknowledge and address the potential for off-target effects to ensure data integrity and the successful translation of your research.[2][3]

Off-target effects occur when a compound interacts with unintended molecules, leading to unforeseen biological consequences that can confound experimental results or cause toxicity.[4][5] This guide provides a structured approach to understanding, identifying, and troubleshooting potential off-target effects of H-Tyr-Tyr-Leu-OH in a question-and-answer format.

Frequently Asked Questions (FAQs) - Understanding Off-Target Effects

Q1: What exactly are "off-target" effects in the context of a small peptide like H-Tyr-Tyr-Leu-OH?

A1: For a research peptide, an off-target effect is any biological activity that is not mediated by its intended molecular target. Peptides, despite their specificity, can sometimes bind to proteins with similar structural motifs or pockets.[5] For H-Tyr-Tyr-Leu-OH, this could manifest as:

  • Unintended Receptor/Enzyme Interaction: Binding to a receptor or enzyme that is not the primary focus of your study.

  • Signal Transduction Modulation: Activating or inhibiting a signaling pathway unrelated to its known mechanism of action.

  • Cytotoxicity: Causing cell death or stress through mechanisms other than the intended one.

Q2: Why is it important to consider off-target effects for a simple tripeptide?

A2: Even small molecules can have complex biological activities. The tyrosine residues in H-Tyr-Tyr-Leu-OH, for instance, are precursors for neurotransmitters and can be involved in various cellular signaling processes.[6] Undiscovered interactions can lead to misinterpretation of data, wasted resources, and challenges in reproducing results. Proactively investigating these effects is a hallmark of rigorous scientific research.

Q3: What are the common causes of inconsistent or unexpected results when using H-Tyr-Tyr-Leu-OH?

A3: Inconsistent results can stem from several factors beyond off-target effects. It's essential to rule out these common issues first:

  • Peptide Quality and Purity: Ensure you are using a high-purity, well-characterized peptide. Contaminants from synthesis, such as trifluoroacetate (TFA), can have their own biological effects.[7]

  • Solubility and Stability: Peptides can be prone to aggregation or degradation, especially if stored improperly.[7][8] Always follow the manufacturer's instructions for storage and solubilization.

  • Experimental Conditions: Variations in pH, temperature, or buffer composition can affect peptide activity and assay performance.[9]

Troubleshooting Guide: Investigating Potential Off-Target Effects

This section is designed to help you diagnose and address unexpected experimental outcomes.

Q4: My phenotypic assay (e.g., cell proliferation, migration) shows a significant effect with H-Tyr-Tyr-Leu-OH, but I'm not sure if it's through my intended target. What should I do next?

A4: This is a common scenario. The first step is to design experiments to de-risk the possibility of off-target effects. A logical workflow is essential.

G A Unexpected Phenotypic Effect Observed B Step 1: Validate On-Target Engagement - Competitive Binding Assay - Target Knockdown/Knockout A->B Is the effect mediated by the intended target? E On-Target Effect Confirmed B->E Yes F Effect is Likely Off-Target or Cytotoxic B->F No / Ambiguous C Step 2: Assess General Cytotoxicity - MTT, LDH, or Apoptosis Assays G No Cytotoxicity Observed C->G No H Cytotoxicity Detected C->H Yes (Re-evaluate concentrations) D Step 3: Counter-Screening - Screen against related targets or a panel of common off-targets I Proceed with Off-Target Identification D->I Yes / No F->C Is the peptide simply toxic? G->D Does it hit other known targets? G A Prepare Cells/Protein expressing the target B Add increasing concentrations of H-Tyr-Tyr-Leu-OH (competitor) A->B C Add a fixed concentration of a labeled known ligand B->C D Incubate to allow binding to reach equilibrium C->D E Wash to remove unbound ligands D->E F Measure the signal from the labeled ligand E->F G Analyze Data: Plot signal vs. competitor concentration F->G H Result: Decreased signal indicates competition and on-target engagement G->H

Caption: Workflow for a competitive binding assay.

Data Interpretation and Best Practices

ParameterBest Practice / InterpretationRationale
Peptide Aliquoting Upon receipt, aliquot lyophilized peptide into single-use amounts.Avoids repeated freeze-thaw cycles and contamination of the stock vial. [7]
Vehicle Control Always include a vehicle-only control in every experiment.Ensures that the solvent used to dissolve the peptide does not have an effect on its own.
Concentration Range Test a wide, logarithmic range of concentrations.Helps to clearly define the dose-response curve and identify the EC50 and potential toxicity at high concentrations.
Positive/Negative Controls Use a known activator/inhibitor of your pathway as a positive control and a scrambled or inactive peptide as a negative control.Validates that the assay is working correctly and that the observed effect is sequence-specific.

Conclusion

A thorough investigation of potential off-target effects is not an admission of a flawed molecule but rather a cornerstone of robust and reproducible science. By employing a systematic approach of target validation, cytotoxicity assessment, and counter-screening, researchers can confidently interpret their data and understand the true biological activity of H-Tyr-Tyr-Leu-OH. This diligence is essential for building a solid foundation for future discoveries and potential therapeutic applications.

References

  • Boparai, J. K., et al. (2020). TCR Fingerprinting and Off-Target Peptide Identification. Frontiers in Immunology. Available at: [Link]

  • GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Available at: [Link]

  • National Institutes of Health. H-Tyr-Ser-Leu-OH. Semantic Scholar. Available at: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Available at: [Link]

  • van den Heuvel, H., et al. (2018). Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. Journal of Immunology. Available at: [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • Roudko, V., et al. (2020). Methods to determine targets and off targets of TCR-based therapeutics. Cancer Immunology, Immunotherapy. Available at: [Link]

  • Stone, W. (2026). The government may soon lift restrictions on some peptide treatments. NPR. Available at: [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]

  • Muttenthaler, M., et al. (2022). Overcoming the Shortcomings of Peptide-Based Therapeutics. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, A., et al. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

  • Waters Corporation. (2017). Peptide Sample Prep Optimization and Troubleshooting. YouTube. Available at: [Link]

  • Thiageswaran, S. (2025). Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC. Separation Science. Available at: [Link]

  • Ansh Labs. Troubleshooting Immunoassays. Available at: [Link]

  • An, F., & Yoon, Y. J. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Cellular Biotechnology. Available at: [Link]

  • PubChem. H-Tyr-Leu-Ser-Leu-OH. Available at: [Link]

  • The American Journal of Managed Care. (2026). Oral Peptides: FAQs on Bioavailability, Safety, and Clinical Use. Available at: [Link]

  • PubChem. L-Tyrosine. Available at: [Link]

  • Megarity, C. (2026). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. YouTube. Available at: [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • van der Veken, V. J., et al. (2020). The role of the active site tyrosine in the mechanism of lytic polysaccharide monooxygenase. Chemical Science. Available at: [Link]

Sources

Technical Support Center: Interpreting Unexpected Data from H-Tyr-Tyr-Leu-OH Studies

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 30, 2026

Introduction

Welcome to the technical support guide for H-Tyr-Tyr-Leu-OH (H-Y-Y-L-OH), a tripeptide of significant interest in various research fields. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. The inherent physicochemical properties of this peptide, driven by its two tyrosine residues and a hydrophobic leucine, can lead to challenges in solubility, stability, and analytical characterization. This guide provides a structured, question-and-answer-based approach to diagnose and resolve common issues, ensuring the integrity and success of your experiments.

I. Troubleshooting Guide: Specific Experimental Issues

This section addresses specific, common problems encountered during the handling and analysis of H-Tyr-Tyr-Leu-OH. Each question is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.

Issue 1: Solubility and Aggregation Problems
Q1: My lyophilized H-Tyr-Tyr-Leu-OH powder won't dissolve in aqueous buffer (e.g., PBS, Tris). The solution is cloudy or has visible particulates. What's happening?

A1: Cause & Analysis

This is a frequent issue stemming from the peptide's structure. H-Tyr-Tyr-Leu-OH contains two aromatic, hydrophobic tyrosine residues and a hydrophobic leucine residue, which can lead to poor aqueous solubility and a high propensity for aggregation.[1][2][3] Peptide aggregation is the self-association of peptide molecules through non-covalent bonds, such as hydrophobic interactions and intermolecular hydrogen bonding, often resulting in an insoluble state.[4] This is particularly common when the pH of the solution is near the peptide's isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between molecules.[1][5]

Troubleshooting Protocol:

  • Initial Check: Before reconstitution, always centrifuge the vial to ensure all lyophilized powder is at the bottom.[3] Also, allow the peptide vial and your intended solvent to equilibrate to room temperature to prevent temperature-mismatch-induced aggregation.[6]

  • pH Adjustment: Since the peptide has a free C-terminal carboxyl group and an N-terminal amino group, its charge is pH-dependent.

    • For Acidic Peptides (Net Charge < 0): If your peptide has a net negative charge, try dissolving it in a small amount of a basic solution like 0.1M ammonium bicarbonate, then dilute to the final concentration with your aqueous buffer.[7]

    • For Basic Peptides (Net Charge > 0): If the peptide has a net positive charge, use a small amount of 10-25% acetic acid or 0.1% TFA to solubilize it before diluting.[3][7]

  • Use of Organic Co-solvents: For highly hydrophobic peptides, an organic solvent is often necessary for initial solubilization.[2][3]

    • Dissolve the peptide in a minimal volume of DMSO or DMF.

    • Once fully dissolved, slowly add the aqueous buffer to the peptide solution dropwise while gently vortexing.[7] This prevents the peptide from precipitating out of solution.

  • Sonication: If particulates remain, brief sonication (e.g., three 10-second bursts, cooling on ice in between) can help break up aggregates and enhance dissolution.[3]

G cluster_0 Troubleshooting Peptide Solubility start Lyophilized H-Y-Y-L-OH Powder check_temp Equilibrate vial & solvent to RT? dissolve_aq Attempt to dissolve in aqueous buffer (e.g., PBS) is_dissolved Is solution clear? success Success: Peptide is Solubilized fail Insoluble: Cloudy or Particulates Present use_organic Use Minimal Organic Solvent (DMSO/DMF) add_buffer Slowly add aqueous buffer while vortexing is_dissolved2 Is solution clear? sonicate Briefly sonicate the solution is_dissolved3 Is solution clear? re_lyophilize Precipitate formed. Re-lyophilize and restart with different solvent system.

Issue 2: Analytical Discrepancies (HPLC & Mass Spectrometry)
Q2: My reverse-phase HPLC (RP-HPLC) analysis shows multiple peaks, but the peptide should be >95% pure. What do these extra peaks represent?

A2: Cause & Analysis

Multiple peaks for a seemingly pure peptide can arise from several sources:

  • Oxidation: The two tyrosine residues are highly susceptible to oxidation, which can be triggered by exposure to oxygen, light, or trace metal ions.[8][9][10] Oxidation can add +16 Da (hydroxylation) or more to the peptide's mass, creating new, slightly more polar species that elute at different retention times in RP-HPLC.[8][11] Dityrosine formation (dimerization) is also a possibility.[9]

  • Aggregation: Peptide aggregates can sometimes appear as broad or poorly resolved peaks in an HPLC chromatogram.

  • Trifluoroacetic Acid (TFA) Adducts: Peptides are often supplied as TFA salts from purification.[12] In some cases, TFA can form adducts with the peptide, leading to peak splitting or shoulders.

  • Peptide Degradation: Depending on storage and handling, the peptide bond itself can undergo cleavage, although this is less common under standard conditions.[13]

Troubleshooting Protocol:

  • Analyze with Mass Spectrometry (LC-MS): The most direct way to identify the nature of the extra peaks is to use HPLC coupled with a mass spectrometer.

    • Expected Mass: The theoretical monoisotopic mass of H-Tyr-Tyr-Leu-OH (C24H31N3O6) is approximately 457.22 g/mol .

    • Check for Oxidized Species: Look for peaks corresponding to [M+16] (single oxidation), [M+32] (double oxidation), etc.

    • Check for Dimerization: Look for a peak at [2M+H] or similar, which would indicate dimerization.

  • Optimize HPLC Conditions:

    • Use Fresh Solvents: Always use high-purity, freshly prepared mobile phases to minimize contaminants.

    • Degas Solvents: Ensure mobile phases are properly degassed to prevent air bubbles and baseline noise.

  • Review Handling and Storage:

    • Store the lyophilized peptide at -20°C or -80°C, protected from light and moisture.[8]

    • When preparing solutions, use oxygen-free solvents if possible, especially for long-term storage.[2]

    • Prepare stock solutions fresh and avoid repeated freeze-thaw cycles.[14]

Q3: My mass spectrometry data shows an unexpected mass. It's not the expected molecular weight or a simple oxidation product. What could it be?

A3: Cause & Analysis

Unexpected masses in MS data can be perplexing. Beyond common modifications like oxidation, several other artifacts can be introduced during sample handling, storage, or the analysis itself.[15][16]

  • Adduct Formation: The peptide can form adducts with various ions present in the solvent or matrix.

    • Sodium ([M+Na]⁺): A mass shift of +22 Da (relative to [M+H]⁺).

    • Potassium ([M+K]⁺): A mass shift of +38 Da.

  • Solvent/Buffer Adducts: Components from your buffers or solvents can form adducts. For example, if using acetonitrile (ACN), you might see a [M+ACN+H]⁺ adduct (+41 Da).

  • In-source Fragmentation/Rearrangement: The conditions within the mass spectrometer's ion source can sometimes cause the peptide to fragment or rearrange.

  • Sample Contamination: Contaminants like keratin from dust or skin, or plasticizers from lab equipment, are common sources of unassigned masses.[16]

  • Sample Preparation Artifacts: Certain reagents used during sample prep can cause modifications. For example, some surfactants can lead to artificial modifications on certain residues.[17] Deamidation of asparagine or glutamine residues (not present in this peptide, but a common issue) can occur during sample prep, adding +1 Da.[18]

Troubleshooting Protocol & Data Interpretation:

  • Calculate Common Adducts: Before concluding the mass is from an unknown modification, calculate the expected masses for common adducts.

Adduct TypeMass Shift (from [M+H]⁺)Expected m/z for H-Y-Y-L-OH
Expected Ion [M+H]⁺ ~458.23
Sodium[M+Na]⁺~480.21
Potassium[M+K]⁺~496.20
Double-Charged[M+2H]²⁺~229.62
Oxidation (+16)[M+16+H]⁺~474.23
Dimer[2M+H]⁺~915.45
  • Blank Run Analysis: Run a blank injection (mobile phase only) to identify background ions and contaminants originating from the LC-MS system itself.

  • Review Sample Preparation: Scrutinize every step of your sample preparation. Were any unusual reagents used? Could there have been a source of contamination? Using low-binding polypropylene tubes instead of glass can help reduce non-specific binding and potential leaching.[19]

G cluster_1 Diagnosing Unexpected MS Peaks start Unexpected Peak in Mass Spectrum calc_adducts Calculate common adducts ([M+Na]⁺, [M+K]⁺) is_adduct Does mass match an adduct? adduct_found Identified as Adduct calc_mods Calculate common modifications ([M+16]⁺, [M+32]⁺) is_mod Does mass match a modification? mod_found Identified as Oxidation/Modification run_blank Run a solvent blank is_in_blank Is the peak in the blank? contaminant Identified as System Contaminant review_prep Review sample prep for unique reagents/artifacts

II. Frequently Asked Questions (FAQs)

Q4: Can the trifluoroacetic acid (TFA) from HPLC purification interfere with my biological assays?

A4: Yes, absolutely. Peptides are typically delivered as TFA salts, and residual TFA can be present in significant amounts (10-45%).[12] Even nanomolar concentrations of TFA have been shown to interfere with cellular assays, sometimes inhibiting proliferation or affecting cell viability.[12] If you are conducting sensitive cell-based experiments, it is highly recommended to perform a salt exchange (e.g., via dialysis or another round of HPLC with a different buffer system like acetate or formate) or to purchase the peptide with a TFA-removal service.

Q5: I've observed lower-than-expected biological activity in my experiment. Could this be related to the peptide?

A5: Yes, several factors related to the peptide itself can lead to reduced activity:

  • Inaccurate Concentration: If the peptide was not fully solubilized, the actual concentration in your solution will be lower than calculated. This is a primary reason for underperforming experiments. Always ensure your peptide is fully dissolved.

  • Oxidation: Oxidation of the tyrosine residues can alter the peptide's conformation and its ability to bind to its target, potentially reducing or eliminating its biological activity.[9]

  • Aggregation: Aggregated peptides are typically biologically inactive. If your peptide solution has been stored for a long time or handled improperly, aggregation may have occurred.[5][20]

  • Improper Storage: Repeated freeze-thaw cycles can degrade the peptide over time.[14] It is best to aliquot your stock solution into single-use volumes to maintain stability.

Q6: My lyophilized H-Tyr-Tyr-Leu-OH powder has turned slightly yellow. Is it still usable?

A6: A yellowish discoloration of a tyrosine-containing peptide is often a visual indicator of oxidation and potential degradation.[8] While minor discoloration might not significantly impact all applications, it is a strong warning sign. For sensitive quantitative or cell-based assays, it is highly recommended to discard the discolored peptide and use a fresh, properly stored vial to ensure data reproducibility and accuracy.[8]

III. Appendix: Key Experimental Protocols

Protocol 1: Recommended Reconstitution of H-Tyr-Tyr-Leu-OH
  • Preparation: Before opening, bring the peptide vial to room temperature in a desiccator to prevent moisture condensation. Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to collect all the lyophilized powder at the bottom of the tube.[3]

  • Initial Solubilization (Hydrophobic Peptide Strategy):

    • Add a minimal volume of pure, sterile DMSO to the vial to achieve a high concentration (e.g., 10-20 mg/mL).

    • Gently vortex or pipette up and down until the powder is completely dissolved and the solution is clear.

  • Dilution into Aqueous Buffer:

    • Take your desired volume from the DMSO stock solution.

    • Slowly add the stock solution drop-by-drop into your final aqueous buffer (e.g., PBS, cell culture media) while the buffer is being gently vortexed or stirred.[7]

    • Crucial: Do not add the aqueous buffer directly to the concentrated DMSO stock, as this is more likely to cause precipitation.

  • Final Check & Storage:

    • Ensure the final solution is clear and free of particulates.

    • For storage, create single-use aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[14]

Protocol 2: HPLC-MS Analysis for Purity and Oxidation Check
  • Sample Preparation:

    • Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a suitable solvent, such as sterile, deionized water with a small amount of DMSO if needed for solubility.

    • Dilute the stock solution to a final concentration appropriate for your instrument (e.g., 10-100 µg/mL) using the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid).[8]

  • LC Conditions (Example):

    • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min

    • Detection: UV at 220 nm and 280 nm (for the tyrosine aromatic rings).

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Range: m/z 150-1200

    • Data Analysis: Look for the expected [M+H]⁺ ion (~458.23 m/z) and potential oxidized species [M+16+H]⁺ (~474.23 m/z) and [M+32+H]⁺ (~490.23 m/z). Also check for common adducts and dimers as listed in the table above.

References

  • Ji, Y., Liu, M., Bachschmid, M. M., Costello, C. E., & Lin, C. (2015). Surfactant-Induced Artifacts during Proteomic Sample Preparation. Analytical Chemistry, 87(11), 5500–5504. [Link]

  • Karty, J. A., Ireland, M. M., Brun, Y. V., & Reilly, J. P. (2002). Artifacts and unassigned masses encountered in peptide mass mapping. Journal of Chromatography B, 782(1-2), 363–383. [Link]

  • Mizushige, T., Uchida, T., & Ohinata, K. (2020). Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. Scientific Reports, 10(1), 2389. [Link]

  • Sharma, B. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved March 30, 2026, from [Link]

  • BioStrata Research. (2026, March 22). Peptide Solubility & Reconstitution. [Link]

  • MolScientific. (n.d.). H-Tyr-Tyr-Leu-OH peptide YYL for Life Science Research. Retrieved March 30, 2026, from [Link]

  • SB-PEPTIDE. (n.d.). Peptide solubility guidelines. Retrieved March 30, 2026, from [Link]

  • Various Authors. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]

  • Various Authors. (2002). Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking. Peptides, 23(12), 2105-2112. [Link]

  • Various Authors. (2012). Determination of Deamidation Artifacts Introduced by Sample Preparation Using 18O-Labeling and Tandem Mass Spectrometry Analysis. Analytical Chemistry, 84(15), 6489–6496. [Link]

  • Various Authors. (2016). Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis. Journal of the American Chemical Society, 138(25), 7856–7864. [Link]

  • Various Authors. (2018). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 9(4), 934-940. [Link]

  • Various Authors. (2009). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptide Science, 92(5), 347-360. [Link]

  • Various Authors. (n.d.). Common errors in mass spectrometry-based analysis of post-translational modifications. Proteomics. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Effects of H-Tyr-Tyr-Leu-OH

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a novel peptide sequence to a validated biological effect is both an art and a science. This guide provides an in-depth, experience-driven comparison of methods to elucidate and validate the biological activities of the tripeptide H-Tyr-Tyr-Leu-OH. We will move beyond a simple listing of protocols to explain the strategic reasoning behind experimental choices, ensuring a robust and self-validating approach to your research.

Part 1: Initial Characterization and Hypothesis Generation

Before embarking on extensive biological assays, it is crucial to characterize the peptide and form initial hypotheses about its potential function. The structure of H-Tyr-Tyr-Leu-OH, containing two tyrosine residues and a leucine residue, provides clues. Tyrosine is a precursor for neurotransmitters like dopamine and norepinephrine, and peptides containing tyrosine have been investigated for neuroprotective and antidepressant effects.[1][2][3][4] Additionally, dipeptides such as H-Tyr-Tyr-OH and H-Tyr-Phe-OH have demonstrated antihypertensive activity through the inhibition of the angiotensin-converting enzyme (ACE).[5][6][7]

Therefore, our initial validation strategy will be twofold: exploring potential neurological and cardiovascular effects.

Workflow for Initial Assessment

G cluster_0 Phase 1: In Silico & Physicochemical Analysis cluster_1 Phase 2: Broad In Vitro Screening cluster_2 Phase 3: Hypothesis-Driven Assays Peptide_Synthesis Peptide Synthesis & Purification (HPLC, Mass Spectrometry) Structural_Prediction 3D Structure Prediction (Computational Modeling) Peptide_Synthesis->Structural_Prediction Physicochemical_Characterization Solubility, Stability (pH, temp) Structural_Prediction->Physicochemical_Characterization Cell_Viability Cytotoxicity Screening (e.g., MTT, LDH assays on relevant cell lines) Physicochemical_Characterization->Cell_Viability Receptor_Binding Broad Receptor Binding Panel (e.g., GPCRs, ion channels) Cell_Viability->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., ACE, proteases) Receptor_Binding->Enzyme_Inhibition Neurological_Assays Neuronal Cell-Based Assays (e.g., Neuroprotection, Neurite Outgrowth) Enzyme_Inhibition->Neurological_Assays Cardiovascular_Assays Cardiovascular Cell-Based Assays (e.g., Angiotensin II-induced cell proliferation) Enzyme_Inhibition->Cardiovascular_Assays

Caption: Initial workflow for H-Tyr-Tyr-Leu-OH characterization.

Part 2: Comparative Analysis of In Vitro Validation Methods

Once initial characterization is complete, a tiered approach to in vitro testing is recommended. This allows for a cost-effective and logical progression from broad screening to more specific, hypothesis-driven assays.

Tier 1: Foundational Assays for Safety and Broad Activity

These initial assays are critical for establishing a baseline understanding of the peptide's interaction with biological systems.

Assay TypeMethodPurposeKey MetricsProsCons
Cytotoxicity MTT, MTS, or LDH release assays on relevant cell lines (e.g., HEK293, neuronal cells, endothelial cells).[8][9]To determine the concentration range at which the peptide is non-toxic.IC50/CC50Simple, high-throughput, cost-effective.May not fully replicate in vivo toxicity.
Enzyme Inhibition Fluorometric or colorimetric assays for key enzymes like ACE.[5][10]To screen for direct inhibitory effects on enzymes implicated in cardiovascular regulation.IC50Direct measure of a specific molecular interaction.Limited to a predefined set of enzymes.
Receptor Binding Radioligand binding assays or competitive binding assays against a panel of receptors.To identify potential molecular targets.Ki, IC50Broad screening can uncover unexpected targets.Can be expensive; may not distinguish between agonists and antagonists.

Experimental Protocol: ACE Inhibition Assay (Fluorometric)

  • Preparation: Prepare a stock solution of H-Tyr-Tyr-Leu-OH in a suitable buffer (e.g., PBS).

  • Reaction Mixture: In a 96-well plate, combine the ACE enzyme, a fluorogenic substrate (e.g., Abz-Gly-p-Phe(NO2)-Pro-OH), and varying concentrations of H-Tyr-Tyr-Leu-OH.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measurement: Measure the fluorescence intensity using a plate reader. The cleavage of the substrate by ACE results in an increase in fluorescence.

  • Analysis: Calculate the percentage of ACE inhibition for each peptide concentration and determine the IC50 value.

Rationale: This assay provides a direct and quantitative measure of the peptide's ability to inhibit ACE, a key regulator of blood pressure. A positive result would strongly suggest a potential antihypertensive effect.

Tier 2: Hypothesis-Driven Cell-Based Assays

Based on the initial screening, more focused cell-based assays can be employed to investigate specific biological pathways.

Scenario 1: Positive Hit in ACE Inhibition Assay

If H-Tyr-Tyr-Leu-OH inhibits ACE, the next logical step is to investigate its effects on vascular cells.

Signaling Pathway: Angiotensin II and Vascular Smooth Muscle Cell (VSMC) Proliferation

G Angiotensin_II Angiotensin II AT1R AT1 Receptor Angiotensin_II->AT1R Activates PLC PLC AT1R->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Proliferation VSMC Proliferation MAPK_Pathway->Proliferation H_Tyr_Tyr_Leu_OH H-Tyr-Tyr-Leu-OH ACE ACE H_Tyr_Tyr_Leu_OH->ACE Inhibits ACE->Angiotensin_II Produces

Caption: ACE inhibition by H-Tyr-Tyr-Leu-OH can reduce VSMC proliferation.

Recommended Assay: An anti-proliferative assay using Angiotensin II-stimulated vascular smooth muscle cells. A reduction in proliferation would provide cellular validation of the enzymatic data.

Scenario 2: Indication of Neurological Activity

If initial screens suggest interaction with neuronal receptors or the peptide shows structural similarity to known neuroactive peptides, the focus shifts to neuronal cell models.

Recommended Assays:

  • Neuroprotection Assay: Using a neurotoxin (e.g., glutamate or H2O2) to induce cell death in a neuronal cell line (e.g., SH-SY5Y) and assessing the protective effect of H-Tyr-Tyr-Leu-OH.

  • Neurite Outgrowth Assay: Quantifying the ability of the peptide to promote the growth of neurites in a neuronal cell line, which is indicative of neurotrophic activity.

Part 3: Transitioning to In Vivo Validation

Positive and reproducible in vitro data are the gateway to in vivo studies. The choice of animal model is critical and should be guided by the in vitro findings.

Comparison of In Vivo Models

ModelApplicationKey MeasurementsProsCons
Spontaneously Hypertensive Rats (SHR) Antihypertensive effectsBlood pressure (telemetry or tail-cuff), heart rate.[5]Gold standard for hypertension research; clinically relevant.Can be expensive; requires specialized equipment.
Forced Swim Test / Tail Suspension Test (Mice) Antidepressant-like activityImmobility time.[2][3]Well-established models for screening antidepressant potential.Can have false positives; does not fully recapitulate human depression.
Acute Toxicity Study (Mice or Rats) General toxicityObservation of clinical signs, body weight changes, gross necropsy.[11]Provides essential safety data for further development.Does not provide information on chronic toxicity.

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats

  • Acclimation: Acclimate SHR to the testing environment and blood pressure measurement procedure (e.g., tail-cuff method) for several days.

  • Baseline Measurement: Record baseline systolic and diastolic blood pressure for each animal.

  • Administration: Administer H-Tyr-Tyr-Leu-OH (or vehicle control) via a relevant route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dose Measurement: Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Compare the changes in blood pressure between the treated and control groups.

Rationale: This experiment directly assesses the physiological effect of the peptide on blood pressure in a disease-relevant model. A significant reduction in blood pressure would be a strong indicator of therapeutic potential.

Part 4: Pharmacokinetic Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) of H-Tyr-Tyr-Leu-OH is crucial for interpreting in vivo data and for any future therapeutic development.

Workflow for Preliminary PK/PD Assessment

G Dosing Peptide Administration (IV, IP, PO) Sampling Blood/Tissue Sampling at Time Points Dosing->Sampling PD_Measurement Pharmacodynamic Measurement (e.g., Blood Pressure) Dosing->PD_Measurement Quantification Peptide Quantification (LC-MS/MS or ELISA) Sampling->Quantification PK_Modeling Pharmacokinetic Modeling (Cmax, T1/2, AUC) Quantification->PK_Modeling PK_PD_Correlation PK/PD Correlation PK_Modeling->PK_PD_Correlation PD_Measurement->PK_PD_Correlation

Sources

Comparative Guide: H-Tyr-Tyr-Leu-OH (YYL) vs. Classical Neuropeptides in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics transition from niche applications to mainstream pharmacology, distinguishing between classical receptor-mediated neuropeptides and structurally functional short peptides is critical. While classical neuropeptides like Leu-Enkephalin act as highly specific biochemical keys for G-protein coupled receptors (GPCRs), the tripeptide H-Tyr-Tyr-Leu-OH (YYL) represents a different class of bioactive molecules. YYL leverages its unique physicochemical architecture to act simultaneously as a potent antioxidant and a self-assembling biomaterial[1].

This guide provides a rigorous, data-driven comparison of YYL against classical neuropeptides, equipping researchers with the mechanistic insights and validated protocols necessary for advanced drug development.

Part 1: Structural and Mechanistic Divergence

To understand YYL's utility, we must contrast its mechanism of action with classical neuropeptides. Classical neuropeptides (e.g., Neuropeptide Y, Leu-Enkephalin, Kyotorphin) exert their effects by binding to specific extracellular receptors, triggering intracellular signaling cascades.

In contrast, YYL’s efficacy is driven by its intrinsic biophysical and chemical properties:

  • Antioxidant Capacity: The tandem Tyrosine (Tyr-Tyr) residues provide a high density of phenolic hydroxyl groups. These groups act as potent hydrogen donors, rapidly scavenging hydroxyl radicals and hydrogen peroxide to mitigate oxidative stress[2].

  • Supramolecular Self-Assembly: The rigid aromatic rings of the Tyrosine residues facilitate hydrophobic π-π stacking, while the Leucine (Leu) residue introduces a flexible alkane side chain. This specific structural combination allows YYL to spontaneously self-assemble into mesoporous 3D microgels, making it an exceptional candidate for targeted drug encapsulation[1].

Quantitative Data: YYL vs. Classical Neuropeptides
FeatureH-Tyr-Tyr-Leu-OH (YYL)Leu-Enkephalin (YGGFL)Kyotorphin (YR)Neuropeptide Y (NPY)
Sequence Length 3 Amino Acids5 Amino Acids2 Amino Acids36 Amino Acids
Molecular Weight 457.53 Da555.62 Da337.37 Da4271.7 Da
Primary Mechanism ROS Scavenging / Self-AssemblyDelta-Opioid Receptor (DOR) AgonistMet-enkephalin release stimulatorGPCR (Y1-Y5) Agonist
Structural Trait Rigid aromatic rings, flexible alkaneN-terminal Tyrosine crucial for GPCRSimple basic-aromatic dipeptideC-terminal amide, folded hairpin
Key Application Antioxidant microgels, Drug deliveryAnalgesia, Opioid researchNeuromodulation, Pain regulationFeeding behavior, Anxiety models
Part 2: Experimental Workflows & Self-Validating Protocols

A critical failure point in many published peptide studies is the lack of orthogonal validation and the presence of synthesis artifacts. As an application scientist, I frequently see researchers misattribute cellular responses to a peptide's sequence when the true culprit is a contaminant.

Below is a field-proven, self-validating workflow designed to accurately assess YYL’s antioxidant and structural capacity while ruling out classical GPCR-mediated activity.

Protocol: Differentiating YYL Antioxidant Capacity from GPCR-Mediated Activity

Step 1: Peptide Preparation and The "TFA Problem" (Crucial) Causality: By default, custom synthetic peptides are delivered as lyophilized trifluoroacetic acid (TFA) salts, containing up to 10-45% TFA. TFA in nM concentrations can cause inexplicable discrepancies in cellular assays—it artificially inhibits cellular proliferation and acts as an unintended allosteric modulator of the glycine receptor (GlyR)[3]. Action: Before any assay, subject YYL and Leu-Enkephalin to a TFA removal service or perform in-house counter-ion exchange (e.g., using HCl) to yield the acetate or chloride salt form.

Step 2: The Self-Validating Orthogonal Assay Matrix To prove YYL acts via direct ROS scavenging rather than receptor activation, we run two parallel systems.

  • System A (Antioxidant/Neuroprotection): Seed SH-SY5Y neuroblastoma cells and stress them with 500 µM H₂O₂. Treat with 10-50 µM YYL. Validation: Measure intracellular ROS via DCFDA fluorescence and cell viability via MTT. A valid result requires an inverse correlation: a dose-dependent decrease in ROS must perfectly track with an increase in cell viability[2]. Leu-Enkephalin is used as a negative control here (it should show no ROS scavenging).

  • System B (GPCR Activation Control): Use a Forskolin-stimulated cAMP assay. Classical neuropeptides like Leu-Enkephalin bind the Delta-Opioid Receptor (DOR), inhibiting adenylate cyclase and dropping cAMP levels. Validation: YYL must show no significant cAMP reduction. This proves its neuroprotective effects in System A are purely chemical (ROS scavenging) and non-GPCR mediated.

Step 3: Self-Assembly Verification (Biophysical Validation) Causality: To utilize YYL for drug delivery, we must confirm its transition from a monomeric peptide to a 3D microgel[1]. Action: Dissolve YYL in aqueous solution and subject it to temperature-controlled incubation. Use Circular Dichroism (CD) to confirm the formation of β-folds and random coils, and Scanning Electron Microscopy (SEM) to visually validate the mesoporous microgel network[1].

Part 3: Mechanistic Visualization

The following diagram maps the divergent functional pathways of YYL's biophysical properties against the classical receptor-mediated signaling of Leu-Enkephalin.

PeptideMechanisms YYL H-Tyr-Tyr-Leu-OH (YYL) Tripeptide Phenolic Phenolic OH Groups (Hydrogen Donation) YYL->Phenolic Structural feature Assembly Hydrophobic Alkane Chain (Self-Assembly) YYL->Assembly Structural feature ROS ROS Scavenging (↓ Hydroxyl Radicals) Phenolic->ROS Antioxidant action Microgel 3D Microgel Formation (Drug Encapsulation) Assembly->Microgel π-π stacking YGGFL Leu-Enkephalin (YGGFL) Pentapeptide DOR Delta-Opioid Receptor (GPCR Binding) YGGFL->DOR High affinity binding cAMP Adenylate Cyclase Inhibition (↓ cAMP) DOR->cAMP G-protein signaling Analgesia Neuromodulation (Analgesia) cAMP->Analgesia Physiological effect

Mechanistic divergence: YYL's structural self-assembly vs. GPCR-mediated classical neuropeptides.

Sources

A Comparative Guide to H-Tyr-Tyr-Leu-OH and Its Synthetic Peptide Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptide research and drug development, the tripeptide H-Tyr-Tyr-Leu-OH and its synthetic analogs represent a compelling area of study. This guide provides an in-depth, objective comparison of the parent peptide with its engineered counterparts, supported by experimental data and established methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.

Introduction to H-Tyr-Tyr-Leu-OH: A Peptide of Interest

The tripeptide H-Tyr-Tyr-Leu-OH, composed of two tyrosine residues and one leucine residue, has garnered attention for its potential biological activities. While the specific functions of this exact tripeptide are not as extensively documented as some other neuropeptides, the constituent amino acids and related sequences suggest its involvement in various physiological processes. Tyrosine is a precursor to key neurotransmitters like dopamine and norepinephrine, and peptides containing tyrosine residues often exhibit antioxidant properties and play roles in neuroscience and metabolic regulation[1][2][3][4][5]. The "Tyr-Leu" motif itself has been identified in peptides with anxiolytic and antidepressant-like activities[6][7][8].

The development of synthetic peptide analogs is driven by the need to overcome the inherent limitations of natural peptides as therapeutic agents. These limitations often include poor in vivo stability due to enzymatic degradation, low bioavailability, and a lack of receptor selectivity. By modifying the peptide sequence—for instance, by substituting amino acids, altering the stereochemistry (L- to D-amino acids), or modifying the N- or C-terminus—researchers can engineer analogs with enhanced therapeutic profiles[9][10][11].

Physicochemical Properties: A Head-to-Head Comparison

The utility of a peptide in research and therapeutic applications is fundamentally linked to its physicochemical properties. Modifications in synthetic analogs can significantly alter these characteristics.

PropertyH-Tyr-Tyr-Leu-OHSynthetic Analog Example (e.g., with D-amino acid substitution)Rationale for Change
Molecular Weight ~471.5 g/mol Variable, but often similar to the parent peptide.Depends on the specific amino acid substitutions.
Solubility Moderately soluble in aqueous solutions.Can be engineered for enhanced solubility (e.g., by adding polar residues) or lipophilicity for better membrane permeability.To improve formulation characteristics and bioavailability.
Stability (in vitro) Susceptible to degradation by proteases.Increased resistance to enzymatic degradation.D-amino acids are not recognized by most proteases, leading to a longer half-life.
Purity (Post-Synthesis) Typically high (>95%) with standard synthesis and purification.Purity is dependent on the success of the synthesis and purification protocols.High purity is crucial for accurate biological assays and to avoid off-target effects.
Biological Activity and Performance: The Impact of Synthetic Modification

The primary goal of creating synthetic peptide analogs is to modulate their biological activity. This can manifest as increased potency, enhanced receptor selectivity, or improved in vivo efficacy.

Biological ParameterH-Tyr-Tyr-Leu-OHSynthetic Analog ExampleSupporting Experimental Insights
Receptor Binding Affinity Varies depending on the target receptor.Can be significantly increased or decreased.Modifications to key binding residues can enhance interaction with the target receptor. For example, substituting an amino acid to create a more favorable interaction with a receptor's binding pocket can increase affinity.
In Vitro Efficacy Baseline activity.Often shows enhanced potency (lower EC50 or IC50 values).Increased stability and receptor affinity typically translate to greater efficacy in cell-based assays.
In Vivo Stability & Half-Life Generally short due to rapid enzymatic cleavage.Significantly longer half-life.Studies on other peptide analogs have shown that N-terminal modifications and D-amino acid substitutions can dramatically increase stability in blood plasma[9][11].
Off-Target Effects Potential for interactions with multiple receptor subtypes.Can be designed for higher receptor selectivity.Strategic amino acid substitutions can reduce binding to unintended receptors, thereby minimizing side effects.
Experimental Protocols: A Guide to Synthesis, Purification, and Analysis

The integrity of any comparative study rests on robust and reproducible experimental methodologies. Below are detailed protocols for the synthesis, purification, and analysis of H-Tyr-Tyr-Leu-OH and its analogs.

Solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry is the standard method for producing these peptides[12][13][14].

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection 1. Amino_Acid_Coupling Amino Acid Coupling (HBTU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling 2. Washing Washing (DMF) Amino_Acid_Coupling->Washing 3. Repeat Repeat for each Amino Acid Washing->Repeat 4. Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage 5. Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation 6. Purification Purification (RP-HPLC) Precipitation->Purification 7.

Caption: A generalized workflow for solid-phase peptide synthesis.

Step-by-Step Protocol:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide or a pre-loaded Wang resin for a C-terminal carboxylic acid). Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF)[15].

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid by treating with a solution of 20% piperidine in DMF[13].

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). Add this activated amino acid to the resin to form the peptide bond[12][14].

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water[13].

  • Precipitation and Collection: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Collect the precipitated peptide by centrifugation[12].

RP-HPLC is the gold standard for purifying synthetic peptides[16][17][18].

Workflow for Peptide Purification:

HPLC_Purification Crude_Peptide Dissolve Crude Peptide in Aqueous Solvent Injection Inject onto RP-HPLC Column (e.g., C18) Crude_Peptide->Injection Gradient_Elution Gradient Elution (Water/Acetonitrile with TFA) Injection->Gradient_Elution Fraction_Collection Collect Fractions Based on UV Absorbance Gradient_Elution->Fraction_Collection Analysis Analyze Fractions (Analytical HPLC/LC-MS) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization

Caption: The standard workflow for peptide purification using RP-HPLC.

Step-by-Step Protocol:

  • Column and Solvents: Use a C18 reversed-phase column. The mobile phases typically consist of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile)[19].

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a suitable aqueous buffer.

  • Gradient Elution: Inject the dissolved peptide onto the column and elute with a linear gradient of increasing Solvent B concentration. The hydrophobic peptide will bind to the C18 stationary phase and elute as the concentration of the organic solvent (acetonitrile) increases.

  • Detection and Fraction Collection: Monitor the column effluent using a UV detector, typically at wavelengths of 214 nm and 280 nm (due to the presence of tyrosine residues)[16]. Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final purified peptide as a white, fluffy powder.

Case Study: Enhancing Anxiolytic-Like Activity through Analog Design

Research on the dipeptide Tyr-Leu (YL) has demonstrated its anxiolytic-like activity. A study on the tripeptide Tyr-Leu-Gly (YLG), an analog found in bovine αS-casein, showed that it also possesses potent anxiolytic-like effects[6]. Interestingly, while YLG's activity was blocked by antagonists of serotonin, dopamine, and GABA receptors, it did not directly bind to these receptors, suggesting an indirect mechanism of action. This highlights how even minor modifications to the core Tyr-Leu sequence can influence biological activity and mechanism.

Future Directions and Considerations

The design of synthetic peptide analogs is a dynamic field. Future research will likely focus on:

  • Novel Amino Acid Substitutions: Incorporating unnatural amino acids to further enhance stability and potency[20][21].

  • Peptidomimetics: Developing non-peptide backbones that mimic the peptide's structure but are resistant to proteolysis.

  • Advanced Delivery Systems: Engineering peptides for targeted delivery to specific tissues or cells to maximize efficacy and minimize side effects[22].

When embarking on a project involving H-Tyr-Tyr-Leu-OH or its analogs, it is crucial to clearly define the desired properties of the final molecule. This will guide the design and selection of appropriate modifications and analytical techniques.

References

  • National Center for Biotechnology Information. (n.d.). Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein. PubMed. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. PubMed Central. Retrieved from [Link][16]

  • National Center for Biotechnology Information. (n.d.). Peptide recognition by a synthetic receptor at subnanomolar concentrations. PubMed Central. Retrieved from [Link][23]

  • National Center for Biotechnology Information. (n.d.). Some analogs of Tyr-MIF-1 affect passive avoidance behavior but not motor activity in rats. PubMed. Retrieved from [Link][10]

  • MDPI. (2023). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Retrieved from [Link][9]

  • MDPI. (2025). Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. Retrieved from [Link][24]

  • Bio-protocol. (2025). Peptide Synthesis. Retrieved from [Link][13]

  • Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides. Retrieved from [17]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link][19]

  • Humana Press. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link][18]

  • Royal Society of Chemistry. (n.d.). In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering. Retrieved from [Link][20]

  • ResearchGate. (2016). In vivo Biosynthesis of Tyrosine Analogs and their Concurrent Incorporation in a Residue-specific Manner for Enzyme Engineering. Retrieved from [Link][21]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link][15]

  • Google Patents. (n.d.). DE69926061T2 - METHOD AND COMPOSITIONS FOR THE PEPTIDE SYNTHESIS (T-20). Retrieved from [14]

  • Royal Society of Chemistry. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Retrieved from [Link][22]

  • SciSpace. (1999). Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. Retrieved from [Link][11]

  • PubChem. (n.d.). L-Tyrosine. Retrieved from [Link][4]

  • PubChem. (n.d.). L-Tyrosyl-L-leucine. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Tyrosine. Retrieved from [Link][5]

Sources

A Senior Application Scientist's Guide to High-Integrity Experimental Controls for H-Tyr-Tyr-Leu-OH Studies

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

In the landscape of peptide-based research and drug development, the reproducibility and validity of experimental findings are paramount. The tripeptide H-Tyr-Tyr-Leu-OH, like many novel bioactive peptides, requires a meticulously designed experimental framework to accurately elucidate its biological functions and therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven approach to designing and implementing experimental controls that ensure data integrity and mechanistic clarity.

Our philosophy is that every protocol must be a self-validating system. The controls are not merely procedural checkboxes; they are integrated components that confirm the assay's performance and isolate the specific effects of the peptide, thereby building a foundation of trustworthiness for every piece of data generated.

Part 1: The Foundational Triumvirate of Controls

For any in vitro or in vivo study involving H-Tyr-Tyr-Leu-OH, three types of controls are non-negotiable. Their absence undermines the ability to make any definitive claims about the peptide's activity.

The Vehicle Control: Isolating the Active Ingredient

The vehicle control consists of the solvent used to dissolve the peptide (e.g., DMSO, PBS) administered to cells or animals at the same final concentration as the experimental group, but without the peptide.[1]

  • Causality Explained: Many solvents, particularly DMSO, can exert biological effects that may confound results, including altering cell morphology, inducing stress responses, or even having modest anti-inflammatory properties.[2] The vehicle control is essential to confidently attribute any observed effects solely to the drug and not the solvent.[3] In a well-designed assay, the response from the vehicle control should be comparable to that of the untreated or baseline group.[3]

The Negative Control: Proving Sequence Specificity

A robust negative control is critical for demonstrating that the biological effect is due to the specific amino acid sequence of H-Tyr-Tyr-Leu-OH and not merely a non-specific effect of its chemical properties (e.g., charge, hydrophobicity). The gold standard for this is a scrambled peptide .

  • Causality Explained: A scrambled peptide is synthesized with the same amino acid composition as the active peptide but in a randomized sequence (e.g., H-Leu-Tyr-Tyr-OH).[4][5] This control should be physicochemically similar but biologically inactive. If the scrambled peptide elicits the same response as H-Tyr-Tyr-Leu-OH, it strongly suggests the observed effect is not sequence-specific, invalidating the primary hypothesis.[6][7] This control is paramount for validating the specificity of the active peptide.[5]

The Positive Control: Validating the Assay System

A positive control is a known substance or treatment that is expected to produce the effect you are measuring. Its inclusion confirms that your experimental setup, from the reagents to the cell line, is working correctly and is capable of detecting the biological response .[8]

  • Causality Explained: For example, if investigating the anti-inflammatory properties of H-Tyr-Tyr-Leu-OH in a lipopolysaccharide (LPS)-stimulated macrophage model, a known anti-inflammatory agent like Dexamethasone would be an appropriate positive control.[9] If the positive control fails to produce the expected result (e.g., Dexamethasone does not reduce cytokine production), the experiment is considered invalid, as it indicates a systemic failure in the assay.[8]

Workflow for Foundational Experimental Design

G cluster_0 Reagent Preparation cluster_1 Experimental Groups (Cell-Based Assay) cluster_2 Analysis & Interpretation A H-Tyr-Tyr-Leu-OH (Test Article) G Group 3: Test Article (H-Tyr-Tyr-Leu-OH) A->G B Vehicle (e.g., 0.1% DMSO in Media) F Group 2: Vehicle Control B->F C Scrambled Peptide (H-Leu-Tyr-Tyr-OH) (Negative Control) H Group 4: Negative Control (Scrambled) C->H D Known Active Compound (Positive Control) I Group 5: Positive Control D->I E Group 1: Untreated Cells (Baseline) J Biological Readout (e.g., ELISA, qPCR, Viability Assay) E:e->J:w F:e->J:w G:e->J:w H:e->J:w I:e->J:w K Data Comparison & Statistical Analysis J:e->K:w

Caption: Workflow illustrating the essential control groups in a typical in vitro study.

Part 2: Mechanistic Controls - Unraveling the 'How' and 'Where'

Once a sequence-specific biological activity has been confirmed, the next layer of investigation involves elucidating the mechanism of action. This requires a more sophisticated set of controls designed to probe specific molecular interactions.

Competitive Inhibition Assays

If H-Tyr-Tyr-Leu-OH is hypothesized to bind to a specific receptor or enzyme, a competitive inhibition assay is a powerful tool. This involves co-incubating the peptide with a known ligand or substrate for the target.

  • Causality Explained: In a peptide competition assay, pre-incubating an antibody with an excess of the target peptide should block the antibody from binding to its target on a Western blot, confirming antibody specificity.[10][11] Similarly, if H-Tyr-Tyr-Leu-OH is an enzyme inhibitor, its activity can be measured by its ability to compete with a substrate in a kinetic assay.[12] A decrease in the peptide's effect in the presence of a known competitor provides strong evidence of a direct interaction at a specific binding site.

Pathway-Specific Inhibitors and Antagonists

To determine the downstream signaling pathways activated by H-Tyr-Tyr-Leu-OH, cells can be pre-treated with small molecule inhibitors or antagonists that block key nodes in a suspected pathway (e.g., a MEK inhibitor for the MAPK/ERK pathway, or a specific receptor antagonist).

  • Causality Explained: If the biological effect of H-Tyr-Tyr-Leu-OH is abolished or significantly reduced in the presence of a specific pathway inhibitor, it serves as strong evidence that the peptide's mechanism is dependent on that pathway. This allows for a logical mapping of the signaling cascade from receptor engagement to the final cellular response.

Logical Flow for Mechanistic Investigation

G cluster_0 Control Interventions A H-Tyr-Tyr-Leu-OH B Hypothesized Receptor A->B Binds C Downstream Kinase B->C Activates D Cellular Response C->D Triggers E Known Receptor Antagonist E->B Blocks F Specific Kinase Inhibitor F->C Inhibits

Caption: Using inhibitors and antagonists to validate a hypothesized signaling pathway.

Part 3: Quantitative Comparison and Protocol

The value of this multi-layered control strategy is best illustrated with quantitative data.

Table 1: Comparative Data from a Hypothetical Anti-Inflammatory Assay

This table summarizes expected results from an in vitro assay measuring TNF-α (a pro-inflammatory cytokine) release from macrophages stimulated with Lipopolysaccharide (LPS).

Treatment GroupTNF-α Concentration (pg/mL) ± SDInterpretation of Result
Untreated Cells50 ± 8Establishes baseline cytokine level.
Vehicle Control (0.1% DMSO)55 ± 10Confirms the solvent has no significant effect on its own.[3]
LPS (100 ng/mL) only2500 ± 210Confirms that LPS induces a strong inflammatory response.
LPS + H-Tyr-Tyr-Leu-OH (10 µM) 1200 ± 150 Demonstrates the peptide has a significant inhibitory effect.
LPS + Scrambled Peptide (10 µM)2450 ± 190Shows the inhibitory effect is sequence-specific.[4][5]
LPS + Dexamethasone (1 µM) (Positive Control)350 ± 45Validates that the assay can detect known anti-inflammatory activity.[8][9]
Detailed Protocol: MTT Cytotoxicity Assay

A common preliminary step is to assess if the peptide is toxic to the cells, which could confound results from functional assays.

Objective: To determine the cytotoxic concentration (CC50) of H-Tyr-Tyr-Leu-OH on a relevant cell line (e.g., L929 fibroblasts).[13]

Materials:

  • L929 cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • H-Tyr-Tyr-Leu-OH, Scrambled Peptide

  • Vehicle (Sterile DMSO)

  • Positive Control (e.g., 10% DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[13]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[14]

  • Sterile 96-well plates

Methodology:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2X stock solution of H-Tyr-Tyr-Leu-OH and the scrambled peptide in culture medium via serial dilution. Ensure the final vehicle concentration for all treatments is constant and non-toxic (e.g., ≤ 0.5%).[15]

  • Treatment Groups:

    • Untreated Control: Medium only.

    • Vehicle Control: Medium + highest concentration of vehicle used.

    • Test Article: Serial dilutions of H-Tyr-Tyr-Leu-OH.

    • Negative Control: Serial dilutions of the scrambled peptide.

    • Positive Control (for cell death): Medium + 10% DMSO.[15]

  • Incubation: Remove old medium from cells and add 100 µL of the prepared treatment solutions. Incubate for 48 hours at 37°C.[13]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (representing 100% viability) and plot cell viability vs. compound concentration to determine the CC50.

Conclusion

By systematically integrating foundational and mechanistic controls, researchers can build a robust and compelling case for the biological activity of H-Tyr-Tyr-Leu-OH. This rigorous, self-validating approach not only elevates the quality and trustworthiness of the data but also preemptively addresses the critical questions that arise during peer review and regulatory scrutiny. Adhering to these principles of experimental design is the cornerstone of impactful and enduring scientific discovery.

References

  • Title: Controlling your High Content Assays. Source: Araceli Biosciences. URL: [Link]

  • Title: Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays. Source: J-STAGE. URL: [Link]

  • Title: 6 Steps for Successful in vitro Drug Treatment. Source: Bitesize Bio. URL: [Link]

  • Title: Scrambled. Source: Advanced Peptides. URL: [Link]

  • Title: H-Tyr-Ser-Leu-OH. Source: Semantic Scholar. URL: [Link]

  • Title: negative control. Source: Proteomics and Mass Spectrometry Core Facility. URL: [Link]

  • Title: Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides. Source: MDPI. URL: [Link]

  • Title: Can a boiled peptide serve as a negative control in biological assays? Source: ResearchGate. URL: [Link]

  • Title: Peptide Competition Assay (PCA) Protocol. Source: Rockland Immunochemicals. URL: [Link]

  • Title: How to Design Positive and Negative Controls for IHC, WB & ELISA. Source: Boster Bio. URL: [Link]

  • Title: The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Source: PubMed. URL: [Link]

  • Title: Screening for the Active Anti-Inflammatory and Antioxidant Polyphenols of Gaultheria procumbens and Their Application for Standardisation: From Identification through Cellular Studies to Quantitative Determination. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? Source: ResearchGate. URL: [Link]

  • Title: Computational and experimental analysis of short peptide motifs for enzyme inhibition. Source: PLOS One. URL: [Link]

  • Title: Peptide competition assay. A, the principle of the assay entails... Source: ResearchGate. URL: [Link]

Sources

Cross-Validation of H-Tyr-Tyr-Leu-OH (YYL) as a Functional Supramolecular Peptide

Author: BenchChem Technical Support Team. Date: April 2026

As drug delivery paradigms shift toward biocompatible, self-assembling nanomaterials, ultra-short peptides have emerged as highly tunable building blocks. Among these, the tripeptide H-Tyr-Tyr-Leu-OH (YYL) —comprising two Tyrosine residues and one Leucine residue—has demonstrated exceptional utility.

This guide provides a rigorous cross-validation of YYL against its structural isomers and hydrophobic variants. By dissecting the causality behind its physicochemical behavior, we aim to equip formulation scientists with the mechanistic insights required to leverage YYL for antioxidant delivery and microgel encapsulation.

Mechanistic Rationale: The Structure-Function Paradigm

The utility of H-Tyr-Tyr-Leu-OH is not coincidental; it is strictly dictated by its sequence-specific amphiphilicity and electronic structure[1].

  • Antioxidant Capacity (The Tyrosine Core): The tandem Tyrosine (Tyr-Tyr) motif provides a high density of phenolic hydroxyl groups. These act as potent electron donors, efficiently scavenging reactive oxygen species (ROS) such as DPPH free radicals[1].

  • Supramolecular Assembly (The Leucine Tail): The aliphatic side chain of the C-terminal Leucine (Leu) introduces critical hydrophobicity. In aqueous environments, this drives a thermodynamic hydrophobic collapse. Concurrently, the aromatic rings of the Tyrosine residues engage in extensive π−π stacking, forcing the peptide backbone into a highly ordered β -sheet conformation[1].

When compared to its isomers, the specific C-terminal placement of Leucine in YYL optimizes the balance between water solubility and self-assembly kinetics, preventing premature amorphous precipitation.

Comparative Performance Analysis

To objectively benchmark YYL, we must compare it against its sequence isomers (LYY, YLY) and a highly hydrophobic variant (IYY). Subtle spatial variations in ultra-short peptides drastically alter their macroscopic properties[1].

Table 1: Physicochemical and Functional Comparison of YY-Derived Tripeptides
Peptide SequenceStructural ModificationMolecular WeightRelative Water SolubilityAntioxidant Capacity (DPPH)Dominant Assembly Morphology
H-Tyr-Tyr-Leu-OH (YYL) C-terminal Leu498.52 g/mol HighExcellent3D Mesoporous Microgel
H-Leu-Tyr-Tyr-OH (LYY) N-terminal Leu498.52 g/mol Moderate-HighExcellent3D Mesoporous Microgel
H-Tyr-Leu-Tyr-OH (YLY) Intercalated Leu498.52 g/mol Moderate-LowModerateNanoparticles / Aggregates
H-Ile-Tyr-Tyr-OH (IYY) Hydrophobic Variant498.51 g/mol LowPoorAmorphous Precipitate

Data Synthesis & Causality: The data reveals a clear structure-property relationship. Intercalating the hydrophobic Leucine between the two Tyrosines (YLY) disrupts the contiguous π−π stacking required for extended β -sheet formation, resulting in lower solubility and failure to form a continuous microgel[1]. Substituting Leucine with Isoleucine (IYY) increases steric hindrance and hydrophobicity too aggressively, leading to rapid, unordered precipitation[1]. YYL and LYY strike the optimal amphiphilic balance, yielding stable, antioxidant-rich 3D microgels capable of encapsulating highly crystalline hydrophobic drugs like sesaminol[1].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the critical steps for synthesizing, assembling, and validating YYL microgels.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) & Critical TFA Clearance

Standard Fmoc-SPPS is utilized, but the cleavage and purification phases dictate downstream success.

  • Synthesis: Synthesize H-Tyr-Tyr-Leu-OH on a Rink amide resin to yield a C-terminal amide, enhancing physiological stability[1].

  • Cleavage: Cleave the peptide from the resin using a Trifluoroacetic acid (TFA) cocktail.

  • The TFA Bottleneck (Causality): By default, synthetic peptides are recovered as lyophilized TFA salts, often containing 10–45% residual TFA[2]. TFA is a potent allosteric modulator and can artificially inhibit cellular proliferation or alter local pH during self-assembly[2].

  • Purification: Subject the crude peptide to a dedicated TFA-removal protocol (e.g., counter-ion exchange using HCl or acetate) followed by RP-HPLC until purity exceeds 95%[2],[1].

  • System Validation: The protocol is validated via a baseline HEK-293 cell viability assay. High cell viability (>90%) confirms the successful eradication of cytotoxic TFA salts, ensuring the peptide is biologically inert prior to drug loading[2],[1].

Protocol B: Solvent-Triggered Supramolecular Assembly

Peptide self-assembly must be thermodynamically guided to prevent random aggregation.

  • Solvation: Dissolve lyophilized YYL in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a stock concentration of 10 mmol/L[1]. Causality: HFIP is a highly fluorinated, hydrogen-bond-disrupting solvent. It forces the peptide into a completely monomeric state, erasing any pre-existing aggregation history.

  • Triggering: Transfer 450 µL of the HFIP stock into a vial and rapidly inject 300 µL of deionized water[1]. Vortex immediately.

  • Incubation: Incubate statically at 25 °C for 1 hour[1]. The introduction of water acts as an anti-solvent, driving the hydrophobic Leucine tails to collapse inward while the Tyrosine rings stack, forming a mesoporous microgel[1].

  • System Validation (ThT Assay): To prove the gel is driven by ordered β -sheets and not amorphous precipitation, mix an aliquot with Thioflavin T (ThT). ThT acts as a molecular rotor; upon binding the chiral grooves of β -sheets, its rotation is locked, yielding a massive fluorescence spike at 482 nm ( λex​ = 440 nm)[1]. An absence of this peak invalidates the assembly.

Visualization of the Assembly Pathway

The following diagram illustrates the logical progression from YYL monomers to a functional encapsulation network.

PeptideAssembly YYL H-Tyr-Tyr-Leu-OH (Monomer) HFIP HFIP/Water Binary Solvation YYL->HFIP Complete Dissolution BetaSheet β-Sheet Formation (H-bonds & π-π stacking) HFIP->BetaSheet Hydrophobic Collapse Microgel 3D Microgel Network BetaSheet->Microgel Supramolecular Cross-linking Encapsulation Hydrophobic Drug (e.g., Sesaminol) Microgel->Encapsulation Co-assembly & Trapping

Fig 1. Supramolecular self-assembly pathway of H-Tyr-Tyr-Leu-OH into functional microgels.

Conclusion

H-Tyr-Tyr-Leu-OH (YYL) distinguishes itself from standard antioxidant peptides (like GSH) and its own structural isomers by offering a dual-modality profile: it is both a potent ROS scavenger and a highly efficient, self-assembling hydrogelator[1]. By strictly controlling the solvent environment and ensuring the rigorous removal of synthesis byproducts like TFA[2], researchers can harness YYL to create robust delivery systems for poorly bioavailable compounds.

Sources

A Senior Application Scientist's Guide to Supplier Qualification for the H-Tyr-Tyr-Leu-OH Peptide

Author: BenchChem Technical Support Team. Date: April 2026

An Objective, Data-Driven Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and therapeutic development, the quality of starting materials is not merely a preference—it is a prerequisite for reproducible and reliable results. The tripeptide H-Tyr-Tyr-Leu-OH, a sequence of interest in various biochemical and pharmacological studies, is no exception. While seemingly a simple molecule, the nuances of its synthesis and purification can lead to significant variability between suppliers. This guide provides a comprehensive framework for the analytical comparison of H-Tyr-Tyr-Leu-OH from different commercial sources, moving beyond the Certificate of Analysis (CoA) to generate empirical data that informs critical purchasing decisions.

As a senior application scientist, my experience has repeatedly shown that uncharacterized variations in peptide quality can introduce confounding variables, leading to misinterpreted data and lost time. The objective of this guide is to empower fellow scientists with the rationale and methodology to independently verify the purity, identity, and overall quality of their peptide reagents. We will explore a multi-modal analytical approach, detailing not just the "how" but the "why" behind each technique, ensuring a holistic and trustworthy assessment.

The Analytical Gauntlet: A Multi-Pronged Approach to Peptide Verification

A single analytical technique is insufficient to fully characterize a synthetic peptide.[1][2] Each method provides a unique piece of the puzzle, and only by assembling these pieces can a complete picture of quality be formed. Our evaluation rests on three pillars of analytical chemistry: Purity , Identity , and Structure .

The following workflow outlines the logical process for evaluating a new batch of H-Tyr-Tyr-Leu-OH from any supplier.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purity & Identity Screening cluster_2 Phase 3: In-Depth Structural Confirmation cluster_3 Phase 4: Final Decision start Receive Peptide Samples (Supplier A, B, C) solubility Solubility & Appearance Test start->solubility hplc Purity Assessment by RP-HPLC solubility->hplc lcms Identity & Impurity Profile by LC-MS hplc->lcms Proceed if Purity ≥ 95% nmr Structural Confirmation by 1H NMR lcms->nmr Proceed if MW Confirmed decision Supplier Qualification Decision nmr->decision caption Fig 1. Analytical Workflow for Peptide Qualification

Sources

Introduction: The Rationale for Investigating H-Tyr-Tyr-Leu-OH as an ACE Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Confirming the Specificity of H-Tyr-Tyr-Leu-OH Interactions with Angiotensin-Converting Enzyme (ACE)

For researchers and drug development professionals, establishing the specific interaction between a novel peptide and its biological target is a cornerstone of preclinical validation. This guide provides an in-depth, technically-focused framework for confirming the specificity of the tripeptide H-Tyr-Tyr-Leu-OH as a putative inhibitor of Angiotensin-Converting Enzyme (ACE). Drawing from established methodologies and field-proven insights, we will explore the experimental cascade required to move from a hypothesized interaction to robust, publishable evidence of specificity.

The peptide H-Tyr-Tyr-Leu-OH, characterized by its two N-terminal tyrosine residues followed by a C-terminal leucine, presents a compelling case for investigation as a modulator of the Renin-Angiotensin System (RAS). The RAS is a critical regulator of blood pressure, and its key enzyme, Angiotensin-Converting Enzyme (ACE), is a well-established therapeutic target for hypertension.

The impetus for this investigation stems from recent findings on structurally similar peptides. Notably, the tripeptide Leu-Leu-Tyr (LLY) has been identified as a non-competitive inhibitor of ACE, demonstrating the potential for short, hydrophobic peptides with a C-terminal tyrosine to interact with this enzyme[1]. Furthermore, various other tyrosine-containing peptides have shown ACE inhibitory activity, suggesting that the tyrosine residue may play a role in binding[2][3]. While the substitution of Leu-Leu with Tyr-Tyr in our peptide of interest introduces distinct chemical properties, the shared structural motifs warrant a thorough investigation into its potential as an ACE inhibitor.

This guide will provide a strategic approach to not only determine if H-Tyr-Tyr-Leu-OH interacts with ACE but also to rigorously assess the specificity of this interaction against other relevant enzymes and in the presence of known ACE inhibitors.

Experimental Strategy: A Multi-faceted Approach to Specificity Confirmation

To confidently assert the specificity of H-Tyr-Tyr-Leu-OH for ACE, a multi-pronged experimental approach is essential. We will employ a combination of in vitro enzymatic assays, binding kinetics analysis, and comparative studies.

Caption: A logical workflow for confirming the specificity of H-Tyr-Tyr-Leu-OH interactions.

Detailed Experimental Protocols

In Vitro ACE Inhibition Assay

This initial screen will determine if H-Tyr-Tyr-Leu-OH can inhibit ACE activity. A well-established method utilizing the substrate hippuryl-histidyl-leucine (HHL) is recommended.

Principle: ACE cleaves HHL to release hippuric acid and the dipeptide His-Leu. The amount of hippuric acid produced is quantified spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of H-Tyr-Tyr-Leu-OH in a suitable buffer (e.g., 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3).

    • Prepare a range of dilutions of the peptide.

    • Prepare a solution of rabbit lung ACE in the same buffer.

    • Prepare a solution of the substrate HHL.

  • Assay Procedure:

    • In a microplate, add the ACE solution to wells containing either the buffer (control) or different concentrations of H-Tyr-Tyr-Leu-OH.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate to all wells.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 1 M HCl.

    • Extract the hippuric acid with ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the hippuric acid in deionized water.

    • Measure the absorbance at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each peptide concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the peptide concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Enzyme Kinetics: Determining the Mechanism of Inhibition

Understanding how H-Tyr-Tyr-Leu-OH inhibits ACE (e.g., competitive, non-competitive, or uncompetitive) provides deeper insight into its interaction.

Principle: By measuring the rate of the enzymatic reaction at different substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated to determine the mechanism of inhibition.

Step-by-Step Protocol:

  • Assay Setup:

    • Perform the ACE inhibition assay as described above, but with a key modification: for each concentration of H-Tyr-Tyr-Leu-OH (including a zero-inhibitor control), vary the concentration of the HHL substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Create a Lineweaver-Burk plot by plotting 1/V₀ against 1/[S] (where [S] is the substrate concentration).

    • Analyze the plot:

      • Competitive inhibition: Lines will intersect on the y-axis.

      • Non-competitive inhibition: Lines will intersect on the x-axis.

      • Uncompetitive inhibition: Lines will be parallel.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding affinity and kinetics between H-Tyr-Tyr-Leu-OH and ACE.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (H-Tyr-Tyr-Leu-OH) binds to a ligand (immobilized ACE).

Step-by-Step Protocol:

  • ACE Immobilization:

    • Covalently immobilize purified ACE onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of H-Tyr-Tyr-Leu-OH over the sensor surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Comparative Analysis: Establishing Specificity

To claim specificity, it is crucial to demonstrate that H-Tyr-Tyr-Leu-OH interacts with ACE preferentially over other, structurally or functionally related proteins.

Counter-Screening Against a Non-Target Protease

Rationale: To ensure that the inhibitory effect is not due to non-specific protein denaturation or aggregation, H-Tyr-Tyr-Leu-OH should be tested against an unrelated protease, such as chymotrypsin.

Protocol:

  • Perform a similar enzymatic inhibition assay using chymotrypsin and a suitable substrate (e.g., N-Benzoyl-L-tyrosine ethyl ester, BTEE).

  • A lack of significant inhibition of chymotrypsin activity would support the specificity of H-Tyr-Tyr-Leu-OH for ACE.

Competitive Binding Assay with a Known ACE Inhibitor

Rationale: Demonstrating that H-Tyr-Tyr-Leu-OH can be displaced by a well-characterized ACE inhibitor, such as Captopril, provides strong evidence that they share a similar binding site or that their binding is mutually exclusive.

Protocol:

  • Perform the ACE inhibition assay in the presence of a fixed, sub-saturating concentration of H-Tyr-Tyr-Leu-OH and increasing concentrations of Captopril.

  • A dose-dependent reversal of the inhibition caused by H-Tyr-Tyr-Leu-OH would indicate competitive binding.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro ACE Inhibition by H-Tyr-Tyr-Leu-OH and Control Peptides

PeptideIC50 (µM)
H-Tyr-Tyr-Leu-OHExperimental Value
Leu-Leu-Tyr (LLY)Literature or Experimental Value
Scrambled Peptide (e.g., H-Leu-Tyr-Tyr-OH)Experimental Value
Captopril (Positive Control)Literature or Experimental Value

Table 2: Binding Kinetics of H-Tyr-Tyr-Leu-OH to ACE (SPR Data)

ParameterValue
ka (1/Ms)Experimental Value
kd (1/s)Experimental Value
KD (M)Experimental Value

Conclusion

By following this comprehensive experimental guide, researchers can systematically and rigorously confirm the specificity of H-Tyr-Tyr-Leu-OH's interaction with ACE. Positive results from the initial inhibition screen, elucidation of a specific inhibition mechanism, demonstration of direct binding with high affinity, and a lack of off-target effects in counter-screening and competitive assays will provide a strong foundation for further preclinical development of this promising peptide.

References

  • Jiang, J., et al. (2024). Investigation of the Interaction Between Angiotensin-Converting Enzyme (ACE) and ACE-Inhibitory Tripeptide from Casein. International Journal of Molecular Sciences. [Link]

  • Li, G., et al. (2021). Study on the domain selective inhibition of angiotensin-converting enzyme (ACE) by food-derived tyrosine-containing dipeptides. Journal of Food Biochemistry. [Link]

  • Natesh, R., et al. (2003). Crystal structure of the human angiotensin-converting enzyme-lisinopril complex. Nature. [Link]

Sources

Navigating the Peptide Landscape: A Comparative Guide to Alternatives for H-Tyr-Tyr-Leu-OH in Research

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Tyr-Tyr-Leu-OH (YYL) represents a starting point for researchers interested in the biological activities of short-chain peptides. However, the scientific literature reveals a more extensive and compelling body of evidence for closely related analogs, particularly those centered around the Tyr-Leu (YL) motif. This guide provides a comprehensive comparison of viable and, in many cases, more potent alternatives to H-Tyr-Tyr-Leu-OH, focusing on their demonstrated neuromodulatory and antifungal/cytotoxic properties. We will delve into the experimental data that underpins these findings, provide detailed protocols for key assays, and explore the mechanistic underpinnings of their biological effects.

The Tyr-Leu Motif: A Core Structure with Diverse Bioactivities

While specific research on H-Tyr-Tyr-Leu-OH is limited, the dipeptide Tyr-Leu (YL) and the tripeptide Tyr-Leu-Gly (YLG) have emerged as promising candidates for neuromodulation, exhibiting both anxiolytic and antidepressant-like activities.[1][2] Furthermore, cyclization of the Tyr-Leu structure into Cyclo(Tyr-Leu) dramatically shifts its biological profile towards antifungal and cytotoxic effects.[3] This guide will explore these distinct avenues of research, providing a comparative framework for selecting the most appropriate peptide for your research needs.

Neuromodulatory Peptides: Alternatives to H-Tyr-Tyr-Leu-OH for CNS Research

The anxiolytic and antidepressant properties of Tyr-Leu (YL) and its analogs present a compelling area of investigation for neuropharmacology and drug development.

Comparative Performance of Neuromodulatory Peptides

The following table summarizes the key in vivo data for YL and related peptides, highlighting their effective dose ranges in established behavioral models of anxiety and depression in mice.

PeptideBiological ActivityAnimal ModelEffective Dose Range (Intraperitoneal)Key Findings
Tyr-Leu (YL) Anxiolytic-likeElevated Plus Maze0.1-1 mg/kgActivity comparable to diazepam.[4]
Antidepressant-likeForced Swim Test & Tail Suspension Test1-30 mg/kgOrally active and comparable to imipramine and fluvoxamine.[5]
Tyr-Leu-Gly (YLG) Anxiolytic-likeElevated Plus Maze & Open-Field TestNot specifiedOrally active.[6]
Antidepressant-likeNot specifiedNot specifiedExhibited antidepressant-like activity.[3]
Phe-Leu (FL) Antidepressant-likeNot specifiedNot specifiedExhibited antidepressant-like activity.[3]
Trp-Leu (WL) Antidepressant-likeNot specifiedNot specifiedExhibited antidepressant-like activity.[3]
Mechanistic Insights: A Non-Classical Pathway to Neuromodulation

A fascinating aspect of Tyr-Leu and Tyr-Leu-Gly is that their anxiolytic effects are mediated through the serotonin 5-HT1A, dopamine D1, and GABA-A receptor systems, yet they do not bind directly to these receptors.[4][6] This suggests an indirect modulatory mechanism, a critical area for further investigation.

Neuromodulatory_Pathway cluster_peptide Tyr-Leu / Tyr-Leu-Gly cluster_receptors Receptor Systems YL/YLG Tyr-Leu / Tyr-Leu-Gly 5HT1A Serotonin 5-HT1A Receptor YL/YLG->5HT1A Indirect Activation D1R Dopamine D1 Receptor 5HT1A->D1R Sequential Activation GABAAR GABA-A Receptor D1R->GABAAR Sequential Activation Anxiolytic_Effect Anxiolytic-like Effect GABAAR->Anxiolytic_Effect Leads to

Caption: Proposed indirect signaling pathway for the anxiolytic effects of Tyr-Leu and Tyr-Leu-Gly.

Experimental Protocols for Assessing Neuromodulatory Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7][8] The test is based on the natural aversion of rodents to open and elevated spaces.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[9]

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[10]

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-10 minute session.[8]

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.[7]

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Causality and Self-Validation: This assay relies on the innate conflict between the drive to explore a novel environment and the aversion to open spaces. Anxiolytic compounds reduce the aversion to the open arms, leading to increased exploration. The inclusion of a vehicle control group is crucial for validating that the observed effects are due to the test compound.

The FST is a common behavioral test for screening potential antidepressant compounds.[11][12] It is based on the principle of behavioral despair, where animals will cease escape attempts when placed in a stressful, inescapable situation.

Methodology:

  • Apparatus: A transparent cylinder filled with water (24-25°C) to a depth where the mouse cannot touch the bottom.[13]

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes prior to the test.[11]

  • Procedure:

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.[13]

    • Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Causality and Self-Validation: The rationale is that antidepressant compounds will increase the latency to immobility and decrease the total time spent immobile, reflecting an increase in escape-directed behavior. A positive control group treated with a known antidepressant (e.g., imipramine or fluvoxamine) should be included to validate the assay's sensitivity.

Antifungal and Cytotoxic Peptides: The Cyclic Alternative

Cyclization of the Tyr-Leu dipeptide results in a conformationally constrained molecule with a distinct biological activity profile, demonstrating notable antifungal and cytotoxic properties.

Comparative Performance of Cyclo(Tyr-Leu)

The following table summarizes the key in vitro data for Cyclo(D-Tyr-L-Leu), highlighting its potent antifungal activity compared to a commercial fungicide.

PeptideBiological ActivityTarget OrganismMIC (Minimum Inhibitory Concentration)Key Findings
Cyclo(D-Tyr-L-Leu) AntifungalColletotrichum gloeosporioides8 µg/mLSignificantly more potent than the commercial fungicide oligochitosan (MIC: 125 µg/mL).[3][14]

In addition to its antifungal properties, various tyrosine-containing cyclic dipeptides have demonstrated cytotoxic activity against a range of cancer cell lines.

PeptideCancer Cell LineObserved EffectIC50 / Concentration
Cyclo(Phe-Tyr) HT-29 (Colon), MCF-7 (Breast), HeLa (Cervical)Growth Inhibition75.6% inhibition at 2.5 mM (MCF-7)
Cyclo(Tyr-Pro) HT-29 (Colon), MCF-7 (Breast), HeLa (Cervical)Growth InhibitionMore effective in MCF-7
Cyclo(D-Tyr-D-Phe) A549 (Lung)Induces Apoptosis, Caspase-3 ActivationIC50: 10 µM

Note: Data for Cyclo(Phe-Tyr), Cyclo(Tyr-Pro), and Cyclo(D-Tyr-D-Phe) are from in vitro studies on analogous compounds and provide a basis for expecting potential anticancer activity for Cyclo(Tyr-Leu).[15]

Mechanistic Insights: Fungal Membrane Disruption

The antifungal mechanism of Cyclo(Tyr-Leu) is believed to involve the disruption of the fungal cell membrane.[16] This leads to a cascade of events that ultimately result in cell death.

Antifungal_Mechanism Cyclo(Tyr-Leu) Cyclo(Tyr-Leu) Fungal_Membrane Fungal Cell Membrane Cyclo(Tyr-Leu)->Fungal_Membrane Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Fungal_Membrane->Membrane_Disruption Ion_Imbalance Ion Imbalance Membrane_Disruption->Ion_Imbalance Cellular_Stress Cellular Stress Ion_Imbalance->Cellular_Stress Cell_Death Fungal Cell Death Cellular_Stress->Cell_Death

Caption: Proposed mechanism of antifungal action for Cyclo(Tyr-Leu).

Experimental Protocol for Antifungal Susceptibility Testing

The broth microdilution method is a standardized assay for determining the MIC of an antifungal agent.[17][18]

Methodology:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal spores or cells in a suitable broth (e.g., RPMI-1640) and adjust the concentration to a standardized level (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).[17]

  • Compound Dilution:

    • Prepare a series of twofold dilutions of the test peptide in the broth within a 96-well microtiter plate.[18]

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well containing the peptide dilutions.

    • Include a positive control (inoculum without peptide) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of the fungus.[17]

Causality and Self-Validation: This assay directly measures the ability of a compound to inhibit fungal growth. The inclusion of a standardized inoculum and quality control strains ensures the reproducibility and accuracy of the results. Comparing the MIC of the test peptide to that of a known antifungal agent provides a benchmark for its potency.

Conclusion and Future Directions

While H-Tyr-Tyr-Leu-OH may serve as an initial point of interest, the existing body of research strongly suggests that focusing on its more characterized analogs offers a more fruitful path for scientific inquiry. For researchers in neuropharmacology, the dipeptide Tyr-Leu and the tripeptide Tyr-Leu-Gly present compelling opportunities to explore novel, non-classical pathways for anxiolytic and antidepressant drug development. For those in microbiology and oncology, the cyclic dipeptide Cyclo(Tyr-Leu) and its derivatives offer a promising scaffold for the development of new antifungal and cytotoxic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to design and execute robust experiments, ultimately advancing our understanding of the therapeutic potential of these fascinating peptides.

References

  • Naka, M. H., et al. (2011). Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons. Frontiers in Neuroanatomy, 5, 27. [Link]

  • Kanegawa, N., et al. (2010). Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice. FEBS Letters, 584(3), 599-604. [Link]

  • Undie, A. S. (2010). Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation. Pharmacology & Therapeutics, 128(3), 438-453. [Link]

  • Komada, M., et al. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Hascoët, M., et al. (2009). Calcium signaling cascade links dopamine D1–D2 receptor heteromer to striatal BDNF production and neuronal growth. Proceedings of the National Academy of Sciences, 106(50), 21377-21382. [Link]

  • Miyakawa, T., et al. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), e9 Elevated Plus Maze for Mice. [Link]

  • BehaviorCloud. (n.d.). BehaviorCloud Protocols - Elevated Plus Maze. BehaviorCloud. [Link]

  • de Castro, P. A., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]

  • Rowlett, J. K., et al. (2005). Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates. Proceedings of the National Academy of Sciences, 102(3), 915-920. [Link]

  • Roundtree, I. A., et al. (2021). The Signaling and Pharmacology of the Dopamine D1 Receptor. Molecular Pharmacology, 100(4), 337-350. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Wikipedia. (2024). GABAA receptor. Wikipedia. [Link]

  • Johns Hopkins University. (2011). The mouse forced swim test. Johns Hopkins University. [Link]

  • Kanegawa, N., et al. (2010). Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice. FEBS Letters, 584(3), 599-604. [Link]

  • Donaldson, Z. R., et al. (2013). 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function. Current Opinion in Neurobiology, 23(3), 303-309. [Link]

  • Patsnap Synapse. (2024). What are 5-HT1A receptor modulators and how do they work?. Patsnap Synapse. [Link]

  • Möhler, H. (2012). Anxiety disorders and GABA neurotransmission: a disturbance of modulation. Neuropharmacology, 62(1), 42-53. [Link]

  • DLAR. (n.d.). Forced Swim Test v.3. DLAR. [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • Mizushige, T., et al. (2020). Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. Scientific Reports, 10(1), 2257. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular Signalling, 22(10), 1406-1412. [Link]

  • Kanegawa, N., et al. (2010). Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice. FEBS Letters, 584(3), 599-604. [Link]

  • Ullah, M. A., et al. (2022). Anxiolytic-like Effect of Quercetin Possibly through GABA Receptor Interaction Pathway: In Vivo and In Silico Studies. Molecules, 27(21), 7175. [Link]

  • de Sousa, D. P., et al. (2015). Involvement of GABAA Receptors in the Anxiolytic-Like Effect of Hydroxycitronellal. BioMed Research International, 2015, 838167. [Link]

  • Wesołowska, A., & Kowalska, M. (2024). The interplay of serotonin 5-HT1A and 5-HT7 receptors in chronic stress. Pharmacological Reports, 1-13. [Link]

  • Li, X., et al. (2017). Stimulation of Anxiety-Like Behavior via ERK Pathway by Competitive Serotonin Receptors 2A and 1A in Post-Traumatic Stress Disordered Mice. Cellular Physiology and Biochemistry, 43(6), 2550-2562. [Link]

  • Takahagi-Nakaira, E., et al. (2009). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Venomous Animals and Toxins including Tropical Diseases, 15(4). [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]

  • Espinel-Ingroff, A., et al. (2013). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 1(1), 3-15. [Link]

  • EUCAST. (2003). Method for Determination of Minimal Inhibitory Concentration (MIC) by Broth Dilution of Fermentative Yeasts. Clinical Microbiology and Infection, 9(8), 1-8. [Link]

  • Ohinata, K., et al. (2013). Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein. The FASEB Journal, 27(9), 3749-3756. [Link]

  • Mizushige, T., et al. (2020). Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. Scientific Reports, 10(1), 2257. [Link]

  • ResearchGate. (n.d.). The IC 50 values obtained for cytotoxic activity in human cancer cell.... ResearchGate. [Link]

  • Kiran, G. S., et al. (2010). Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode. Journal of Applied Microbiology, 108(4), 1365-1372. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized H-Tyr-Tyr-Leu-OH

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic peptide is the bedrock of reliable experimental outcomes. The tripeptide H-Tyr-Tyr-Leu-OH (YYL), a sequence with relevance in biochemical and pharmaceutical research, is no exception. Ensuring its purity is not merely a quality control checkbox; it is a prerequisite for valid, reproducible science. A peptide sample is never truly 100% pure; it is a mixture containing the target peptide alongside a host of process-related impurities derived from the synthesis.[1][2] These can include deletion sequences, truncated peptides, or molecules with remnant protecting groups, each capable of confounding experimental results.[3][4]

This guide provides an in-depth comparison of the essential analytical techniques required to validate the purity of a synthesized H-Tyr-Tyr-Leu-OH sample. We will move beyond rote protocols to explain the causality behind our choices, empowering you to not only execute these methods but to understand and interpret the results with confidence. Our approach is built on an orthogonal validation strategy, where multiple, complementary techniques provide a self-validating and comprehensive purity profile.

The Orthogonal Validation Strategy: A Multi-Faceted Approach to Purity

No single analytical technique can simultaneously confirm identity and quantify all potential impurities. Therefore, we employ a multi-modal approach, where each method provides a unique and complementary piece of the puzzle. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for quantifying purity, Mass Spectrometry (MS) provides definitive identity confirmation, and Nuclear Magnetic Resonance (NMR) offers detailed structural elucidation.[5][6]

G cluster_0 Purity Validation Workflow cluster_1 Analytical Techniques Synthesis Peptide Synthesis (H-Tyr-Tyr-Leu-OH) Purification Crude Peptide Purification Synthesis->Purification Solid-Phase Synthesis Validation Orthogonal Purity & Identity Validation Purification->Validation Preparative HPLC Qualified Qualified Peptide (>95% Purity) Validation->Qualified Meets Specs HPLC HPLC (Purity %) Validation->HPLC MS Mass Spec (Identity) Validation->MS NMR NMR (Structure) Validation->NMR

Caption: Overall workflow for peptide synthesis and validation.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

Reversed-Phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity. It separates the target peptide from impurities based on differences in hydrophobicity.[7] The percentage purity is calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.[8] For most research applications, a purity of >95% is considered acceptable.

Causality Behind the Method

The choice of a C18 column is standard for peptides of this size, as its long alkyl chains provide excellent hydrophobic interaction for effective separation.[9] We use a gradient of increasing organic solvent (acetonitrile) because it allows for the elution of a wide range of components, from hydrophilic synthesis residues to more hydrophobic, failure-sequence impurities.[7] Trifluoroacetic acid (TFA) is added to the mobile phase as an ion-pairing agent; it sharpens peaks and improves resolution by forming neutral ion pairs with the charged groups on the peptide.[1]

Detailed Experimental Protocol: RP-HPLC
  • Sample Preparation: Accurately weigh ~1 mg of lyophilized H-Tyr-Tyr-Leu-OH and dissolve it in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove particulates.[9]

  • HPLC System & Column:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine side chains).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B

      • 35-37 min: 65% to 95% B

      • 37-40 min: 95% B

      • 40-42 min: 95% to 5% B

      • 42-50 min: 5% B (re-equilibration)

Data Interpretation & Expected Results

The primary output is a chromatogram. The main peak, corresponding to H-Tyr-Tyr-Leu-OH, should be sharp and symmetrical. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%. Impurities from solid-phase peptide synthesis (SPPS), such as deletion sequences (e.g., H-Tyr-Leu-OH) or truncated sequences, will typically appear as smaller peaks eluting close to the main peak.[3][10]

ParameterExpected ResultCommon Impurities & Observations
Purity (%) >95%Lower purity may indicate inefficient coupling during synthesis or degradation.
Retention Time Consistent across runsVaries based on system, but should be highly reproducible.
Peak Shape Symmetrical (Tailing factor < 1.5)Peak tailing can indicate column degradation or sample overload.
Impurity Profile Small, well-resolved peaksClosely eluting peaks may represent deletion sequences or diastereomers.[2]

Mass Spectrometry (MS): Unambiguous Identity Confirmation

While HPLC quantifies purity, it does not confirm identity. Mass spectrometry is the definitive technique for verifying that the main peak from the HPLC is indeed H-Tyr-Tyr-Leu-OH by measuring its molecular weight.[5][11] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that provides both purity and identity data in a single run.[12]

Causality Behind the Method

Electrospray Ionization (ESI) is the preferred ionization technique for peptides as it is a "soft" method that minimizes fragmentation, allowing for the detection of the intact molecular ion.[13] We look for the protonated molecular ion [M+H]⁺ because analysis is typically done in positive ion mode with an acidic mobile phase. The calculated (monoisotopic) molecular weight for H-Tyr-Tyr-Leu-OH (C24H31N3O6) is 457.22 g/mol . Therefore, we expect to see a prominent signal at m/z 457.22 + 1.007 = 458.23.

Detailed Experimental Protocol: LC-MS
  • LC System: Use the same HPLC conditions as described above. The eluent from the column is directed into the mass spectrometer.

  • Mass Spectrometer: An ESI source coupled to a Quadrupole or Time-of-Flight (TOF) analyzer.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

Data Interpretation & Expected Results

The mass spectrum corresponding to the main HPLC peak should show a clear signal for the target peptide. Analyzing the m/z values confirms the molecular weight.

Ion SpeciesFormulaExpected m/zPurpose
[M+H]⁺ [C24H31N3O6 + H]⁺458.23Primary confirmation of identity.
[M+Na]⁺ [C24H31N3O6 + Na]⁺480.21Common sodium adduct, further confirms MW.
[M+2H]²⁺ [C24H31N3O6 + 2H]²⁺229.62Doubly-charged ion, confirms charge state.

If the observed mass does not match the expected mass, it indicates a synthesis failure, such as the wrong amino acid being incorporated or a protecting group remaining. Tandem MS (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence if necessary.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

For the highest level of structural confirmation, particularly for establishing a reference standard or investigating complex impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled.[15] While less common for routine purity checks, it provides atom-level information about the peptide's structure, confirming the amino acid sequence and identifying subtle impurities like diastereomers that may be missed by other techniques.[16][17]

Causality Behind the Method

1D ¹H NMR provides a fingerprint of the molecule. The chemical shifts and coupling constants of the protons are unique to the specific amino acid sequence and conformation. 2D NMR experiments, like COSY and TOCSY, are used to connect protons within the same amino acid residue (spin system) and establish through-bond connectivity, confirming the identity and purity of the sample.[17]

Data Interpretation

An NMR spectrum of a pure H-Tyr-Tyr-Leu-OH sample will show a distinct set of peaks corresponding to the protons on the Tyr and Leu residues. The presence of unexpected signals would indicate impurities. For example, residual solvents from purification (like acetonitrile or TFA) or diastereomeric impurities would present as a separate set of signals. While a full NMR assignment is beyond the scope of this guide, the absence of extraneous peaks in a ¹H NMR spectrum provides a high degree of confidence in the sample's purity and structural integrity.

Comparative Analysis of Techniques

G cluster_hplc HPLC cluster_ms Mass Spectrometry cluster_nmr NMR Purity Peptide Purity (H-Tyr-Tyr-Leu-OH) Quant Quantitative Purity (%) Purity->Quant assessed by Identity Molecular Weight Purity->Identity confirmed by Structure 3D Structure Purity->Structure elucidated by Impurity Impurity Profile Quant->Impurity Sequence Sequence (MS/MS) Identity->Sequence Diastereomers Isomeric Purity Structure->Diastereomers

Sources

Comprehensive Literature Comparison and Experimental Guide: Evaluating the Efficacy of H-Tyr-Tyr-Leu-OH (YYL)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

H-Tyr-Tyr-Leu-OH (Tyrosyl-tyrosyl-leucine, or YYL) is a bioactive tripeptide gaining significant traction in functional food development and pharmaceutical research. Derived primarily from enzymatic hydrolysates of high-quality proteins like royal jelly, YYL exhibits a dual-action therapeutic profile: it acts as a potent antioxidant and a competitive inhibitor of the Angiotensin-I-Converting Enzyme (ACE). As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a rigorous literature comparison, structure-activity relationship (SAR) analysis, and self-validating experimental protocols to benchmark YYL against alternative peptides.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

The biological efficacy of YYL is intrinsically linked to its specific amino acid sequence, which dictates its thermodynamic interactions in vitro and in vivo:

  • Antioxidant Capacity (N-Terminal Tyrosines): The two adjacent Tyrosine (Tyr) residues possess phenolic hydroxyl groups. These groups act as exceptional hydrogen donors, neutralizing reactive oxygen species (ROS) such as hydroxyl radicals (OH•) and hydrogen peroxide (H2O2) via single-electron transfer mechanisms .

  • ACE Inhibition (C-Terminal Leucine): ACE is a zinc-dependent metalloprotease. Competitive ACE inhibitors require a hydrophobic C-terminal anchor to dock into the enzyme's active site. The aliphatic side chain of Leucine (Leu) provides this critical hydrophobic interaction, while the aromatic rings of the Tyr residues stabilize the peptide-enzyme complex through π-π interactions .

MOA cluster_0 Antioxidant Pathway cluster_1 RAAS Pathway (Anti-hypertensive) YYL H-Tyr-Tyr-Leu-OH (YYL Peptide) Scavenge Hydrogen Donation (Phenolic -OH) YYL->Scavenge Scavenges ACE Angiotensin-Converting Enzyme (ACE) YYL->ACE Competitive Inhibition ROS Reactive Oxygen Species (OH•, H2O2) ROS->Scavenge Neutral Neutralized Stable Molecules Scavenge->Neutral AngII Angiotensin II (Vasoconstrictor) ACE->AngII AngI Angiotensin I AngI->ACE

Dual mechanistic pathways of YYL peptide: ROS scavenging and ACE competitive inhibition.

Literature Comparison: YYL vs. Alternative Bioactive Peptides

When selecting a peptide for cardiovascular or oxidative stress indications, researchers must weigh the trade-offs between direct radical scavenging and enzymatic inhibition. The table below synthesizes comparative literature data to guide candidate selection .

Compound / PeptidePrimary MechanismAntioxidant Capacity (Hydroxyl Radical Scavenging)ACE Inhibitory Activity (Relative IC50)Structural Advantage
H-Tyr-Tyr-Leu-OH (YYL) Dual-ActionHigh (Due to tandem Tyr residues)Moderate to HighOptimal balance of N-terminal hydrogen donors and C-terminal hydrophobicity.
Tyr-Tyr (YY) AntioxidantVery HighLow to ModerateExcellent radical scavenger, but lacks the aliphatic C-terminal anchor for deep ACE pocket binding.
Val-Pro-Pro (VPP) ACE InhibitorLowVery High (Gold Standard)Proline-rich sequence resists gastrointestinal degradation; highly specific to ACE active site.
Glutathione (GSH) AntioxidantVery High (Gold Standard)NoneThiol-based reducing agent; standard baseline for in vitro antioxidant assays.
Captopril ACE InhibitorNoneExtremely High (Clinical Standard)Small molecule pharmaceutical; standard baseline for ACE inhibition assays.

Note: Exact IC50 values vary significantly based on assay conditions (e.g., substrate concentration, enzyme origin). YYL serves as a superior multifunctional candidate when both oxidative stress and hypertension are targeted simultaneously.

Self-Validating Experimental Protocols

Protocols must be designed with built-in validation steps to ensure causality and reproducibility. The following methodologies detail the evaluation of YYL's dual properties, highlighting the chemical rationale behind each step.

Protocol 1: In Vitro Hydroxyl Radical Scavenging Assay (Fenton Reaction Model)

Rationale: The Fenton reaction generates highly reactive hydroxyl radicals, mimicking severe biological oxidative stress .

  • Reagent Preparation: Prepare 1,10-phenanthroline (0.75 mM), FeSO4 (0.75 mM), and H2O2 (0.01%) in a 0.2 M phosphate buffer (pH 7.4).

  • Peptide Solubilization: Dissolve YYL in ultra-pure water. Expert Insight: Ensure complete dissolution; undissolved peptide aggregates will cause light scattering, artificially inflating absorbance readings and leading to false-positive scavenging data.

  • Reaction Initiation: In a 96-well plate, mix 50 µL of the YYL solution with 50 µL of 1,10-phenanthroline and 50 µL of FeSO4. Add 50 µL of H2O2 to initiate the Fenton reaction.

  • Incubation & Detection: Incubate at 37°C for 60 minutes. Measure absorbance at 536 nm using a microplate reader.

  • Validation Control: Run a parallel blank (water instead of peptide) and a positive control (Glutathione) to validate the dynamic range of the assay.

Protocol 2: ACE Inhibitory Activity via HPLC

Rationale: While spectrophotometric assays exist, high-performance liquid chromatography (HPLC) is the gold standard for peptide inhibitors to avoid UV interference from the peptide's own aromatic rings (Tyrosines) at low wavelengths.

Workflow Prep 1. Peptide Preparation (TFA Removal & Dissolution) Mix 2. Incubation (YYL + ACE + HHL Substrate) Prep->Mix Stop 3. Reaction Termination (Addition of 1M HCl) Mix->Stop Extract 4. Extraction (Ethyl Acetate Partitioning) Stop->Extract HPLC 5. HPLC Quantification (Hippuric Acid at 228nm) Extract->HPLC Data 6. Data Analysis (IC50 Calculation) HPLC->Data

Step-by-step experimental workflow for HPLC-based ACE inhibition quantification.

  • TFA Removal (Critical Step): Custom synthesized peptides often contain 10-45% Trifluoroacetic acid (TFA) salts . Causality: TFA acts as a local pH modifier and an unintended allosteric modulator, which will severely skew enzymatic kinetics. Performing a TFA removal step (via ion-exchange chromatography or lyophilization with HCl) prior to the assay is mandatory for accurate IC50 determination.

  • Substrate Preparation: Dissolve Hippuryl-His-Leu (HHL) in 50 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl. The high salt concentration is required to stabilize the ACE enzyme's conformation.

  • Incubation: Mix 50 µL of YYL solution with 50 µL of ACE solution (0.1 U/mL). Pre-incubate at 37°C for 10 minutes to allow competitive docking. Add 50 µL of HHL substrate to start the reaction.

  • Termination: After exactly 30 minutes at 37°C, terminate the enzymatic cleavage by adding 200 µL of 1M HCl.

  • Extraction & HPLC: Extract the liberated hippuric acid using ethyl acetate. Evaporate the organic layer, reconstitute in the mobile phase (e.g., Water/Acetonitrile with 0.1% TFA), and inject into a C18 HPLC column. Quantify the hippuric acid peak area at 228 nm.

References

  • Liang, S., et al. "Exogenous Catalase Supplementation Alleviates Fusarium graminearum Mycotoxins-Induced Oxidative Stress in Weaned Piglets." Agriculture, 2023. URL:[Link]

  • Li, S., et al. "Royal Jelly Proteins and Their Derived Peptides: Preparation, Properties, and Biological Activities." Journal of Agricultural and Food Chemistry, 2021. URL:[Link]

  • Mol Scientific. "H-Tyr-Tyr-Leu-OH peptide YYL for Life Science Research." Technical Data Sheet. URL:[Link]

  • Wang, X., et al. "Antioxidant Properties of Hemp Proteins: From Functional Food to Phytotherapy and Beyond." Molecules, 2022. URL:[Link]

Safety Operating Guide

A Guide to the Safe Disposal of H-Tyr-Tyr-Leu-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic environment of scientific research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While H-Tyr-Tyr-Leu-OH, a tripeptide composed of tyrosine and leucine, is a valuable tool in various research applications, its proper disposal is a critical, yet often overlooked, aspect of its lifecycle. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of H-Tyr-Tyr-Leu-OH, ensuring the protection of our personnel, the environment, and the validity of our research.

The core principle underpinning the disposal of any laboratory chemical is a proactive approach to waste management. A disposal plan should be in place before any experiment commences.[1] This not only ensures regulatory compliance but also prevents unforeseen complications in waste handling.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While H-Tyr-Tyr-Leu-OH is not classified as a hazardous substance, it is prudent to treat all research chemicals with a degree of caution.[2] The fine, lyophilized powder can be easily aerosolized during handling, necessitating appropriate protective measures to prevent inhalation and contact.[3]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses are mandatory to protect against accidental splashes.[2][3]

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact. Gloves should be changed immediately if they become contaminated.[2][3]

  • Body Protection: A standard laboratory coat is essential to protect skin and clothing.[2][3]

  • Respiratory Protection: When handling the lyophilized powder outside of a certified chemical fume hood, a dust mask or respirator is recommended to prevent inhalation.[3]

II. Waste Categorization and Segregation: The Foundation of Safe Disposal

Proper segregation of waste is the most critical step in ensuring safe and compliant disposal.[4][5] Mixing different waste streams can lead to hazardous chemical reactions and complicates the disposal process.

Waste StreamDescriptionDisposal Container
Solid Peptide Waste Unused or expired lyophilized H-Tyr-Tyr-Leu-OH powder, contaminated weigh boats, and absorbent paper.[2]A clearly labeled, sealed container designated for non-hazardous chemical waste.
Aqueous Peptide Waste Solutions of H-Tyr-Tyr-Leu-OH dissolved in water or aqueous buffers.A clearly labeled, sealed container for aqueous chemical waste.
Solvent-Based Waste Solutions of H-Tyr-Tyr-Leu-OH dissolved in organic solvents (e.g., DMSO, HPLC mobile phases).A dedicated, sealed container for flammable or halogenated solvent waste.
Contaminated Sharps Needles, syringes, pipette tips, and broken glassware that have come into contact with H-Tyr-Tyr-Leu-OH.[2]A puncture-resistant, clearly labeled sharps container.[4]
III. Step-by-Step Disposal Procedures

The following protocols are based on best practices for the disposal of non-hazardous research peptides.[2][3]

  • Collection: Carefully place all solid waste, including unused powder and contaminated consumables, into the designated solid chemical waste container.

  • Labeling: Ensure the container is clearly labeled with "Solid Chemical Waste," the name of the substance (H-Tyr-Tyr-Leu-OH), and the date.[4][5]

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible chemicals.[4]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste contractor.[3][4][6] The recommended disposal method is controlled incineration or a chemical destruction plant.[6]

Important Note: Do not discharge H-Tyr-Tyr-Leu-OH solutions down the sewer system.[6] While not considered highly toxic, the environmental impact of peptides is not always fully understood.

  • Collection: Pour all aqueous solutions containing H-Tyr-Tyr-Leu-OH into the designated aqueous chemical waste container.

  • Labeling: The container should be clearly marked as "Aqueous Chemical Waste," listing the contents (H-Tyr-Tyr-Leu-OH and the aqueous solvent) and their approximate concentrations.

  • Storage: Keep the container sealed and stored in the designated waste accumulation area.

  • Disposal: Follow your institution's protocol for the disposal of aqueous chemical waste, which will typically involve collection by a licensed hazardous waste contractor.[3]

  • Segregation: It is crucial to segregate halogenated and non-halogenated solvent waste streams into separate, clearly labeled containers.

  • Collection: Collect all solvent-based solutions of H-Tyr-Tyr-Leu-OH in the appropriate solvent waste container.

  • Labeling: Label the container with "Solvent Waste," the specific solvent(s), and the peptide's name.

  • Storage: Store in a well-ventilated area, away from sources of ignition.

  • Disposal: Arrange for disposal through your institution's hazardous waste program.

  • Immediate Disposal: Place all contaminated sharps directly into a designated sharps container immediately after use.[2][4]

  • Container Management: Do not overfill sharps containers. Once they are three-quarters full, seal them and arrange for their disposal according to your institution's biohazardous or chemical waste protocols.

IV. Spill Management

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Containment:

    • Solid Spills: Gently cover the spill with absorbent material to prevent the powder from becoming airborne.

    • Liquid Spills: Contain the spill with absorbent pads or granules.

  • Cleanup: Wearing appropriate PPE, carefully collect the contaminated material and place it in a sealed container for disposal as chemical waste.

  • Decontamination: Clean the spill area with an appropriate laboratory disinfectant or detergent, followed by a thorough rinse with water.

V. Logical Workflow for H-Tyr-Tyr-Leu-OH Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of H-Tyr-Tyr-Leu-OH.

DisposalWorkflow H-Tyr-Tyr-Leu-OH Disposal Workflow cluster_0 Waste Generation cluster_1 Categorization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal Start H-Tyr-Tyr-Leu-OH Waste Generated Categorize Categorize Waste Type Start->Categorize Solid Solid Peptide Waste Categorize->Solid Solid Aqueous Aqueous Peptide Waste Categorize->Aqueous Aqueous Solvent Solvent-Based Waste Categorize->Solvent Solvent Sharps Contaminated Sharps Categorize->Sharps Sharps Container_Solid Seal & Label Solid Waste Container Solid->Container_Solid Container_Aqueous Seal & Label Aqueous Waste Container Aqueous->Container_Aqueous Container_Solvent Seal & Label Solvent Waste Container Solvent->Container_Solvent Container_Sharps Place in Sharps Container Sharps->Container_Sharps Storage Store in Designated Waste Area Container_Solid->Storage Container_Aqueous->Storage Container_Solvent->Storage Container_Sharps->Storage Disposal Arrange for EH&S / Contractor Pickup Storage->Disposal

Caption: Workflow for the safe disposal of H-Tyr-Tyr-Leu-OH.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of H-Tyr-Tyr-Leu-OH, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Retrieved from [Link]

  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

Sources

Personal protective equipment for handling H-Tyr-tyr-leu-OH

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide for H-Tyr-Tyr-Leu-OH: A Mechanistic Approach

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science. Handling synthetic tripeptides like H-Tyr-Tyr-Leu-OH (Tyrosyl-Tyrosyl-Leucine) requires a deep understanding of the molecule’s physicochemical behavior. Because the exact toxicological profiles of many novel or specialized synthetic peptides remain undetermined, standard laboratory safety dictates treating them as hazardous[1].

This guide provides a self-validating, mechanistic framework for Personal Protective Equipment (PPE) selection, operational workflows, and disposal protocols to ensure both operator safety and the structural integrity of your research compounds.

Mechanistic Risk Assessment & PPE Deployment

The primary hazard of H-Tyr-Tyr-Leu-OH lies in its physical state upon delivery. Lyophilized peptides are extremely fine powders that can easily aerosolize upon opening. Inhalation of these micro-particles can trigger severe allergic reactions or respiratory sensitization[2]. Furthermore, the solvents required for peptide reconstitution (such as DMSO, acetonitrile, or acidic/basic buffers) carry their own permeation risks.

To mitigate these risks, PPE selection must be dictated by the permeation rates of the solvents and the physical state of the peptide[3].

Table 1: Strategic PPE Requirements and Causality

PPE CategorySpecific EquipmentSpecification / MaterialOperational Causality
Body Laboratory CoatFlame-retardant, long sleeves, fitted cuffsProtects the torso and arms from chemical splashes. Fitted cuffs prevent the sleeve from dragging through contaminants or knocking over vials[4].
Hand Chemical-Resistant GlovesNitrile (Powder-free, ≥4 mil thickness)Nitrile offers superior permeation resistance to standard peptide solvents compared to latex, preventing transdermal absorption[4].
Eye/Face Safety GogglesANSI Z87.1 certified, wrap-aroundPrevents ocular exposure to aerosolized lyophilized powder and protects against liquid splashes during solvent addition[2].
Respiratory Fume Hood / BSCClass II Biological Safety CabinetActs as the primary engineering control. Handling the powder inside a BSC mitigates inhalation risks by capturing aerosolized dust before it reaches the operator's breathing zone[2].

Self-Validating Reconstitution Protocol

Accurate preparation is critical in peptide research[5]. The following step-by-step methodology is designed as a self-validating system . This means each critical step includes an observable confirmation to ensure the procedure is proceeding correctly before moving to the next phase.

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the sealed vial of lyophilized H-Tyr-Tyr-Leu-OH from cold storage (-20°C) and place it in a desiccator at room temperature for 30 minutes[2].

    • Causality: Cold vials opened immediately will condense atmospheric moisture, leading to rapid peptide hydrolysis and degradation.

    • System Validation: Touch the exterior of the vial. The system is validated for opening only when the glass is completely at room temperature and entirely free of exterior condensation.

  • Containment & PPE Donning: Put on the required PPE (Table 1) and transfer the equilibrated vial to a sanitized Class II BSC or chemical fume hood[2].

  • Solvent Addition: Carefully uncap the vial. Using a calibrated micropipette, slowly add the predetermined volume of sterile, high-purity solvent (e.g., ultrapure water or a specific buffer)[5]. Direct the liquid flow down the inner wall of the vial.

    • Causality: Directing the solvent down the wall prevents the liquid drop from violently striking the powder bed, which causes aerosolization and loss of peptide mass.

  • Dissolution & Visual Validation: Gently swirl the vial in a circular motion. Do not vortex vigorously or shake , as this can introduce shear stress and cause foaming.

    • System Validation: Hold the vial against a light source. The solution must be 100% transparent with no floating particulates. If the solution is cloudy, the peptide has not fully dissolved. Corrective action: Sonicate the vial for 3-5 minutes or adjust the pH slightly (H-Tyr-Tyr-Leu-OH may require a micro-drop of dilute basic buffer due to the hydrophobic Leucine and Tyrosine residues).

  • Aliquoting: Once visually validated as a clear solution, immediately divide the solution into single-use aliquots (e.g., 50 µL) in sterile microcentrifuge tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which physically shear peptide bonds and destroy compound stability[5].

Workflow Visualization

Workflow Start Lyophilized H-Tyr-Tyr-Leu-OH (Stored at -20°C) Equilibrate Thermal Equilibration (30 mins, Desiccator) Start->Equilibrate PPE Don PPE (Nitrile, Goggles, Lab Coat) Equilibrate->PPE Hood Transfer to BSC / Fume Hood (Containment) PPE->Hood Solvent Add Sterile Solvent (Dropwise to vial wall) Hood->Solvent Validate Validation Check: Is solution 100% clear? Solvent->Validate Aliquot Aliquot (e.g., 50 µL) (Prevents Freeze-Thaw) Validate->Aliquot Yes (Clear) Sonicate Sonicate / Adjust pH (3-5 mins) Validate->Sonicate No (Particulates) Store Store Aliquots at -20°C (Dark, Sealed) Aliquot->Store Sonicate->Validate

Self-validating workflow for the safe handling, reconstitution, and storage of H-Tyr-Tyr-Leu-OH.

Quantitative Stability and Storage Logistics

Peptides are highly sensitive to thermal and photolytic degradation[5]. Maintaining strict environmental controls is non-negotiable for preserving the integrity of H-Tyr-Tyr-Leu-OH.

Table 2: Storage and Stability Parameters

Physical StateTarget TemperatureLight ExposureExpected StabilityMechanistic Causality
Lyophilized Powder -20°C to -80°CDark12–24 monthsSub-zero temperatures arrest the kinetic energy required for spontaneous degradation and oxidation[5].
Reconstituted Solution 4°CDark1–2 weeksAn aqueous environment facilitates rapid peptide bond hydrolysis. Short-term storage only[5].
Aliquoted Solution -20°C to -80°CDark3–6 monthsFreezing in single-use aliquots prevents the physical shearing forces caused by ice-crystal formation during freeze-thaw cycles[5].

Lifecycle Management: Spills and Waste Disposal

Proper disposal and spill management must align with institutional and environmental regulations to prevent cross-contamination and environmental toxicity[5].

  • Spill Response: In the event of a powder spill, do not sweep, as this will aerosolize the peptide. Evacuate the immediate area, ensure respiratory PPE is active, and cover the spill with absorbent materials (like sand or vermiculite) moistened with a compatible solvent to trap the powder. Wash the spill site thoroughly after pickup[1].

  • Solid Waste: All consumables that have contacted the peptide (e.g., pipette tips, empty vials, contaminated nitrile gloves) must be collected in a designated, puncture-resistant hazardous chemical waste container[2].

  • Liquid Waste: Never pour unused or expired peptide solutions down public drains[5]. Liquid peptide waste must be collected in clearly labeled hazardous waste carboys for institutional incineration or approved chemical disposal[2].

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Tyr-tyr-leu-OH
Reactant of Route 2
Reactant of Route 2
H-Tyr-tyr-leu-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.